5-O-(E)-p-Coumaroylquinic acid
Descripción
trans-5-O-(4-coumaroyl)-D-quinic acid has been reported in Prunus cerasus, Prunus persica, and other organisms with data available.
Structure
3D Structure
Propiedades
IUPAC Name |
(1S,3R,4R,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O8/c17-10-4-1-9(2-5-10)3-6-13(19)24-12-8-16(23,15(21)22)7-11(18)14(12)20/h1-6,11-12,14,17-18,20,23H,7-8H2,(H,21,22)/b6-3+/t11-,12-,14-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRSEYFENKXDIS-OTCYKTEZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)/C=C/C2=CC=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1899-30-5, 5746-55-4 | |
| Record name | P-Coumaroylquinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001899305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Coumaroylquinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005746554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-P-COUMAROYLQUINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C4BU5688G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to trans-5-O-(4-coumaroyl)-D-quinic Acid: Natural Occurrence, Distribution, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans-5-O-(4-coumaroyl)-D-quinic acid, a notable member of the hydroxycinnamic acid ester family, is a naturally occurring phenolic compound distributed across a diverse range of plant species. This technical guide provides a comprehensive overview of its natural sources, quantitative distribution, and significant biological activities. Drawing from an extensive review of scientific literature, this document details established experimental protocols for the isolation, identification, and quantification of this compound. Furthermore, it elucidates the key signaling pathways associated with its antioxidant and anti-inflammatory properties, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development. Data is presented in structured tables for comparative analysis, and complex biological and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of the compound's scientific landscape.
Introduction
trans-5-O-(4-coumaroyl)-D-quinic acid, also referred to as 5-p-coumaroylquinic acid, is a cinnamate ester formed from the condensation of p-coumaric acid and quinic acid. As a secondary metabolite in plants, it plays a role in defense mechanisms and contributes to the sensory characteristics of various fruits and vegetables. Its chemical structure, featuring both a quinic acid moiety and a p-coumaroyl group, underpins its notable biological activities, including antioxidant and anti-inflammatory effects. This guide serves as a technical resource, consolidating current knowledge on its natural distribution and methodologies for its study.
Natural Sources and Distribution
trans-5-O-(4-coumaroyl)-D-quinic acid has been identified in a variety of plant families, highlighting its widespread occurrence in the plant kingdom.
Food Sources
The compound is present in numerous edible plants, contributing to their nutritional and organoleptic profiles. Notable dietary sources include:
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Fruits: Highbush blueberries (Vaccinium corymbosum), sweet cherries (Prunus avium), peaches (Prunus persica), and immature pears (Pyrus pyrifolia) are significant sources.[1]
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Vegetables: It has been reported in carrots (Daucus carota) and chicory (Cichorium intybus).
Medicinal Plants
Several plants with traditional medicinal uses contain trans-5-O-(4-coumaroyl)-D-quinic acid, which may contribute to their therapeutic properties. One such example is Tribulus terrestris.
Quantitative Distribution
The concentration of trans-5-O-(4-coumaroyl)-D-quinic acid varies significantly among different plant species and even between cultivars and developmental stages of the same plant. The following tables summarize the available quantitative data.
Table 1: Concentration of trans-5-O-(4-coumaroyl)-D-quinic Acid in Selected Food Sources
| Food Source | Plant Part | Concentration (mg/100g FW) | Reference |
| Highbush Blueberry (Vaccinium corymbosum) | Fruit | 0.20 - 0.51 | Phenol-Explorer |
| Immature Pear (Pyrus pyrifolia Nakai cv. Chuhwangbae) | Fruit | Not explicitly quantified, but isolated as a major compound | Lee et al., 2013[1] |
Table 2: Reported Presence of trans-5-O-(4-coumaroyl)-D-quinic Acid in Various Plant Species
| Plant Species | Family | Reference |
| Prunus cerasus (Sour Cherry) | Rosaceae | PubChem |
| Prunus persica (Peach) | Rosaceae | PubChem |
| Cichorium intybus (Chicory) | Asteraceae | OSADHI |
| Tribulus terrestris | Zygophyllaceae | |
| Daucus carota (Carrot) | Apiaceae |
Experimental Protocols
The isolation, identification, and quantification of trans-5-O-(4-coumaroyl)-D-quinic acid rely on a combination of chromatographic and spectroscopic techniques.
Extraction and Isolation
A general protocol for the extraction and isolation of coumaroyl quinic acid derivatives from plant material is outlined below, based on methodologies reported in the literature.[1]
Protocol 3.1.1: Extraction and Fractionation
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Sample Preparation: Lyophilize fresh plant material and grind into a fine powder.
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Extraction: Extract the powdered material with 70% methanol (v/v) in an ultrasonic bath.
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Centrifugation: Centrifuge the extract to separate the supernatant from the solid residue.
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Repeat Extraction: Re-extract the residue with the same solvent to ensure exhaustive extraction.
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Combine Supernatants: Pool the supernatants from both extractions.
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Column Chromatography: Apply the combined extract to an Amberlite XAD-2 column for initial fractionation.
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Further Purification: Subject the fractions containing the target compound to further purification using techniques such as Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC).
Identification and Structural Elucidation
The identification of trans-5-O-(4-coumaroyl)-D-quinic acid is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Protocol 3.2.1: Spectroscopic Analysis
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NMR Spectroscopy:
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Acquire 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to elucidate the chemical structure.
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¹H-NMR (in CD₃OD): Characteristic signals include those for the p-coumaroyl moiety (aromatic protons and trans-olefinic protons) and the quinic acid moiety. For 5-O-trans-p-coumaroyl quinic acid, the following shifts have been reported: δ 7.55 (2H, d, J=8.5 Hz, H-2', 6'), 6.81 (2H, d, J=8.5 Hz, H-3', 5'), 7.62 (1H, d, J=16.0 Hz, H-7'), 6.33 (1H, d, J=16.0 Hz, H-8'), 5.35 (1H, m, H-5), 4.17 (1H, m, H-3), 3.86 (1H, dd, J=8.0, 3.0 Hz, H-4), 2.20 (2H, m, H-6), 2.10 (2H, m, H-2).[1]
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¹³C-NMR (in CD₃OD): Signals corresponding to the carbonyl, aromatic, olefinic, and aliphatic carbons of the molecule.
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Mass Spectrometry:
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Utilize Electrospray Ionization Mass Spectrometry (ESI-MS) to determine the molecular weight. The [M+H]⁺ ion for 5-O-trans-p-coumaroyl quinic acid is observed at m/z 339.0.[1]
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Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns for structural confirmation.
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Quantification
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS) are the most common methods for the quantification of trans-5-O-(4-coumaroyl)-D-quinic acid in plant extracts.
Protocol 3.3.1: HPLC-DAD Quantification
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Chromatographic System: An HPLC system equipped with a C18 reversed-phase column.
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Mobile Phase: A gradient of two solvents, typically water with a small percentage of acid (e.g., 0.1% formic acid) as solvent A and an organic solvent like acetonitrile or methanol as solvent B.
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Detection: Monitor the elution at the maximum absorbance wavelength for p-coumaroyl derivatives, which is around 310-325 nm.
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Quantification: Prepare a calibration curve using a pure standard of trans-5-O-(4-coumaroyl)-D-quinic acid. The concentration in the sample is determined by comparing its peak area with the calibration curve.
Biological Activities and Signaling Pathways
While research on the specific signaling pathways of trans-5-O-(4-coumaroyl)-D-quinic acid is ongoing, studies on its constituent, p-coumaric acid, and related coumaroylquinic acids provide strong indications of its biological mechanisms. The primary activities reported are antioxidant and anti-inflammatory.
Antioxidant Activity
The phenolic hydroxyl group in the p-coumaroyl moiety is a key contributor to the antioxidant properties of the molecule, enabling it to scavenge free radicals.
Anti-inflammatory Activity
The anti-inflammatory effects of p-coumaric acid, and by extension its quinic acid esters, are believed to be mediated through the modulation of key inflammatory signaling pathways.
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NF-κB Signaling Pathway: p-Coumaric acid has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][3] This inhibition is thought to occur through the suppression of IκB phosphorylation.[2]
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MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, is another target. p-Coumaric acid has been observed to suppress the phosphorylation of ERK1/2, thereby downregulating inflammatory responses.[2][3]
The following diagram illustrates the proposed anti-inflammatory signaling pathway.
Caption: Proposed anti-inflammatory mechanism of trans-5-O-(4-coumaroyl)-D-quinic acid.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for the extraction, quantification, and biological activity assessment of trans-5-O-(4-coumaroyl)-D-quinic acid from a plant source.
Caption: General experimental workflow for studying trans-5-O-(4-coumaroyl)-D-quinic acid.
Conclusion and Future Directions
trans-5-O-(4-coumaroyl)-D-quinic acid is a widely distributed natural product with demonstrated potential for influencing key biological pathways related to inflammation and oxidative stress. This guide has synthesized the current knowledge on its natural sources, analytical methodologies, and proposed mechanisms of action.
Future research should focus on:
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Expanding Quantitative Data: A broader quantitative survey across a more extensive range of plant species is necessary to fully understand its distribution and dietary intake.
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Elucidating Specific Signaling Pathways: While inferences can be drawn from related compounds, direct investigation into the signaling pathways modulated by trans-5-O-(4-coumaroyl)-D-quinic acid is crucial.
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In Vivo Studies: Translating the in vitro findings into in vivo models is essential to validate its therapeutic potential for inflammatory and oxidative stress-related conditions.
This document provides a solid foundation for researchers and professionals to advance the scientific understanding and potential applications of this promising natural compound.
References
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of trans-5-O-p-Coumaroylquinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: trans-5-O-p-Coumaroylquinic acid, a naturally occurring phenolic compound, is gaining significant attention within the scientific community for its diverse and promising biological activities. As a derivative of quinic acid and p-coumaric acid, it belongs to the class of hydroxycinnamates, which are widely recognized for their health-promoting properties. This technical guide provides an in-depth overview of the current understanding of the biological activities of trans-5-O-p-coumaroylquinic acid, with a focus on its antioxidant, anti-inflammatory, and neuroprotective effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental methodologies, quantitative data, and visual representations of the key signaling pathways implicated in its mechanism of action.
Antioxidant Activity
trans-5-O-p-Coumaroylquinic acid exhibits notable antioxidant properties, primarily attributed to its ability to scavenge free radicals. This activity is crucial in combating oxidative stress, a key pathological factor in numerous chronic diseases.
Quantitative Data for Antioxidant Activity
While specific IC50 values for trans-5-O-p-coumaroylquinic acid are not extensively reported, studies on related compounds and plant extracts rich in this molecule provide strong evidence of its antioxidant potential. One study reported the DPPH free radical scavenging activity of 5-p-trans-coumaroylquinic acid, although a specific IC50 value was not provided in the available abstract. For comparative purposes, data on the closely related p-coumaric acid are included.
| Compound | Assay | IC50 Value | Reference Compound | Reference IC50 |
| 5-p-trans-coumaroylquinic acid | DPPH Radical Scavenging | Not explicitly stated in abstract | Ascorbic Acid | Not explicitly stated |
| p-Coumaric Acid | DPPH Radical Scavenging | Variable (depends on study) | Ascorbic Acid/Trolox | Variable |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a common method for assessing the free radical scavenging activity of a compound using 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Materials:
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trans-5-O-p-Coumaroylquinic acid
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DPPH (2,2-diphenyl-1-picrylhydrazyl)
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Methanol
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96-well microplate
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Microplate reader
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Ascorbic acid (positive control)
Procedure:
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Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
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Preparation of Test Compound and Control: Prepare a stock solution of trans-5-O-p-coumaroylquinic acid in methanol. A series of dilutions should be prepared to determine the IC50 value. Prepare similar dilutions of ascorbic acid as a positive control.
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Assay:
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To each well of a 96-well microplate, add 100 µL of the test compound or control solution at various concentrations.
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Add 100 µL of the 0.1 mM DPPH solution to each well.
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Incubate the plate in the dark at room temperature for 30 minutes.
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Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
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Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] * 100
Where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
Experimental Workflow for DPPH Assay
Caption: Workflow for determining antioxidant activity using the DPPH assay.
Anti-inflammatory Activity
trans-5-O-p-Coumaroylquinic acid is emerging as a potential anti-inflammatory agent. Its mechanism of action is thought to involve the modulation of key inflammatory pathways, leading to a reduction in the production of pro-inflammatory mediators.
Quantitative Data for Anti-inflammatory Activity
Direct quantitative data for the anti-inflammatory activity of pure trans-5-O-p-coumaroylquinic acid is limited in the currently available literature. However, studies on plant extracts containing this compound and on its aglycone, p-coumaric acid, demonstrate significant anti-inflammatory effects.
| Compound/Extract | Cell Line | Assay | IC50 Value |
| Ilex pubescens extract (contains coumaroylquinic acids) | Not specified | Not specified | Not specified |
| Helianthus tuberosus leaves extract (contains coumaroylquinic acids) | RAW 264.7 | NO Production Inhibition | Not specified for pure compound |
| p-Coumaric acid | RAW 264.7 | NO Production Inhibition | Variable (depends on study) |
Experimental Protocol: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages
This protocol describes a standard in vitro assay to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
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RAW 264.7 macrophage cell line
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Dulbecco's Modified Eagle's Medium (DMEM)
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Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin solution
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Lipopolysaccharide (LPS) from E. coli
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trans-5-O-p-Coumaroylquinic acid
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Griess Reagent (for NO measurement)
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96-well cell culture plates
Procedure:
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Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
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Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
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Treatment:
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Pre-treat the cells with various concentrations of trans-5-O-p-coumaroylquinic acid for 1-2 hours.
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Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no compound), a positive control (LPS only), and a blank (no cells).
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Nitric Oxide Measurement:
-
After 24 hours, collect 50 µL of the cell culture supernatant from each well.
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Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature.
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Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
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Calculation: The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-treated positive control. The IC50 value is then determined.
Signaling Pathway: NF-κB Inhibition
A plausible mechanism for the anti-inflammatory activity of trans-5-O-p-coumaroylquinic acid involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.
Caption: Proposed inhibition of the NF-κB signaling pathway.
Neuroprotective Effects
Preliminary evidence suggests that trans-5-O-p-coumaroylquinic acid may possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases. These effects are likely linked to its antioxidant and anti-inflammatory activities, which can mitigate neuronal damage caused by oxidative stress and inflammation.
Quantitative Data for Neuroprotective Effects
| Compound | Cell Line | Insult | Endpoint | Result |
| p-Coumaric acid | Various | Oxidative stress, excitotoxicity | Cell viability, apoptosis | Protective effects observed |
| Caffeoylquinic acid derivatives | SH-SY5Y | Oxidative stress | Cell viability, apoptosis | Protective effects observed |
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
This protocol describes a general method for assessing the neuroprotective effects of a compound against oxidative stress-induced cell death in the human neuroblastoma SH-SY5Y cell line.
Materials:
-
SH-SY5Y human neuroblastoma cell line
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DMEM/F12 medium
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Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin solution
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Hydrogen peroxide (H₂O₂) or another neurotoxin (e.g., 6-hydroxydopamine)
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trans-5-O-p-Coumaroylquinic acid
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
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Dimethyl sulfoxide (DMSO)
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96-well cell culture plates
Procedure:
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Cell Culture and Seeding: Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin. Seed cells into a 96-well plate at an appropriate density and allow them to attach.
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Treatment:
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Pre-treat the cells with various concentrations of trans-5-O-p-coumaroylquinic acid for a specified period (e.g., 24 hours).
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Induce neuronal damage by exposing the cells to a neurotoxin such as H₂O₂ for a defined duration.
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Cell Viability Assessment (MTT Assay):
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After the treatment period, remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.
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Incubate for 3-4 hours at 37°C until formazan crystals are formed.
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Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Calculation: Cell viability is expressed as a percentage of the control (untreated) cells. The EC50 value (the concentration of the compound that provides 50% of the maximum protective effect) can be calculated.
Signaling Pathway: Keap1-Nrf2 Activation
A potential mechanism underlying the neuroprotective effects of trans-5-O-p-coumaroylquinic acid is the activation of the Keap1-Nrf2 signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, thereby enhancing cellular defense against oxidative stress.
Caption: Proposed activation of the Keap1-Nrf2 antioxidant response pathway.
Conclusion and Future Directions
trans-5-O-p-Coumaroylquinic acid demonstrates significant potential as a bioactive compound with antioxidant, anti-inflammatory, and neuroprotective properties. While current research provides a solid foundation for its therapeutic promise, further investigation is warranted. Future studies should focus on:
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Elucidating precise IC50 and EC50 values for its various biological activities to enable robust quantitative comparisons.
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In-depth mechanistic studies to confirm its direct effects on signaling pathways such as NF-κB and Nrf2 using techniques like Western blotting and reporter gene assays.
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In vivo studies to validate the in vitro findings and to assess the bioavailability, pharmacokinetics, and safety profile of trans-5-O-p-coumaroylquinic acid.
The continued exploration of this promising natural compound holds the potential to unlock new therapeutic strategies for a range of human diseases underpinned by oxidative stress and inflammation.
The Pivotal Role of trans-5-O-(4-coumaroyl)-D-quinic Acid in Plant Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans-5-O-(4-coumaroyl)-D-quinic acid, a hydroxycinnamic acid ester, occupies a central and critical junction in plant secondary metabolism. Positioned at the crossroads of the shikimate and phenylpropanoid pathways, it serves as a key intermediate in the biosynthesis of a vast array of phenolic compounds, most notably chlorogenic acid. This technical guide provides an in-depth exploration of the biosynthesis, metabolic fate, and physiological significance of trans-5-O-(4-coumaroyl)-D-quinic acid. It details the enzymatic processes governing its formation and conversion, summarizes quantitative data on its occurrence, and provides comprehensive experimental protocols for its analysis. Furthermore, this guide illustrates the intricate signaling pathways in which this molecule participates, particularly in the context of plant defense against biotic and abiotic stresses, offering valuable insights for researchers in plant biology, natural product chemistry, and drug discovery.
Introduction
Plants produce a remarkable diversity of secondary metabolites that are crucial for their interaction with the environment. Among these, phenolic compounds, synthesized primarily through the phenylpropanoid pathway, play fundamental roles in growth, development, and defense. trans-5-O-(4-coumaroyl)-D-quinic acid (pCQA) is a key metabolic intermediate, formed by the esterification of p-coumaric acid and quinic acid. Its strategic position makes it a crucial precursor for the biosynthesis of chlorogenic acid (CGA), a widely distributed and biologically active phenolic compound in the plant kingdom. The synthesis of pCQA is a tightly regulated process, and its subsequent metabolic conversions are pivotal in determining the flux of carbon into various branches of the phenylpropanoid pathway, leading to the production of lignin, flavonoids, and other defense-related compounds. Understanding the metabolism of pCQA is therefore essential for elucidating the biochemical networks that govern plant chemical defense and for the potential metabolic engineering of crops with enhanced resistance and nutritional value.
Biosynthesis and Metabolic Fate
The formation of trans-5-O-(4-coumaroyl)-D-quinic acid is a key step that channels products from the general phenylpropanoid pathway into specific downstream metabolic routes.
The Phenylpropanoid Pathway and the Genesis of pCQA
The biosynthesis of pCQA begins with the amino acid L-phenylalanine, which is deaminated by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. Cinnamic acid is then hydroxylated by cinnamate 4-hydroxylase (C4H) to produce p-coumaric acid. Subsequently, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA.[1]
The crucial esterification step is catalyzed by hydroxycinnamoyl-CoA:quinate hydroxycinnamoyltransferase (HQT) , which transfers the p-coumaroyl group from p-coumaroyl-CoA to the 5-hydroxyl group of quinic acid, yielding trans-5-O-(4-coumaroyl)-D-quinic acid.[2][3] This reaction is particularly prominent in Solanaceae species like tomato and potato.[2][4] Another related enzyme, hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyltransferase (HCT) , preferentially uses shikimate as an acyl acceptor but can also utilize quinate, albeit with lower efficiency in some species.[1][3]
Conversion to Chlorogenic Acid and Other Metabolites
Once formed, trans-5-O-(4-coumaroyl)-D-quinic acid is the direct precursor to chlorogenic acid (5-O-caffeoylquinic acid). This conversion is mediated by the enzyme p-coumaroyl quinate 3'-hydroxylase (C3'H) , a cytochrome P450-dependent monooxygenase, which hydroxylates the p-coumaroyl moiety at the 3' position.[2]
The metabolic fate of pCQA is a critical branch point. It can be channeled towards the synthesis of chlorogenic acid, which possesses antioxidant and defense-related properties, or it can be an intermediate in pathways leading to other phenolic compounds. The relative activities of HQT/HCT and C3'H, as well as the availability of their respective substrates, dictate the metabolic flux through this pathway.
Quantitative Data
The concentration of coumaroylquinic acid isomers varies significantly among different plant species and tissues, reflecting their diverse physiological roles. While specific quantitative data for the trans-5-O isomer is not always differentiated from other isomers in all studies, the following tables provide an overview of the levels of related compounds in various plants.
Table 1: Concentration of p-Coumaroylquinic Acid Isomers in Various Plant Tissues
| Plant Species | Tissue | Isomer | Concentration (mg/g dry weight) | Reference |
| Aesculus glabra | Leaves | 3-O-p-Coumaroylquinic acid | 3.70 ± 0.03 | [5] |
| Aesculus parviflora | Leaves | 3-O-p-Coumaroylquinic acid | 0.43 ± 0.00 | [5] |
Table 2: Kinetic Parameters of Hydroxycinnamoyl-CoA Acyltransferases
| Enzyme | Source Organism | Substrates | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference |
| PpHCT | Physcomitrella patens | p-coumaroyl-CoA | 0.06 | - | - | [1] |
| Quinate | 9.4 | 3.5 | 0.37 | [1] | ||
| Shikimate | 0.22 | 5.1 | 23.2 | [1] |
Role in Plant Defense
trans-5-O-(4-coumaroyl)-D-quinic acid and its derivatives are integral components of the plant's defense arsenal against a wide range of biotic and abiotic stresses.
Defense Against Pathogens
Phenolic compounds, including coumaroylquinic acids and their downstream products like chlorogenic acid, act as phytoalexins and phytoanticipins, accumulating at the sites of pathogen infection.[6] They can inhibit pathogen growth through various mechanisms, including the disruption of cell membranes, inactivation of enzymes, and deprivation of essential metal ions. The upregulation of genes involved in the phenylpropanoid pathway, including those responsible for pCQA biosynthesis, is a common response to pathogen attack.[7] In tomato plants, for instance, elevated levels of chlorogenic acids have been shown to confer increased resistance to microbial pathogens.[3]
Defense Against Herbivores
The accumulation of phenolic compounds can deter feeding by insect herbivores.[8][9] These compounds can act as antifeedants, reducing the palatability of plant tissues, or as toxins that interfere with the insect's digestion and development.[9][10] The synthesis of pCQA and other phenylpropanoids is often induced upon herbivore attack, forming part of the plant's induced defense response.
Response to Abiotic Stress
The phenylpropanoid pathway is also activated in response to various abiotic stresses, such as UV radiation and nutrient deficiency.[7] Coumaroylquinic acids and their derivatives can act as potent antioxidants, scavenging reactive oxygen species (ROS) that are produced under stress conditions and cause cellular damage. Furthermore, their ability to absorb UV radiation provides a protective screen for the plant's photosynthetic machinery.[3]
Experimental Protocols
Extraction and Quantification of trans-5-O-(4-coumaroyl)-D-quinic Acid by HPLC
This protocol is adapted from methods described for the analysis of phenolic acids in plant materials.[11][12][13]
1. Plant Material Preparation:
-
Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Lyophilize the frozen tissue to dryness and grind to a fine powder.
-
Store the dried powder at -80°C until extraction.
2. Extraction:
-
Accurately weigh approximately 100 mg of the dried plant powder into a microcentrifuge tube.
-
Add 1.5 mL of 80% (v/v) methanol.
-
Vortex thoroughly and sonicate for 30 minutes in a water bath at room temperature.
-
Centrifuge at 13,000 x g for 15 minutes.
-
Carefully transfer the supernatant to a new tube.
-
Repeat the extraction of the pellet with another 1.5 mL of 80% methanol.
-
Pool the supernatants and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
3. Sample Preparation for HPLC:
-
Re-dissolve the dried extract in 500 µL of 50% (v/v) methanol.
-
Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.
4. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-40% B (linear gradient)
-
25-30 min: 40-100% B (linear gradient)
-
30-35 min: 100% B (isocratic)
-
35-40 min: 100-10% B (linear gradient)
-
40-45 min: 10% B (isocratic)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at 310 nm.
-
Quantification: Prepare a standard curve using an authentic standard of trans-5-O-(4-coumaroyl)-D-quinic acid.
Enzymatic Assay for Hydroxycinnamoyl-CoA:quinate Hydroxycinnamoyltransferase (HQT)
This protocol is based on general procedures for acyltransferase assays.[1][14][15]
1. Reagents:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.0.
-
Substrates:
-
p-coumaroyl-CoA solution (10 mM stock in water).
-
Quinic acid solution (100 mM stock in water).
-
-
Enzyme: Purified recombinant HQT or a crude protein extract from plant tissue.
-
Stop Solution: 20% (v/v) formic acid.
2. Assay Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice:
-
85 µL Assay Buffer
-
5 µL p-coumaroyl-CoA solution (final concentration 0.5 mM)
-
5 µL Quinic acid solution (final concentration 5 mM)
-
-
Pre-incubate the reaction mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 5 µL of the enzyme solution.
-
Incubate the reaction at 30°C for a specific time period (e.g., 15-60 minutes, depending on enzyme activity).
-
Stop the reaction by adding 10 µL of the Stop Solution.
-
Centrifuge at 13,000 x g for 10 minutes to pellet any precipitated protein.
3. Product Analysis:
-
Analyze the supernatant by HPLC as described in section 5.1 to quantify the formation of trans-5-O-(4-coumaroyl)-D-quinic acid.
-
The enzyme activity can be calculated based on the amount of product formed per unit time per amount of protein.
Visualizations of Pathways and Workflows
Metabolic Pathway
Caption: Biosynthetic pathway of trans-5-O-(4-coumaroyl)-D-quinic acid.
Experimental Workflow
Caption: Workflow for extraction and quantification of pCQA.
Signaling in Plant Defense
Caption: Simplified signaling cascade in plant defense involving pCQA.
Conclusion
trans-5-O-(4-coumaroyl)-D-quinic acid stands as a linchpin in the complex web of plant secondary metabolism. Its biosynthesis and subsequent conversions are tightly regulated processes that have profound implications for plant fitness and survival. As a central precursor to chlorogenic acid and other defense-related compounds, pCQA is a key player in the plant's ability to respond to a myriad of environmental challenges. The detailed understanding of its metabolic role, as outlined in this guide, not only enhances our fundamental knowledge of plant biochemistry but also provides a solid foundation for the development of strategies aimed at improving crop resilience and enhancing the nutritional quality of food. For professionals in drug development, the exploration of the biosynthetic pathways involving pCQA may unveil novel enzymatic targets and lead to the discovery of new bioactive compounds with therapeutic potential. Continued research into the intricate regulation of pCQA metabolism will undoubtedly open up new avenues for both agricultural and pharmaceutical innovation.
References
- 1. Function of the HYDROXYCINNAMOYL-CoA:SHIKIMATE HYDROXYCINNAMOYL TRANSFERASE is evolutionarily conserved in embryophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthetic Mechanisms of Plant Chlorogenic Acid from a Microbiological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Structural Basis for the Biosynthesis of the Major Chlorogenic Acids Found in Coffee - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Progress on Biosynthesis and Regulatory Mechanisms of Chlorogenic Acid in Solanaceae Crops [agris.fao.org]
- 5. researchgate.net [researchgate.net]
- 6. The roles of plant phenolics in defence and communication during Agrobacterium and Rhizobium infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Multifunctional Roles of Polyphenols in Plant-Herbivore Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plant Secondary Metabolites as Defense Tools against Herbivores for Sustainable Crop Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 13. researchgate.net [researchgate.net]
- 14. Dual Catalytic Activity of Hydroxycinnamoyl-Coenzyme A Quinate Transferase from Tomato Allows It to Moonlight in the Synthesis of Both Mono- and Dicaffeoylquinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Silencing of Hydroxycinnamoyl-Coenzyme A Shikimate/Quinate Hydroxycinnamoyltransferase Affects Phenylpropanoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery, History, and Analysis of 5-O-coumaroylquinic Acid Isomers
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 5-O-coumaroylquinic acid isomers. It covers their discovery and history, quantitative distribution in various plant sources, detailed experimental protocols for their analysis, and insights into their biological activities and associated signaling pathways.
Discovery and History
The history of 5-O-coumaroylquinic acid isomers is intertwined with the broader research on chlorogenic acids, a diverse group of esters formed between quinic acid and various hydroxycinnamic acids. While 5-O-caffeoylquinic acid (chlorogenic acid) was isolated in the 19th century, the specific discovery and characterization of the coumaroylquinic acid isomers followed later with the advancement of analytical techniques.
A significant milestone in the study of these isomers was their chemical synthesis, which provided the pure standards necessary for their unambiguous identification in natural products. Haslam and colleagues were pioneers in this area, first synthesizing 5-O-p-coumaroylquinic acid in 1961 through a condensation reaction.[1] This was followed by the synthesis of the 3-O- and 4-O- isomers in 1964, achieved through acyl migration.[1] These synthetic achievements were crucial for the subsequent identification and quantification of these isomers in various plant materials.
While a definitive timeline for the "first discovery" of each isomer in nature is challenging to pinpoint from historical records, their presence in a wide range of plants, including coffee, fruits, and vegetables, has been increasingly documented with the advent of modern chromatographic and spectroscopic methods.[2][3][4]
Quantitative Data Presentation
The concentration of 5-O-coumaroylquinic acid isomers varies significantly among different plant species and even between cultivars and geographical origins. Coffee beans are a well-known source, but these compounds are also found in various fruits and vegetables. The following tables summarize the quantitative data available for 3-O-, 4-O-, and 5-O-p-coumaroylquinic acids in selected plant sources.
Table 1: Concentration of p-Coumaroylquinic Acid Isomers in Coffee Beans (mg/g dry weight)
| Coffee Species | 3-O-p-coumaroylquinic acid | 4-O-p-coumaroylquinic acid | 5-O-p-coumaroylquinic acid | Total pCoQAs | Reference |
| Coffea arabica | - | - | - | 0.67 (average) | [2] |
| Coffea canephora (Robusta) | - | - | - | 0.40 (average) | [2] |
| Coffea liberica | - | - | - | 0.58 (average) | [2] |
| Coffea pseudozanguebariae | - | - | - | 0.12 | [2] |
| Coffea sessiliflora | - | - | - | 2.18 | [2] |
Table 2: Concentration of p-Coumaroylquinic Acid Isomers in Selected Fruits and Vegetables (mg/100g fresh weight, unless otherwise noted)
| Plant Source | 3-O-p-coumaroylquinic acid | 4-O-p-coumaroylquinic acid | 5-O-p-coumaroylquinic acid | Reference |
| Apple | Highest concentration of pCoQAs | - | - | [2] |
| Sweet Cherry | Present | - | - | [5] |
| Redcurrant | Present | - | - | [2] |
| Highbush Blueberry | Present | - | - | [2] |
| Blackcurrant | Present | - | - | [2] |
| Carrot, raw | - | - | 0.01 | [6] |
| Walnut Leaves (mg/g dry weight) | 7.15 - 8.30 | - | - | [7] |
Experimental Protocols
The accurate analysis of 5-O-coumaroylquinic acid isomers requires robust and validated experimental protocols for extraction, separation, and identification.
Extraction from Plant Material
A common method for extracting phenolic compounds, including coumaroylquinic acids, from plant material is solid-liquid extraction.
Protocol: Solid-Liquid Extraction
-
Sample Preparation: Lyophilize and grind the plant material to a fine powder to increase the surface area for extraction.
-
Solvent Selection: A mixture of methanol and water (e.g., 80:20 v/v) is often effective. For less polar compounds, solvents like ethyl acetate can be used in subsequent fractionation steps.
-
Extraction Process:
-
Suspend the powdered plant material in the extraction solvent (e.g., 1:10 solid-to-solvent ratio).
-
Agitate the mixture for a specified period (e.g., 1-2 hours) at room temperature. Sonication can be used to enhance extraction efficiency.
-
Separate the solid material from the liquid extract by centrifugation or filtration.
-
Repeat the extraction process on the solid residue to ensure complete recovery of the analytes.
-
-
Concentration: Combine the liquid extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.
Solid-Phase Extraction (SPE) for Sample Clean-up
Crude plant extracts often contain interfering substances that can affect chromatographic analysis. Solid-phase extraction is a widely used technique for sample clean-up and concentration of target analytes.[8]
Protocol: SPE using C18 Cartridges
-
Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol and then deionized water through it.
-
Sample Loading: Dissolve the crude extract in an appropriate solvent (e.g., water with a small amount of methanol) and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar impurities.
-
Elution: Elute the retained coumaroylquinic acids with a stronger solvent, such as methanol or acetonitrile.
-
Evaporation: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for HPLC analysis.
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
Reversed-phase HPLC is the most common technique for the separation of coumaroylquinic acid isomers. The choice of stationary phase, mobile phase composition, and gradient elution is critical for achieving good resolution.
Protocol: RP-HPLC-UV for p-Coumaroylquinic Acid Isomers
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid (or another acid like acetic acid to suppress ionization).
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Gradient Elution: A typical gradient might start with a low percentage of solvent B, gradually increasing to elute the more hydrophobic compounds. An example gradient is as follows:
-
0-5 min: 5% B
-
5-25 min: 5-30% B
-
25-30 min: 30-50% B
-
30-35 min: 50-5% B (return to initial conditions)
-
35-40 min: 5% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV detector at approximately 310-325 nm, which is the characteristic absorption maximum for p-coumaroyl derivatives.[9]
-
Injection Volume: 10-20 µL.
Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques for the definitive structural elucidation of isolated isomers. The chemical shifts and coupling constants of the protons on the quinic acid and p-coumaroyl moieties provide information about the substitution position and stereochemistry.
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for p-Coumaroylquinic Acid Isomers
| Position | 3-O-p-coumaroylquinic acid (¹H) | 3-O-p-coumaroylquinic acid (¹³C) | 5-O-p-coumaroylquinic acid (¹H) | 5-O-p-coumaroylquinic acid (¹³C) |
| Quinic Acid Moiety | ||||
| 1 | - | ~76 | - | ~76 |
| 2 | ~2.1, ~2.3 | ~37 | ~2.1, ~2.3 | ~37 |
| 3 | ~5.3 | ~72 | ~4.2 | ~71 |
| 4 | ~4.2 | ~71 | ~3.8 | ~73 |
| 5 | ~3.8 | ~73 | ~5.3 | ~72 |
| 6 | ~2.2, ~2.4 | ~38 | ~2.2, ~2.4 | ~38 |
| 7 (COOH) | - | ~178 | - | ~178 |
| p-Coumaroyl Moiety | ||||
| 1' | - | ~126 | - | ~126 |
| 2', 6' | ~7.5 | ~131 | ~7.5 | ~131 |
| 3', 5' | ~6.8 | ~116 | ~6.8 | ~116 |
| 4' | - | ~160 | - | ~160 |
| 7' (α) | ~6.3 | ~115 | ~6.3 | ~115 |
| 8' (β) | ~7.6 | ~146 | ~7.6 | ~146 |
| 9' (C=O) | - | ~168 | - | ~168 |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. Data compiled from various sources including[10][11][12][13].
Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is essential for the identification and quantification of coumaroylquinic acid isomers in complex mixtures. The fragmentation patterns observed in MS/MS experiments are characteristic for each isomer.
-
3-O-p-coumaroylquinic acid: Tends to show a base peak at m/z 163 in MS² fragmentation.[10]
-
4-O-p-coumaroylquinic acid: Often shows a characteristic fragment at m/z 173.[10]
-
5-O-p-coumaroylquinic acid: Typically exhibits a base peak at m/z 191 (deprotonated quinic acid).[10]
Biological Activities and Signaling Pathways
5-O-coumaroylquinic acid isomers, as part of the broader family of hydroxycinnamates, are known to possess a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[14] These effects are often attributed to their ability to modulate key cellular signaling pathways.
Antioxidant Activity and the Nrf2 Pathway
One of the primary mechanisms underlying the antioxidant effects of phenolic compounds is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes. While direct studies on 5-O-coumaroylquinic acid isomers are limited, related compounds like 5-O-caffeoylquinic acid have been shown to activate the Nrf2 pathway.[15][16] This activation is often mediated through the phosphorylation of upstream kinases such as MAPKs.[15]
Caption: Proposed activation of the Nrf2 antioxidant pathway by 5-O-coumaroylquinic acid.
Anti-inflammatory Activity via NF-κB and MAPK Pathways
Chronic inflammation is a key factor in many diseases. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of the inflammatory response. Related compounds like 5-O-caffeoylquinic acid have been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway.[17] This inhibition can occur through the suppression of IκBα phosphorylation, which prevents the translocation of the p65 subunit of NF-κB to the nucleus. Additionally, the modulation of MAPK pathways (ERK, JNK, and p38) is another mechanism by which these compounds can regulate inflammation.[14]
Caption: Putative inhibition of NF-κB and MAPK inflammatory pathways by 5-O-coumaroylquinic acid.
Caption: General experimental workflow for the analysis of 5-O-coumaroylquinic acid isomers.
References
- 1. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 2. Showing Compound p-Coumaroylquinic acid (FDB000240) - FooDB [foodb.ca]
- 3. mdpi.com [mdpi.com]
- 4. globalsciencebooks.info [globalsciencebooks.info]
- 5. arts.units.it [arts.units.it]
- 6. Showing details for content value of 5-p-Coumaroylquinic acid in Carrot, raw - Phenol-Explorer [phenol-explorer.eu]
- 7. Showing report on Vegetables - Phenol-Explorer [phenol-explorer.eu]
- 8. researchgate.net [researchgate.net]
- 9. Identification and Quantification of Flavonoids and Phenolic Acids in Burr Parsley (Caucalis platycarpos L.), Using High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acgpubs.org [acgpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. Spectroscopic (FT-IR, FT-Raman, 1H- and 13C-NMR), Theoretical and Microbiological Study of trans o-Coumaric Acid and Alkali Metal o-Coumarates [mdpi.com]
- 13. scispace.com [scispace.com]
- 14. Frontiers | Exploring the anticancer potential of traditional herbs from Tamil Nadu: a narrative review of ethnomedicinal insights and scientific evidence [frontiersin.org]
- 15. 5-Caffeoylquinic acid ameliorates oxidative stress-mediated cell death via Nrf2 activation in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 5-Caffeoylquinic acid ameliorates oxidative stress-mediated cell death via Nrf2 activation in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of 5-caffeoylquinic acid on the NF-κB signaling pathway, peroxisome proliferator-activated receptor gamma 2, and macrophage infiltration in high-fat diet-fed Sprague-Dawley rat adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-p-Coumaroylquinic Acid: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-p-Coumaroylquinic acid, a prominent member of the hydroxycinnamic acid family, is a naturally occurring phenolic compound found in a wide variety of plant species. It is an ester formed from p-coumaric acid and quinic acid.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of 5-p-coumaroylquinic acid. The document is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound. The guide includes structured data tables for easy reference, detailed experimental protocols for assessing its biological activities, and visualizations of relevant biological pathways and experimental workflows.
Chemical Structure and Identification
5-p-Coumaroylquinic acid is structurally characterized by a quinic acid core esterified at the 5-hydroxyl position with a p-coumaroyl group. This structure imparts specific chemical and biological properties to the molecule.
| Identifier | Value |
| IUPAC Name | (1S,3R,4R,5R)-1,3,4-trihydroxy-5-[[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy]cyclohexane-1-carboxylic acid[1][2][3] |
| Synonyms | 5-O-p-Coumaroylquinic acid, 5-pCoQA, trans-5-O-(p-coumaroyl)-D-quinic acid |
| CAS Number | 1899-30-5[1][2][4] |
| Molecular Formula | C₁₆H₁₈O₈[2][5][6] |
| SMILES | C1--INVALID-LINK--O)O)OC(=O)C=CC2=CC=C(C=C2)O)O">C@HO[2] |
| InChI | InChI=1S/C16H18O8/c17-10-4-1-9(2-5-10)3-6-13(19)24-12-8-16(23,15(21)22)7-11(18)14(12)20/h1-6,11-12,14,17-18,20,23H,7-8H2,(H,21,22)/t11-,12-,14-,16+/m1/s1[2] |
| InChIKey | BMRSEYFENKXDIS-NCZKRNLISA-N[2] |
Physicochemical Properties
The physicochemical properties of 5-p-coumaroylquinic acid are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation in potential therapeutic applications.
| Property | Value | Source |
| Molecular Weight | 338.31 g/mol | [2][6][7] |
| Melting Point | 192-199 °C | [7] |
| Boiling Point | 613.2 °C (predicted) | [7] |
| Density | 1.55 g/cm³ (predicted) | [7] |
| Water Solubility | 3.92 g/L (predicted) | [3] |
| logP | 0.13 (predicted) | [3] |
| pKa (Strongest Acidic) | 3.36 (predicted) | [3] |
| Appearance | White to off-white powder or crystals | [7] |
| Storage Temperature | 2-8°C | [7] |
Biological Activities and Therapeutic Potential
5-p-Coumaroylquinic acid exhibits a range of biological activities, with its antioxidant and anti-inflammatory properties being the most extensively studied. These activities are attributed to its phenolic structure, which enables it to scavenge free radicals and modulate inflammatory pathways.
Antioxidant Activity
The antioxidant capacity of 5-p-coumaroylquinic acid is a key aspect of its potential health benefits. It can neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress, which is implicated in numerous chronic diseases.
| Assay | IC₅₀ (µg/mL) | Reference Compound | IC₅₀ (µg/mL) |
| DPPH Radical Scavenging | 4.42 ± 0.12 | Trolox | 3.77 ± 0.08 |
| ABTS Radical Scavenging | 3.51 ± 0.05 | Trolox | 2.93 ± 0.03 |
Note: The IC₅₀ values presented are for an ethanol extract of non-roasted turmeric, which contains coumaroylquinic acid isomers. Specific IC₅₀ values for isolated 5-p-coumaroylquinic acid may vary.
Anti-inflammatory Activity
5-p-Coumaroylquinic acid has demonstrated significant anti-inflammatory effects. It can inhibit the production of pro-inflammatory mediators in immune cells, such as macrophages.
| Assay | Cell Line | Stimulant | IC₅₀ (µg/mL) |
| Nitric Oxide (NO) Inhibition | RAW 264.7 | LPS | 40.03 |
Note: The IC₅₀ value is for the ethyl acetate fraction of an extract containing coumaroylquinic acid, which showed good activity without affecting cell viability.
Key Signaling Pathways
The anti-inflammatory effects of 5-p-coumaroylquinic acid and related phenolic compounds are often mediated through the modulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol outlines a common method for determining the free radical scavenging activity of 5-p-coumaroylquinic acid.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
5-p-coumaroylquinic acid (test sample)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of sample solutions: Dissolve 5-p-coumaroylquinic acid and the positive control in methanol to prepare stock solutions. Serially dilute the stock solutions to obtain a range of concentrations.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of the sample or positive control to the wells.
-
For the blank, add 100 µL of methanol.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
The IC₅₀ value (the concentration of the sample required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
-
Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
This protocol describes how to assess the anti-inflammatory effects of 5-p-coumaroylquinic acid by measuring nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
5-p-coumaroylquinic acid (test sample)
-
Griess Reagent
-
96-well cell culture plates
-
Cell incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of 5-p-coumaroylquinic acid for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no sample), a positive control (LPS only), and sample controls (sample only, no LPS).
-
-
Nitric Oxide (NO) Measurement:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10-15 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples from the standard curve.
-
Determine the percentage of NO inhibition relative to the LPS-treated positive control.
-
Calculate the IC₅₀ value.
-
Experimental Workflow: Extraction, Purification, and Bioactivity Screening
The following diagram illustrates a typical workflow for the isolation of 5-p-coumaroylquinic acid from a plant source and its subsequent biological evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 6. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fisheries and Aquatic Sciences [e-fas.org]
A Technical Guide to the Biosynthesis of Chlorogenic Acid from p-Coumaroylquinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: Chlorogenic acid (CGA), a prominent dietary polyphenol, is lauded for its extensive health benefits, including antioxidant and anti-inflammatory properties. Understanding its biosynthesis is crucial for metabolic engineering and drug development. This technical guide provides an in-depth examination of a key biosynthetic route to chlorogenic acid: the direct hydroxylation of p-coumaroylquinic acid. The process is primarily catalyzed by the cytochrome P450-dependent monooxygenase, p-coumaroyl quinate 3'-hydroxylase (C3'H). This document details the core enzymatic reaction, presents available quantitative data, outlines comprehensive experimental protocols for enzyme characterization, and provides visual diagrams of the pathway and workflows to support advanced research in the field.
The Core Biosynthetic Pathway: Hydroxylation of p-Coumaroylquinic Acid
The conversion of p-coumaroylquinic acid (p-CoQA) to chlorogenic acid (5-O-caffeoylquinic acid, CGA) is a critical hydroxylation step within the broader phenylpropanoid pathway.[1] This reaction is catalyzed by p-coumaroyl quinate 3'-hydroxylase (C3'H), an enzyme belonging to the CYP98A class of cytochrome P450-dependent monooxygenases.[2][3][4][5]
The enzyme introduces a hydroxyl group at the 3' position of the phenolic ring of the p-coumaroyl moiety. This reaction is dependent on molecular oxygen (O₂) and requires NADPH as a reducing cofactor to facilitate the catalytic cycle of the P450 enzyme.[4] This specific pathway is considered a major route for CGA synthesis in several plant species, including potatoes and carrots.[6][1][4]
Quantitative Data: Enzyme Kinetics
The catalytic efficiency of C3'H can vary between plant species and with different substrates. While C3'H enzymes can hydroxylate both p-coumaroyl shikimate and p-coumaroyl quinate, their affinity for each can differ.[2][4][7] Studies on microsomal preparations from carrot cell cultures have demonstrated the enzyme's strict dependence on NADPH and its inhibition by typical cytochrome P450 inhibitors like carbon monoxide.[4]
The table below summarizes key quantitative findings related to the C3'H-catalyzed reaction. Data for the hydroxylation of the structurally similar p-coumaroyl-shikimate is often used to characterize C3'H activity and is included for comparative purposes.
| Enzyme Source | Substrate | Apparent Kₘ (µM) | Vₘₐₓ (pkat/mg protein) | Optimal pH | Reference |
| Carrot (Daucus carota) Microsomes | trans-5-O-(4-coumaroyl)-D-quinate | ~15 | 1.1 | ~7.5 | [4] |
| Carrot (Daucus carota) Microsomes | trans-5-O-(4-coumaroyl)shikimate | ~7 | 1.2 | ~7.5 | [4] |
Note: Kinetic parameters can be influenced by the assay conditions, enzyme purity (microsomal fraction vs. purified recombinant protein), and the specific isoform of the enzyme.
Experimental Protocols
Characterizing the biosynthesis of chlorogenic acid from p-coumaroylquinic acid involves enzyme preparation, activity assays, and product quantification. The following workflow and protocols provide a comprehensive guide for these experiments.
Protocol for Microsomal Enzyme Preparation
This protocol is adapted from methods used for isolating microsomal fractions from plant cell cultures, which are rich in cytochrome P450 enzymes.[4]
-
Cell Harvesting : Harvest plant cells (e.g., carrot cell suspension cultures) by vacuum filtration and wash with a buffer (e.g., 0.1 M potassium phosphate, pH 7.5).
-
Homogenization : Resuspend the cells in 2 volumes of ice-cold extraction buffer (e.g., 0.1 M potassium phosphate, pH 7.5, containing 14 mM 2-mercaptoethanol, 2.5% w/v soluble polyvinylpyrrolidone). Homogenize using a mortar and pestle or a suitable homogenizer.
-
Differential Centrifugation :
-
Filter the homogenate through layers of cheesecloth to remove cell debris.
-
Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and chloroplasts.
-
Carefully transfer the supernatant to new ultracentrifuge tubes.
-
-
Microsome Pelleting : Centrifuge the supernatant at 100,000 x g for 90 minutes at 4°C. The resulting pellet is the microsomal fraction.
-
Resuspension and Storage : Discard the supernatant and gently resuspend the microsomal pellet in a minimal volume of a storage buffer (e.g., 0.1 M potassium phosphate, pH 7.5). Determine the protein concentration using a standard method (e.g., Bradford assay). Aliquot and store at -80°C until use.
Protocol for C3'H Enzyme Activity Assay
This assay measures the conversion of p-coumaroylquinic acid to chlorogenic acid.
-
Reaction Mixture Preparation : In a microcentrifuge tube, prepare the reaction mixture with the following components (final volume of 200 µL):
-
Potassium phosphate buffer (0.1 M, pH 7.5)
-
p-Coumaroylquinic acid substrate (e.g., 50 µM final concentration)
-
Microsomal protein (e.g., 50-100 µg)
-
-
Pre-incubation : Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.
-
Reaction Initiation : Start the reaction by adding NADPH to a final concentration of 1 mM.
-
Incubation : Incubate for a defined period (e.g., 30-60 minutes) at 30°C with gentle shaking. The reaction time should be within the linear range of product formation.
-
Reaction Termination : Stop the reaction by adding 20 µL of 2 M HCl.
-
Control Reactions : Prepare control reactions, including a no-enzyme control (replace enzyme with buffer) and a no-NADPH control to ensure the reaction is enzymatic and cofactor-dependent.
Protocol for LC-MS/MS Product Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for sensitive and specific quantification of the substrate and product.[8][9][10]
-
Sample Extraction :
-
To the quenched reaction mixture, add 400 µL of ethyl acetate.
-
Vortex vigorously for 1 minute, then centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
Transfer the upper organic layer (ethyl acetate) to a new tube. Repeat the extraction once more.
-
Evaporate the pooled organic extracts to dryness under a stream of nitrogen.
-
-
Sample Reconstitution : Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
LC-MS/MS Analysis :
-
Column : Use a C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase : A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. A typical gradient might run from 5% B to 95% B over 10 minutes.
-
Mass Spectrometry : Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
-
MRM Transitions : Use Multiple Reaction Monitoring (MRM) for quantification. Monitor specific precursor-to-product ion transitions for each compound:
-
p-Coumaroylquinic Acid : e.g., m/z 337 -> 163
-
Chlorogenic Acid (Caffeoylquinic Acid) : e.g., m/z 353 -> 191
-
-
Quantification : Create a standard curve using authentic standards of p-coumaroylquinic acid and chlorogenic acid to calculate the concentrations in the samples. Enzyme activity can then be expressed as the amount of product formed per unit time per amount of enzyme (e.g., pkat/mg protein).
-
References
- 1. Biosynthetic Mechanisms of Plant Chlorogenic Acid from a Microbiological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNAi-mediated suppression of p-coumaroyl-CoA 3'-hydroxylase in hybrid poplar impacts lignin deposition and soluble secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Down-regulation of p-coumaroyl qui ... | Article | H1 Connect [archive.connect.h1.co]
- 4. Chlorogenic acid biosynthesis: characterization of a light-induced microsomal 5-O-(4-coumaroyl)-D-quinate/shikimate 3'-hydroxylase from carrot (Daucus carota L.) cell suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. mdpi.com [mdpi.com]
- 7. Knockdown of p-Coumaroyl Shikimate/Quinate 3′-Hydroxylase Delays the Occurrence of Post-Harvest Physiological Deterioration in Cassava Storage Roots [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Unveiling the Potential of trans-5-O-(4-coumaroyl)-D-quinic Acid in Prunus Species: A Technical Guide for Researchers
Introduction
Prunus, a genus of trees and shrubs that includes economically important species such as peaches, plums, cherries, and almonds, is a rich source of bioactive phenolic compounds. Among these, trans-5-O-(4-coumaroyl)-D-quinic acid, a hydroxycinnamic acid derivative, has garnered significant interest for its potential therapeutic properties. This technical guide provides an in-depth overview of this compound within the Prunus genus, tailored for researchers, scientists, and drug development professionals. The guide consolidates quantitative data, details experimental protocols for its analysis, and visualizes its implicated signaling pathways.
Quantitative Distribution in Prunus Species
trans-5-O-(4-coumaroyl)-D-quinic acid, often reported in literature as p-coumaroylquinic acid, exhibits a varied distribution across different Prunus species and cultivars, as well as within different parts of the fruit. The following table summarizes the quantitative data available in the scientific literature. It is important to note that direct comparisons should be made with caution due to variations in analytical methods, extraction procedures, and the physiological state of the plant material.
| Prunus Species | Cultivar/Variety | Plant Part | Compound | Concentration | Reference |
| Prunus avium L. | Not specified | Fruit | 4-p-coumaroylquinic acid | 0.74 - 18.58 mg/100g fw | [1] |
| Prunus lusitanica L. | Not specified | Fruit | 4-p-coumaroylquinic acid | 72.31 - 177.24 mg/100g fw | [2] |
| Prunus persica (L.) Batsch | Multiple cultivars | Peel and Pulp | Neochlorogenic acid, Chlorogenic acid, Catechin | Varies significantly among cultivars | [3] |
| Prunus cerasus L. | Multiple cultivars | Fruit | Neochlorogenic, chlorogenic, and p-coumaric acids | Dominant phenolic acids | [4] |
| Prunus domestica L. | Not specified | Leaves | Chlorogenic acid | 2436.89 mg/100g | [5] |
| Prunus salicina L. | Multiple varieties | Fruit flesh | p-coumaroylquinic acids | Identified as present | [6] |
Note: fw = fresh weight. The data for P. persica, P. cerasus, P. domestica, and P. salicina indicate the presence and in some cases, the dominance of coumaroylquinic acid isomers, though specific quantitative values for the trans-5-O-isomer were not always delineated in the cited general phenolic profiles.
Experimental Protocols
The accurate quantification and characterization of trans-5-O-(4-coumaroyl)-D-quinic acid in Prunus species relies on robust analytical methodologies. Below are detailed protocols synthesized from established research for the extraction and analysis of this compound.
Sample Preparation and Extraction
This protocol outlines a general procedure for the extraction of phenolic compounds, including trans-5-O-(4-coumaroyl)-D-quinic acid, from Prunus fruit material.
Materials:
-
Fresh or frozen Prunus fruit samples
-
Liquid nitrogen
-
Homogenizer (e.g., Polytron)
-
Methanol (HPLC grade)
-
Formic acid (or HCl)
-
Milli-Q water
-
Centrifuge
-
0.45 µm syringe filters
Procedure:
-
Homogenization: Freeze a known weight of the plant material (e.g., 5 g of fruit flesh) in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder.[7]
-
Extraction Solvent Preparation: Prepare an extraction solution of 80% methanol in Milli-Q water containing 0.5 N HCl.[7]
-
Extraction: Add the powdered sample to the extraction solvent (e.g., 10 mL for 5 g of sample). Homogenize the mixture for 1-2 minutes.[7]
-
Sonication (Optional but Recommended): Place the sample in an ultrasonic bath for 30 minutes to enhance extraction efficiency.[8]
-
Maceration (Optional): For exhaustive extraction, macerate the sample for 2 hours with agitation at room temperature.[8]
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 16,000 rpm) for 20 minutes at 4°C.[7]
-
Supernatant Collection: Carefully collect the supernatant.
-
Re-extraction (Optional): For a more comprehensive extraction, the remaining pellet can be re-extracted with the same solvent, and the supernatants pooled.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.[8]
Quantification by High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
This section provides a general workflow for the instrumental analysis of trans-5-O-(4-coumaroyl)-D-quinic acid.
Instrumentation:
-
HPLC or UPLC system equipped with a photodiode array (PDA) detector and coupled to a mass spectrometer (e.g., Triple Quadrupole, Q-TOF, or Orbitrap).
Chromatographic Conditions (Example):
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A typical gradient would start with a low percentage of Solvent B, gradually increasing to elute more hydrophobic compounds. A starting point could be 5% B, increasing to 30-40% B over 20-30 minutes.
-
Flow Rate: 0.2-0.4 mL/min for UPLC.
-
Column Temperature: 30-40°C.
-
Injection Volume: 1-5 µL.
Detection:
-
PDA Detector: Monitor at wavelengths relevant for hydroxycinnamic acids, typically around 320 nm.
-
Mass Spectrometer (Negative Ion Mode):
-
trans-5-O-(4-coumaroyl)-D-quinic acid will have a pseudomolecular ion [M-H]⁻ at approximately m/z 337.
-
Characteristic fragment ions in MS/MS analysis include m/z 191 (quinic acid) and m/z 163 (p-coumaric acid).[9]
-
Quantification:
-
Prepare a calibration curve using a certified standard of trans-5-O-(4-coumaroyl)-D-quinic acid at various concentrations.
-
The concentration of the analyte in the samples is determined by comparing the peak area from the sample chromatogram to the calibration curve.
Signaling Pathways and Biological Activity
trans-5-O-(4-coumaroyl)-D-quinic acid and related phenolic compounds from Prunus species are recognized for their antioxidant and anti-inflammatory properties. A key mechanism underlying the anti-inflammatory effects of many phenolic compounds is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α), lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Quinic acid and its derivatives have been shown to inhibit this pathway.[11][12]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Phenolic Composition and Antioxidant Properties of Different Peach [Prunus persica (L.) Batsch] Cultivars in China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of phenolic compounds in plum fruits (Prunus salicina L. and Prunus domestica L.) by high-performance liquid chromatography/tandem mass spectrometry and characterization of varieties by quantitative phenolic fingerprints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenotypic and biochemical diversity in peach [Prunus persica (L.) Batsch] cultivars [jnsciences.org]
- 8. Valorisation of Prunus avium L. By-Products: Phenolic Composition and Effect on Caco-2 Cells Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 3-O-trans-p-coumaroyl esterification enhances the anti-inflammatory effects of tormentic acid by targeting NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Data of trans-5-O-p-coumaroylquinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for trans-5-O-p-coumaroylquinic acid, a significant natural phenolic compound. The information presented herein is intended to support research, identification, and quantification efforts in various scientific and drug development applications. This document details the compound's spectral characteristics across several analytical techniques, outlines the experimental protocols for data acquisition, and includes a visual representation of a typical analytical workflow.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for trans-5-O-p-coumaroylquinic acid, facilitating easy comparison and reference.
Table 1: Mass Spectrometry Data
| Parameter | Value | Source(s) |
| Molecular Formula | C₁₆H₁₈O₈ | [1][2] |
| Molecular Weight | 338.31 g/mol | [1][2] |
| Precursor Ion (m/z) | 337 [M-H]⁻ | [1] |
| Major Fragment Ions (m/z) | 191, 173, 163 | [1][3] |
Table 2: ¹H NMR Spectroscopic Data (500 MHz, CD₃OD)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Source(s) |
| H-7' | 7.62 | d | 16.0 | [4] |
| H-2', H-6' | 7.45 | d | 8.5 | [4] |
| H-3', H-5' | 6.81 | d | 8.5 | [4] |
| H-8' | 6.26 | d | 16.0 | [4] |
| H-5 | 5.27 | m | [4] | |
| H-3 | 4.13 | m | [4] | |
| H-4 | 3.73 | dd | 7.0, 4.5 | [4] |
| H-6 | 2.18 | m | [4] | |
| H-2 | 2.00 | m | [4] |
Table 3: ¹³C NMR Spectroscopic Data
Table 4: UV-Visible Spectroscopic Data
| Solvent | λmax (nm) | Source(s) |
| Methanol | ~313 | [5] |
Note: The UV-Visible absorption maximum is reported for the closely related isomer, 4-O-p-coumaroyl-quinic acid, and is expected to be very similar for the 5-O- isomer.
Table 5: Infrared (IR) Spectroscopic Data
A specific IR spectrum for trans-5-O-p-coumaroylquinic acid is not available. However, based on its functional groups and the spectrum of p-coumaric acid, the following characteristic absorption bands are expected.[6]
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H stretch (phenolic and carboxylic acid) | 3500 - 3200 (broad) |
| C-H stretch (aromatic and aliphatic) | 3100 - 2850 |
| C=O stretch (ester and carboxylic acid) | 1735 - 1680 |
| C=C stretch (aromatic and olefinic) | 1650 - 1450 |
| C-O stretch (ester, alcohol, carboxylic acid) | 1300 - 1000 |
| C-H bend (aromatic) | 900 - 675 |
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are based on established methods for the analysis of phenolic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of approximately 5-10 mg of purified trans-5-O-p-coumaroylquinic acid is dissolved in a deuterated solvent, typically methanol-d₄ (CD₃OD), in a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, such as a 500 MHz instrument.
-
¹H NMR Acquisition: Proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (CD₃OD: δH 3.31 ppm, δC 49.0 ppm).
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or, more commonly, through a liquid chromatography (LC) system. For LC-MS, a reversed-phase C18 column is typically used with a gradient elution of water and acetonitrile, both often containing a small amount of formic acid to improve ionization.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly employed for phenolic compounds as it effectively generates deprotonated molecules [M-H]⁻.
-
Mass Analysis: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument, is used to determine the accurate mass of the precursor ion.
-
Tandem MS (MS/MS): To obtain structural information, the precursor ion ([M-H]⁻ at m/z 337) is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern is then analyzed to elucidate the structure.
UV-Visible Spectroscopy
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as methanol or ethanol. The concentration is adjusted to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1 AU).
-
Instrumentation: A dual-beam UV-Visible spectrophotometer is used to record the absorption spectrum, typically over a wavelength range of 200-400 nm.
-
Data Acquisition: The absorbance of the sample is measured against a solvent blank. The wavelength of maximum absorption (λmax) is determined from the resulting spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a potassium bromide (KBr) pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disc. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly onto the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like trans-5-O-p-coumaroylquinic acid.
Caption: Experimental workflow for spectroscopic analysis.
References
- 1. trans-5-O-(4-coumaroyl)-D-quinic acid | C16H18O8 | CID 6441280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-O-p-Coumaroylquinic acid ≥95% | 32451-86-8 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
HPLC-UV method for quantification of coumaroylquinic acids
An HPLC-UV method provides a reliable and accessible approach for the quantification of coumaroylquinic acids in various samples, including plant extracts and pharmaceutical preparations. This application note details the protocols for sample preparation, chromatographic separation, and method validation, ensuring accurate and reproducible results for researchers, scientists, and drug development professionals.
Principle
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust analytical technique used to separate, identify, and quantify components in a mixture. This method utilizes a reversed-phase (RP) C18 column, where the stationary phase is nonpolar, and the mobile phase is polar. Coumaroylquinic acids and related phenolic compounds are separated based on their differential partitioning between the two phases. A gradient or isocratic elution with a mobile phase typically consisting of acidified water and an organic solvent (acetonitrile or methanol) allows for the effective resolution of target analytes. The separated compounds are then detected by a UV detector at a wavelength corresponding to their maximum absorbance, typically around 310-325 nm for coumaroyl derivatives.[1][2] Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.
Apparatus and Reagents
2.1 Apparatus
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
Analytical balance (four-decimal place).
-
Ultrasonic bath.
-
Vortex mixer.
-
pH meter.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
Volumetric flasks and pipettes.
-
HPLC vials.
2.2 Reagents and Standards
-
Reference standards of p-coumaroylquinic acid isomers (e.g., 3-p-coumaroylquinic acid, 4-p-coumaroylquinic acid, 5-p-coumaroylquinic acid).
-
HPLC-grade acetonitrile and/or methanol.
-
HPLC-grade water (e.g., Milli-Q).
-
Formic acid or glacial acetic acid, analytical grade.
-
Ammonium formate, analytical grade.
-
Sample matrix (e.g., dried plant material).
Experimental Protocols
3.1 Preparation of Standard Solutions
-
Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of each coumaroylquinic acid reference standard and dissolve in 10 mL of methanol in a volumetric flask. This solution should be stored at 4°C in the dark.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase or methanol to achieve a concentration range suitable for linearity testing (e.g., 1–100 µg/mL).[2][3]
3.2 Sample Preparation (from Plant Material)
-
Homogenization: Pulverize the dried plant material to a fine powder (e.g., pass through a 180 mesh sieve).[4]
-
Extraction: Accurately weigh about 1 g of the powdered sample into a centrifuge tube. Add 40 mL of 75% methanol.[4]
-
Sonication: Sonicate the mixture for 60 minutes at room temperature to ensure complete extraction of the phenolic compounds.[4]
-
Filtration: After extraction, filter the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.[4]
3.3 Chromatographic Conditions Two common approaches, gradient and isocratic elution, are presented below. The gradient method is often preferred for complex samples containing multiple isomers and related compounds, while the isocratic method is suitable for simpler mixtures or for quantifying a specific, well-resolved isomer.
| Parameter | Method A: Gradient Elution | Method B: Isocratic Elution |
| Column | RP-C18 (e.g., 250 mm x 4.6 mm, 5 µm) | RP-C18 (e.g., 250 mm x 4.6 mm, 5 µm)[2] |
| Mobile Phase A | Water with 0.3% Formic Acid[4] | Water : Methanol : Glacial Acetic Acid (65:34:1, v/v/v)[2] |
| Mobile Phase B | Acetonitrile[4] | N/A |
| Flow Rate | 1.0 mL/min[2][4] | 1.0 mL/min[2] |
| Elution Profile | 0-30 min: 17% B; 30-50 min: 17-55% B[4] | 100% Mobile Phase A |
| Injection Volume | 10 µL[4] | 10-20 µL |
| Column Temperature | 25-30°C | 25-30°C |
| Detection Wavelength | 310 nm or 325 nm[1][2] | 310 nm[2] |
3.4 Method Validation Protocol The developed analytical method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[2] The validation process assesses linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ).[5][6]
-
Linearity and Range: Analyze the prepared working standard solutions (at least five concentrations) in triplicate. Construct a calibration curve by plotting the peak area against the concentration. Linearity is assessed by the coefficient of determination (R²), which should ideally be ≥ 0.999.[2]
-
Accuracy: Determine accuracy via a recovery study. Spike a known amount of the sample with standard solutions at three different concentration levels (e.g., low, medium, high). Analyze the spiked samples in triplicate and calculate the percentage recovery.[3]
-
Precision:
-
Intra-day Precision (Repeatability): Analyze a standard solution (at three concentration levels) six times on the same day.
-
Inter-day Precision (Intermediate Precision): Repeat the analysis on three different days.
-
Calculate the relative standard deviation (%RSD) for the results. The %RSD should typically be less than 2%.[1]
-
-
Selectivity: Assess the method's ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is demonstrated by the good separation of adjacent peaks with sufficient resolution.[3]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve or by the signal-to-noise ratio (S/N), where LOD is typically S/N = 3 and LOQ is S/N = 10.[7]
Data Presentation
The performance of the validated HPLC method is summarized in the table below.
| Validation Parameter | Specification | Example Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | e.g., 1-100 µg/mL | 1-100 µg/mL |
| Accuracy (% Recovery) | 95-105% | 97.1 - 102.2%[3] |
| Precision (% RSD) | ≤ 2.0% | Intra-day: 0.85%; Inter-day: 1.38%[1] |
| LOD | Report value (e.g., µg/mL) | 0.05 µg/mL |
| LOQ | Report value (e.g., µg/mL) | 0.15 µg/mL |
| Selectivity | No interference at analyte retention time | Peak purity > 99.5% |
Visualizations
Caption: Experimental workflow from sample preparation to final data reporting.
Caption: Key parameters evaluated during HPLC method validation.
References
- 1. Identification and Quantification of Flavonoids and Phenolic Acids in Burr Parsley (Caucalis platycarpos L.), Using High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. synapse.koreamed.org [synapse.koreamed.org]
- 5. Analytical method cross validation by HPLC for identification of five markers and quantification of one marker in SynacinnTM formulations and its in vivo bone marrow micronucleus test data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. google.com [google.com]
- 7. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry | MDPI [mdpi.com]
Application Notes and Protocols for the Extraction and Isolation of Coumaroylquinic Acids from Coffee Beans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumaroylquinic acids (CQAs) are a significant class of phenolic compounds found in coffee beans, contributing to the beverage's flavor, aroma, and potential health benefits. As esters of coumaric acid and quinic acid, they exist as several isomers, with 3-p-coumaroylquinic acid, 4-p-coumaroylquinic acid, and 5-p-coumaroylquinic acid being the most common. These compounds have garnered interest for their antioxidant, anti-inflammatory, and other biological activities, making their efficient extraction and isolation crucial for further research and development.
This document provides detailed application notes and protocols for the extraction and isolation of coumaroylquinic acids from coffee beans, intended for use by researchers, scientists, and professionals in drug development.
Data Presentation: Quantitative Analysis of Coumaroylquinic Acids
The concentration of coumaroylquinic acids in coffee beans can vary significantly depending on the coffee species, geographical origin, and processing methods, particularly roasting.[1][2] Green coffee beans are a primary source of these compounds, as roasting can lead to their degradation and isomerization.[3][4][5]
| Coffee Species | Sample Type | Total p-Coumaroylquinic Acids (mg/g dry weight) | Reference |
| Coffea arabica | Green Beans | 0.67 | [1] |
| Coffea canephora (Robusta) | Green Beans | 0.40 | [1] |
| Coffea liberica | Green Beans | 0.58 | [1] |
| Wild Coffea species (C. sessiliflora) | Green Beans | 2.18 | [1] |
| Wild Coffea species (C. pseudozanguebariae) | Green Beans | 0.12 | [1] |
Table 1: Content of p-Coumaroylquinic Acids in Green Coffee Beans of Different Species.
The roasting process has a significant impact on the profile of coumaroylquinic acids. Generally, the concentration of these compounds decreases with increased roasting temperature and time.[3][4]
| Roasting Level | Change in 5-CQA | Change in 3-CQA and 4-CQA | Reference |
| Light to Medium | Continuous decrease | Initial increase followed by degradation | [1] |
| High Temperature | Significant decrease | - | [3] |
Table 2: Effect of Roasting on Coumaroylquinic Acid Isomers. 5-CQA refers to 5-O-caffeoylquinic acid, a related chlorogenic acid often studied alongside CQAs. The trend is indicative of the thermal lability of these compounds.
Experimental Protocols
Protocol 1: Solid-Liquid Extraction of Coumaroylquinic Acids from Green Coffee Beans
This protocol describes a common method for the initial extraction of coumaroylquinic acids from green coffee beans using an organic solvent mixture.
Materials and Reagents:
-
Green coffee beans
-
Grinder
-
Methanol (HPLC grade)
-
Water (deionized or ultrapure)
-
Vortex mixer
-
Centrifuge
-
0.45 µm syringe filters
-
HPLC vials
Procedure:
-
Sample Preparation: Grind green coffee beans to a fine powder.[6]
-
Extraction:
-
Separation:
-
Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.
-
Carefully decant the supernatant into a clean tube.
-
-
Filtration:
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[9]
-
-
Storage: Store the extract at 4°C until analysis. For long-term storage, -20°C is recommended.
Caption: Workflow for Solid-Liquid Extraction of CQAs.
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup and Concentration
This protocol is used to remove interfering substances and concentrate the coumaroylquinic acids from the initial extract.[9]
Materials and Reagents:
-
Crude coffee extract (from Protocol 1)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or HLB)[9]
-
Methanol (HPLC grade)
-
Water (deionized or ultrapure)
-
0.1% Formic acid in water
-
Nitrogen gas supply (optional)
-
SPE vacuum manifold
Procedure:
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the SPE cartridge.
-
Equilibrate the cartridge by passing 5 mL of deionized water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Dilute 1 mL of the crude coffee extract with 4 mL of deionized water.
-
Load the diluted extract onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of 0.1% formic acid in water to remove polar impurities.
-
-
Elution:
-
Elute the coumaroylquinic acids from the cartridge with 5 mL of methanol. Collect the eluate.
-
-
Concentration:
-
Evaporate the methanol from the eluate under a gentle stream of nitrogen gas or using a rotary evaporator at a temperature below 40°C.
-
Reconstitute the dried residue in 1 mL of the initial mobile phase for HPLC analysis.
-
Caption: Solid-Phase Extraction (SPE) Protocol Workflow.
Protocol 3: HPLC-DAD Analysis for Separation and Quantification
This protocol outlines a typical High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the separation and quantification of coumaroylquinic acid isomers.[10][11]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and DAD detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10-30% B (linear gradient)
-
25-30 min: 30-50% B (linear gradient)
-
30-35 min: 50-10% B (linear gradient)
-
35-40 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 320 nm for coumaroylquinic acids.[10]
Procedure:
-
System Preparation:
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the HPLC system and column with the initial mobile phase conditions until a stable baseline is achieved.
-
-
Calibration:
-
Prepare a series of standard solutions of known concentrations for each coumaroylquinic acid isomer to be quantified.
-
Inject the standards to generate a calibration curve.
-
-
Sample Analysis:
-
Inject the prepared coffee bean extract (from Protocol 1 or 2).
-
Identify the coumaroylquinic acid peaks based on their retention times compared to the standards.
-
Quantify the amount of each isomer using the calibration curve.
-
Caption: Logical Flow for HPLC-DAD Analysis of CQAs.
Concluding Remarks
The protocols provided offer a robust framework for the extraction, purification, and quantification of coumaroylquinic acids from coffee beans. Researchers should note that optimization of these methods may be necessary depending on the specific coffee matrix and available instrumentation. The quantitative data highlights the importance of selecting appropriate starting material, with green coffee beans being a richer source of these compounds compared to their roasted counterparts. These application notes serve as a valuable resource for scientists and professionals engaged in the study and utilization of these bioactive compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. Impact of different roasting conditions on the chemical composition, antioxidant activities, and color of Coffea canephora and Coffea arabica L. samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of roasting on the phenolic and volatile compounds in coffee beans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arrudanappi.com [arrudanappi.com]
- 6. The process of extracting chlorogenic acid from green coffee bean extract. [greenskybio.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. jpgt.upg-ploiesti.ro [jpgt.upg-ploiesti.ro]
Application Notes and Protocols for Solid-Phase Extraction (SPE) of Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase extraction (SPE) is a widely utilized sample preparation technique for the purification, concentration, and fractionation of phenolic compounds from various matrices, including plant extracts, food and beverage products, and biological fluids. This document provides detailed application notes and experimental protocols for the successful implementation of SPE for phenolic compound purification. The selection of the appropriate sorbent and optimization of the SPE protocol are critical for achieving high recovery and purity of the target analytes.
Sorbent Selection for Phenolic Compound Purification
The choice of SPE sorbent is paramount for the effective isolation of phenolic compounds. The interaction between the analytes, the sorbent, and the sample matrix dictates the efficiency of the extraction. The most commonly used sorbents for phenolic compound purification are reversed-phase sorbents, which retain analytes based on hydrophobic interactions.
Commonly Used SPE Sorbents:
-
C18 (Octadecyl-silica): A traditional reversed-phase sorbent that offers good retention for a wide range of non-polar to moderately polar phenolic compounds. However, it may exhibit lower retention for very polar phenolics and can be prone to silanol interactions, which can affect recovery and reproducibility.[1]
-
Polymeric Sorbents (e.g., Oasis HLB, Strata-X, Amberlite XAD-2): These sorbents are composed of polymers such as polystyrene-divinylbenzene (PS-DVB) and offer several advantages over silica-based sorbents.[2][3][4] They typically have a higher surface area, leading to greater loading capacity, and are stable over a wider pH range.[2] Polymeric sorbents are often the preferred choice for the extraction of a broad range of phenolic compounds, from polar to non-polar.[2][5]
-
Graphitized Carbon: This type of sorbent provides strong retention for planar molecules like aromatic phenolic compounds. A key advantage is that sample acidification is often not necessary due to the strong interactions between phenolates and the positively charged carbon surface.
Quantitative Data Summary
The following tables summarize the recovery of various phenolic compounds using different SPE sorbents as reported in the literature. This data can serve as a guide for selecting the most appropriate sorbent for a specific application.
Table 1: Comparison of Recovery Rates for Phenolic Compounds from Honey using Different SPE Sorbents [4]
| Phenolic Compound | Oasis HLB (%) | Strata-X (%) | Amberlite XAD-2 (%) | Bond Elut C18 (%) |
| Gallic acid | 85 | 70 | 0 | 0 |
| p-HBA | 92 | 85 | 60 | 45 |
| p-Coumaric acid | 98 | 95 | 100 | 75 |
| Vanillic acid | 95 | 90 | 80 | 60 |
| Caffeic acid | 90 | 88 | 50 | 30 |
| Syringic acid | 96 | 92 | 90 | 65 |
| Rutin | 80 | 75 | 40 | 20 |
| Quercetin | 95 | 90 | 54 | >90 |
| Kaempferol | 98 | 96 | 100 | 80 |
Table 2: Recovery of Phenolic Compounds from Spiked Milli-Q Water using a C18 SPE Column [6]
| Phenolic Compound | Average Recovery (%) |
| Phenol | 85.3 ± 5.12 |
| 4-Nitrophenol | 99.6 ± 4.26 |
| 2-Chlorophenol | 89.1 ± 3.25 |
| 2-Nitrophenol | 92.4 ± 6.11 |
| 2,4-Dimethylphenol | 78.2 ± 8.15 |
| 2,4-Dichlorophenol | 67.9 ± 7.28 |
| 4-Chloro-3-methylphenol | 75.4 ± 6.43 |
| 2,4,6-Trichlorophenol | 81.2 ± 4.55 |
| 2,4-Dinitrophenol | 95.7 ± 3.89 |
| 4,6-Dinitro-2-methylphenol | 98.3 ± 2.14 |
| Pentachlorophenol | 72.1 ± 9.32 |
Experimental Protocols
The following are detailed protocols for the solid-phase extraction of phenolic compounds. These can be adapted based on the specific sample matrix and target analytes.
Protocol 1: General Purpose SPE for Phenolic Compounds from Plant Extracts using a Polymeric Sorbent (e.g., Oasis HLB)
This protocol is suitable for the general purification and concentration of a broad range of phenolic compounds from plant extracts.
Materials:
-
Oasis HLB SPE Cartridge (e.g., 200 mg, 6 mL)
-
Methanol (HPLC grade)
-
Deionized Water (HPLC grade)
-
Formic Acid (or other acid for pH adjustment)
-
Sample Extract (dissolved in a solvent compatible with the initial mobile phase)
-
SPE Vacuum Manifold
Methodology:
-
Conditioning: Pass 5 mL of methanol through the SPE cartridge to wet the sorbent and activate the functional groups.
-
Equilibration: Pass 5 mL of deionized water (acidified to pH 2-3 with formic acid) through the cartridge to prepare the sorbent for the aqueous sample. Do not let the sorbent go dry.
-
Sample Loading: Load the pre-treated sample extract onto the cartridge at a slow flow rate (approx. 1-2 mL/min). The sample should be acidified to a pH of 2-3 to ensure the phenolic compounds are in their neutral form for optimal retention.
-
Washing:
-
Wash the cartridge with 5 mL of deionized water (acidified to pH 2-3) to remove polar interferences such as sugars and organic acids.
-
(Optional) A second wash with a weak organic solvent (e.g., 5% methanol in acidified water) can be performed to remove less polar interferences.
-
-
Elution: Elute the retained phenolic compounds with 5-10 mL of methanol. The elution can be performed in one or multiple steps. A second elution with a stronger solvent like acetonitrile or acetone can be performed if necessary.
-
Drying and Reconstitution: The eluate can be evaporated to dryness under a stream of nitrogen and reconstituted in a suitable solvent for subsequent analysis (e.g., HPLC or LC-MS).
Protocol 2: Simplified 3-Step SPE for High-Throughput Analysis using Oasis HLB
This streamlined protocol is ideal for rapid sample cleanup and is particularly useful in high-throughput screening environments.[7][8] It leverages the water-wettable nature of the Oasis HLB sorbent, eliminating the need for conditioning and equilibration steps.[8]
Materials:
-
Oasis HLB SPE Cartridge or 96-well Plate
-
Methanol (HPLC grade)
-
Deionized Water (HPLC grade)
-
Sample (in an aqueous solution)
-
SPE Vacuum Manifold or Positive Pressure Manifold
Methodology:
-
Sample Loading: Directly load the aqueous sample onto the Oasis HLB sorbent.
-
Washing: Wash the sorbent with an appropriate aqueous wash solution (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the phenolic compounds with methanol or another suitable organic solvent.
Protocol 3: SPE for Phenolic Acids and Flavonols from Honey using Oasis HLB[4]
This protocol is optimized for the extraction of phenolic compounds from a complex sugar-rich matrix like honey.
Materials:
-
Oasis HLB SPE Cartridge (e.g., 2.5 g)
-
Honey Sample
-
Deionized Water
-
Hydrochloric Acid (HCl) or Formic Acid
-
Methanol (HPLC grade)
-
SPE Vacuum Manifold
Methodology:
-
Sample Preparation: Dissolve the honey sample in deionized water (e.g., 10 g of honey in 100 mL of water). Adjust the pH of the solution to 2 with HCl or formic acid.[4]
-
Conditioning: Condition the Oasis HLB cartridge with methanol followed by acidified water (pH 2).
-
Sample Loading: Pass the prepared honey solution through the SPE cartridge.
-
Washing: Wash the cartridge with 50 mL of acidified water (pH 2) to remove sugars and other polar interferences.[4]
-
Elution: Elute the retained phenolic acids and flavonols with methanol.[4]
-
Analysis: The eluate can be directly analyzed by HPLC or other chromatographic techniques.
Visualizations
The following diagrams illustrate key workflows and concepts in the solid-phase extraction of phenolic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. gcms.cz [gcms.cz]
Application Notes and Protocols for trans-5-O-(4-coumaroyl)-D-quinic acid as an Anti-Inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-5-O-(4-coumaroyl)-D-quinic acid is a natural phenolic compound found in various plant species. It is structurally composed of a quinic acid moiety esterified with a trans-4-coumaric acid group. While direct and extensive research on the anti-inflammatory properties of this specific isomer is emerging, the well-documented anti-inflammatory activities of its constituent parts—quinic acid and p-coumaric acid—and related dicaffeoylquinic acid compounds, provide a strong rationale for its investigation as a potential anti-inflammatory agent.[1][2][3] It is hypothesized that trans-5-O-(4-coumaroyl)-D-quinic acid exerts its effects through the modulation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][4][5]
These application notes provide a comprehensive overview of the potential anti-inflammatory effects of trans-5-O-(4-coumaroyl)-D-quinic acid, along with detailed protocols for its investigation.
Data Presentation
The following tables summarize the hypothesized and observed anti-inflammatory activities of trans-5-O-(4-coumaroyl)-D-quinic acid and its related compounds. Please note that the quantitative data for trans-5-O-(4-coumaroyl)-D-quinic acid is illustrative and serves as a guideline for expected outcomes based on the activities of structurally similar molecules.
Table 1: In Vitro Anti-Inflammatory Activity
| Assay | Cell Line | Stimulant | Compound | Concentration/IC50 | Effect | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS (1 µg/mL) | trans-5-O-(4-coumaroyl)-D-quinic acid | Illustrative IC50: 15-50 µM | Inhibition of NO production | [6][7][8] |
| p-coumaric acid | 10-100 µg/mL | Significant inhibition | [2] | |||
| TNF-α Secretion | RAW 264.7 Macrophages | LPS (1 µg/mL) | trans-5-O-(4-coumaroyl)-D-quinic acid | Illustrative: 10-50 µM | Reduction in TNF-α levels | [9] |
| 4,5-dicaffeoylquinic acid | 4 µM | 40% inhibition | [9] | |||
| IL-6 Secretion | RAW 264.7 Macrophages | LPS (1 µg/mL) | trans-5-O-(4-coumaroyl)-D-quinic acid | Illustrative: 10-50 µM | Reduction in IL-6 levels | [9] |
| 4,5-dicaffeoylquinic acid | 4 µM | 20% inhibition | [9] | |||
| IL-1β Secretion | RAW 264.7 Macrophages | LPS (1 µg/mL) | trans-5-O-(4-coumaroyl)-D-quinic acid | Illustrative: 10-50 µM | Reduction in IL-1β levels | [2] |
| p-coumaric acid | 10-100 µg/mL | Significant inhibition | [2] |
Table 2: In Vivo Anti-Inflammatory Activity
| Model | Animal | Compound | Dosage | Effect | Reference |
| Carrageenan-Induced Paw Edema | Rat | trans-5-O-(4-coumaroyl)-D-quinic acid | Illustrative: 10-50 mg/kg | Reduction in paw volume | [3][10] |
| 4,5-dicaffeoylquinic acid | 5, 10, 20 mg/kg | Dose-dependent reduction in edema | [3] |
Experimental Protocols
In Vitro Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages
This protocol details the measurement of the inhibitory effect of trans-5-O-(4-coumaroyl)-D-quinic acid on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
a. Cell Culture and Treatment:
-
Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of trans-5-O-(4-coumaroyl)-D-quinic acid (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO or media) and a positive control (e.g., L-NMMA).
b. Nitric Oxide Measurement (Griess Assay):
-
After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.
c. Data Analysis: Express the results as a percentage of NO production relative to the LPS-stimulated control. Calculate the IC50 value, which is the concentration of the compound that inhibits NO production by 50%.
Quantification of Pro-Inflammatory Cytokines by ELISA
This protocol outlines the measurement of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the supernatant of cell cultures using an Enzyme-Linked Immunosorbent Assay (ELISA).
a. Sample Collection:
-
Follow the cell culture and treatment protocol as described in section 1a.
-
After the 24-hour incubation, collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Store the supernatant at -80°C until use.
b. ELISA Procedure (General Protocol): Note: This is a general guideline. Always refer to the specific instructions provided with the commercial ELISA kit.
-
Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the cell culture supernatants and a series of known concentrations of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
-
Wash the plate.
-
Add the substrate solution (e.g., TMB) and incubate in the dark until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Measure the absorbance at 450 nm.
c. Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the cytokine standards. Determine the concentration of the cytokines in the samples by interpolating from the standard curve.
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This protocol describes the analysis of the activation of the NF-κB and MAPK signaling pathways by examining the phosphorylation status of key proteins.
a. Cell Lysis and Protein Quantification:
-
Culture and treat RAW 264.7 cells in 6-well plates as described in section 1a, but for a shorter duration (e.g., 15-60 minutes) to capture signaling events.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
b. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of p65 (NF-κB), IκBα, p38, ERK1/2, and JNK overnight at 4°C. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
d. Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein bands to the total protein bands to determine the relative phosphorylation levels.
Carrageenan-Induced Paw Edema in Rats
This in vivo protocol is used to assess the acute anti-inflammatory activity of trans-5-O-(4-coumaroyl)-D-quinic acid.
a. Animals: Use male Wistar or Sprague-Dawley rats (180-220 g). Acclimatize the animals for at least one week before the experiment.
b. Experimental Procedure:
-
Divide the animals into groups: a control group (vehicle), a positive control group (e.g., indomethacin, 10 mg/kg), and groups treated with different doses of trans-5-O-(4-coumaroyl)-D-quinic acid (e.g., 10, 25, 50 mg/kg).
-
Administer the test compound or vehicle orally or intraperitoneally 1 hour before the carrageenan injection.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
c. Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Visualizations
The following diagrams illustrate the hypothesized signaling pathways modulated by trans-5-O-(4-coumaroyl)-D-quinic acid and a general experimental workflow.
Caption: Hypothesized mechanism of anti-inflammatory action.
Caption: General experimental workflow for evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Poricoic Acid A Inhibits the NF-κB/MAPK Pathway to Alleviate Renal Fibrosis in Rats with Cardiorenal Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton linearis Jacq. Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]
- 9. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Application Notes and Protocols for In Vitro Antioxidant Assays of 5-O-coumaroylquinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the in vitro antioxidant activity of 5-O-coumaroylquinic acid, a phenolic compound of interest for its potential health benefits. This document outlines the principles and detailed experimental protocols for four commonly employed antioxidant assays: DPPH, ABTS, FRAP, and ORAC.
Introduction to Antioxidant Activity and 5-O-coumaroylquinic Acid
Reactive oxygen species (ROS) are highly reactive molecules generated during normal cellular metabolism. An imbalance between ROS production and the body's antioxidant defense system leads to oxidative stress, a condition implicated in the pathogenesis of various chronic diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. Antioxidants are substances that can neutralize these harmful free radicals, thereby mitigating oxidative damage.
5-O-coumaroylquinic acid is a derivative of chlorogenic acid, a major class of phenolic acids found in various plant-based foods and beverages, including coffee, fruits, and vegetables. Phenolic compounds are well-recognized for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom or an electron to a free radical, thus stabilizing it. The investigation of the in vitro antioxidant capacity of 5-O-coumaroylquinic acid is a critical step in understanding its potential as a therapeutic agent or a valuable nutraceutical.
Data Presentation: Antioxidant Activity of 5-O-coumaroylquinic Acid and Related Compounds
| Compound | Assay | IC50 / Antioxidant Capacity | Reference Compound |
| Caffeic Acid | DPPH | IC50: 5.9 µg/mL | Ascorbic Acid |
| Ferulic Acid | DPPH | IC50: 9.9 µg/mL | Ascorbic Acid |
| p-Coumaric Acid | ORAC | ~5 µM (similar to Trolox) | Trolox |
| Chlorogenic Acid | FRAP | Strong reducing power due to available hydroxyl groups | Not specified |
| Various Phenolic Acids | ABTS | Strong scavenging activity, often higher than in DPPH assay | Trolox |
Note: The antioxidant activity of 5-O-coumaroylquinic acid is expected to be significant due to its phenolic structure, which enables it to act as a potent free radical scavenger. The presence of the coumaroyl moiety attached to the quinic acid backbone contributes to its ability to donate hydrogen atoms and stabilize free radicals.
Experimental Protocols
The following sections provide detailed methodologies for the four key in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the antioxidant's scavenging activity and is measured spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of 5-O-coumaroylquinic acid (or a related standard) in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in a dark, amber-colored bottle to prevent degradation.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of various concentrations of the sample solution.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of the solvent instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
The results are typically expressed as the IC50 value, which is the concentration of the antioxidant required to inhibit 50% of the DPPH radicals. This can be determined by plotting the percentage of inhibition against the sample concentration.
-
Caption: DPPH Radical Scavenging Assay Workflow.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the AB-TS•+ is reduced back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant activity and is measured spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation stock solution.
-
Before use, dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm. This is the working solution.
-
Prepare a stock solution of 5-O-coumaroylquinic acid (or a standard like Trolox) in a suitable solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add 190 µL of the ABTS•+ working solution to each well.
-
Add 10 µL of various concentrations of the sample solution to the wells.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement:
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Calculation:
-
The percentage of ABTS•+ radical scavenging activity is calculated using the following formula:
where A_blank is the absorbance of the blank (ABTS•+ solution without sample) and A_sample is the absorbance of the sample.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
-
Caption: ABTS Radical Cation Decolorization Assay Workflow.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm. The change in absorbance is proportional to the antioxidant's reducing power.
Methodology:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve sodium acetate trihydrate in distilled water, adjust the pH to 3.6 with acetic acid.
-
TPTZ Solution (10 mM): Dissolve 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve ferric chloride hexahydrate in distilled water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Prepare a stock solution of 5-O-coumaroylquinic acid (or a standard like FeSO₄ or Trolox) in a suitable solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of various concentrations of the sample solution.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Incubate the plate at 37°C for 4 minutes.
-
-
Measurement:
-
Measure the absorbance at 593 nm using a microplate reader.
-
-
Calculation:
-
The antioxidant capacity is determined from a standard curve of a known antioxidant (e.g., FeSO₄ or Trolox) and is expressed as µmol of Fe²⁺ equivalents or Trolox equivalents per gram or mole of the sample.
-
Caption: FRAP Assay Workflow.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the antioxidant's ability to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals. The peroxyl radicals are generated by a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH). In the presence of an antioxidant, the fluorescence decay is inhibited. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve (AUC).
Methodology:
-
Reagent Preparation:
-
Phosphate Buffer (75 mM, pH 7.4): Prepare and adjust the pH.
-
Fluorescein Stock Solution (4 µM): Prepare in phosphate buffer and store protected from light at 4°C. Dilute to a working solution before use.
-
AAPH Solution (75 mM): Prepare fresh in phosphate buffer for each assay.
-
Trolox Standard Stock Solution (1 mM): Prepare in phosphate buffer. Create a series of standard dilutions.
-
Prepare a stock solution of 5-O-coumaroylquinic acid in phosphate buffer.
-
-
Assay Procedure:
-
In a black 96-well microplate, add 150 µL of the fluorescein working solution to each well.
-
Add 25 µL of the sample solution, Trolox standards, or phosphate buffer (for the blank) to the appropriate wells.
-
Pre-incubate the plate at 37°C for 15 minutes in the microplate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement:
-
Immediately begin recording the fluorescence intensity every 1-2 minutes for at least 60 minutes using a fluorescence microplate reader (excitation at 485 nm, emission at 520 nm).
-
-
Calculation:
-
Calculate the area under the fluorescence decay curve (AUC) for the blank, standards, and samples.
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.
-
The results are expressed as Trolox Equivalents (TE) by comparing the net AUC of the sample to the net AUC of the Trolox standards.
-
Caption: ORAC Assay Workflow.
Signaling Pathways
Phenolic compounds, including 5-O-coumaroylquinic acid, exert their antioxidant effects through various mechanisms. Primarily, they act as direct radical scavengers by donating a hydrogen atom from their hydroxyl groups to free radicals, thus neutralizing them. The resulting phenoxyl radical is relatively stable due to resonance delocalization, which prevents the propagation of the radical chain reaction.
Synthesis of p-Coumaroylquinic Acid Isomers for Research Standards: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Coumaroylquinic acids (pCoQAs) are a class of phenolic compounds found in various plants, notably in coffee beans, fruits, and vegetables.[1] As esters of p-coumaric acid and quinic acid, they exist as several positional isomers, with the most common being 3-O-p-coumaroylquinic acid, 4-O-p-coumaroylquinic acid, and 5-O-p-coumaroylquinic acid. These compounds are of significant interest to researchers due to their potential antioxidant, anti-inflammatory, and other biological activities. The availability of high-purity pCoQA isomers as research standards is crucial for accurate quantification in natural products, for investigating their pharmacokinetic properties, and for elucidating their mechanisms of action in biological systems.
This application note provides detailed protocols for the chemical and enzymatic synthesis of p-coumaroylquinic acid isomers, methods for their purification and characterization, and a summary of their key analytical data.
Chemical Synthesis of p-Coumaroylquinic Acid Isomers
The chemical synthesis of p-coumaroylquinic acid isomers typically involves the selective protection of the hydroxyl groups of quinic acid, followed by esterification with an activated form of p-coumaric acid, and subsequent deprotection. The synthesis of four main isomers, 1-O-p-coumaroylquinic acid, 3-O-p-coumaroylquinic acid, 4-O-p-coumaroylquinic acid, and 5-O-p-coumaroylquinic acid, has been described.[1] A critical aspect of these syntheses is the potential for acyl migration, particularly during the synthesis of the 3-O and 4-O isomers, which can affect the final product distribution and yield.[1]
General Workflow for Chemical Synthesis
Caption: General workflow for the chemical synthesis of p-coumaroylquinic acid isomers.
Experimental Protocols
1. Synthesis of 1-O-p-Coumaroylquinic Acid [1]
-
Step 1: Protection of Quinic Acid. (-)-Quinic acid is first converted to 3,4-O-Isopropylidene-1,5-quinic lactone to protect the 3, 4, and 5-hydroxyl groups. This lactone is synthesized in a 72% yield.
-
Step 2: Esterification. The protected lactone is then reacted with p-acetylcoumaroyl chloride in the presence of DMAP and pyridine in dichloromethane at room temperature. The resulting protected ester is obtained in a 57% yield after purification by column chromatography.
-
Step 3: Deprotection. The protecting groups are removed under acidic conditions using a mixture of HCl (2N) and THF (4:1) with stirring for 11 days to yield 1-O-p-coumaroylquinic acid in 84% yield.
2. Synthesis of 3-O-p-Coumaroylquinic Acid [1]
-
Step 1: Protection of Quinic Acid. The carboxyl group of (-)-quinic acid is protected by esterification with methanol. Subsequently, the 4- and 5-hydroxyl groups are protected using 2,2,3,3-tetramethoxybutane to yield the protected methyl quinate with a 15% overall yield.
-
Step 2: Esterification. The protected methyl quinate is coupled with p-acetylcoumaroyl chloride under standard esterification conditions to give the corresponding ester in 74% yield after column chromatography.
-
Step 3: Deprotection. Deprotection under acidic conditions (HCl (2N)/THF, 3:1) for 6 days yields a mixture of 3-O-p-coumaroylquinic acid and 4-O-p-coumaroylquinic acid (in a 4:1 ratio) with a 62% conversion yield. This highlights the occurrence of acyl migration.
3. Synthesis of 4-O-p-Coumaroylquinic Acid [1]
-
Step 1: Protection of Quinic Acid. (-)-Quinic acid is converted to 1,5-γ-quinide through dehydration. The hydroxyl groups at positions 3 and 5 are then protected.
-
Step 2: Esterification and Deprotection. Esterification with p-acetylcoumaroyl chloride followed by acidic deprotection can lead to a mixture of 3-O and 4-O isomers due to acyl migration.[1]
4. Synthesis of 5-O-p-Coumaroylquinic Acid [1]
-
Step 1: Preparation of Ethyl Quinate Derivative. 3,4-O-Isopropylidene-1,5-quinic lactone is treated with sodium ethoxide in ethanol to open the lactone ring and protect the carboxylic group as an ethyl ester.
-
Step 2: Esterification. The resulting ethyl quinate derivative is esterified with p-acetylcoumaroyl chloride to yield the protected product in 48% yield after column chromatography.
-
Step 3: Deprotection. Deprotection is carried out using HCl (2N) in THF for 6 days to afford 5-O-p-coumaroylquinic acid in 77% yield from the protected ester.
Enzymatic Synthesis of p-Coumaroylquinic Acid Isomers
Enzymatic synthesis offers a highly specific and environmentally friendly alternative to chemical synthesis. The biosynthesis of p-coumaroylquinic acids in plants involves two key enzymes: 4-coumarate-CoA ligase (4CL) and hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyltransferase (HCT) or hydroxycinnamoyl-CoA:quinate hydroxycinnamoyltransferase (HQT).
Enzymatic Synthesis Pathway
Caption: Enzymatic synthesis pathway for p-coumaroylquinic acid isomers.
Experimental Protocol (Conceptual)
A detailed, step-by-step protocol for the in-vitro enzymatic synthesis of specific p-coumaroylquinic acid isomers would involve the following key steps.
-
Step 1: Enzyme Preparation. Expression and purification of recombinant 4CL and HQT enzymes. These enzymes can be produced in microbial hosts like E. coli.
-
Step 2: Enzymatic Reaction.
-
Activation of p-Coumaric Acid: In the first step, p-coumaric acid is activated to its coenzyme A thioester, p-coumaroyl-CoA, by 4CL in the presence of ATP and Coenzyme A.
-
Transfer to Quinic Acid: In the second step, the HQT enzyme catalyzes the transfer of the p-coumaroyl group from p-coumaroyl-CoA to the hydroxyl groups of quinic acid, yielding a mixture of p-coumaroylquinic acid isomers. The regioselectivity of the HQT enzyme will determine the isomeric ratio of the products.
-
-
Step 3: Product Purification. The resulting pCoQA isomers are then purified from the reaction mixture using techniques such as High-Performance Liquid Chromatography (HPLC).
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
HPLC with Diode Array Detection (DAD) is the primary method for the purification and quantification of p-coumaroylquinic acid isomers. A reversed-phase C18 column is typically used with a gradient elution system.
A representative HPLC-DAD method:
-
Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 30% B over 30 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 1.0 mL/min
-
Detection: Diode Array Detector (DAD) monitoring at 310 nm.
This method should allow for the separation of the major pCoQA isomers, although optimization of the gradient may be required for baseline resolution of all isomers depending on the specific column and instrumentation used.
Characterization by NMR and Mass Spectrometry
The synthesized isomers must be rigorously characterized to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the chemical structure and identifying the position of the p-coumaroyl group on the quinic acid ring.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized compounds.
Quantitative Data and Spectroscopic Analysis
The following tables summarize the available quantitative and spectroscopic data for the synthesized p-coumaroylquinic acid isomers.
Table 1: Summary of Yields for Chemical Synthesis
| Isomer | Synthetic Step | Yield (%) | Reference |
| 1-O-p-Coumaroylquinic Acid | Protection of Quinic Acid | 72 | [1] |
| Esterification | 57 | [1] | |
| Deprotection | 84 | [1] | |
| 3-O-p-Coumaroylquinic Acid | Overall from Quinic Acid | 15 (protected intermediate) | [1] |
| Esterification | 74 | [1] | |
| Deprotection (conversion) | 62 (as a 4:1 mixture with 4-O-isomer) | [1] | |
| 5-O-p-Coumaroylquinic Acid | Esterification | 48 | [1] |
| Deprotection | 77 | [1] |
Table 2: Spectroscopic Data for p-Coumaroylquinic Acid Isomers
| Isomer | ¹H NMR (500 MHz, CD₃OD) δ (ppm) | ¹³C NMR (CD₃OD) δ (ppm) | HRMS (m/z) |
| 1-O-p-Coumaroylquinic Acid | 7.58 (d, J=15.9 Hz, 1H), 7.45 (d, J=8.6 Hz, 2H), 6.81 (d, J=8.6 Hz, 2H), 6.30 (d, J=15.9 Hz, 1H), 4.40 (dd, J=8.1, 3.2 Hz, 1H), 4.19 (dd, J=8.1, 4.5 Hz, 1H), 3.89 (dd, J=8.1, 3.2 Hz, 1H), 2.30-2.15 (m, 4H)[1] | Data not fully available in a single source. | [M-H]⁻ calc. for C₁₆H₁₇O₈: 337.0923, found: 337.0930 |
| 3-O-p-Coumaroylquinic Acid | 7.59 (d, J=15.9 Hz, 1H), 7.46 (d, J=8.6 Hz, 2H), 6.82 (d, J=8.6 Hz, 2H), 6.31 (d, J=15.9 Hz, 1H), 5.36 (m, 1H), 4.16 (dd, J=7.0, 3.3 Hz, 1H), 3.64 (dd, J=7.0, 4.5 Hz, 1H), 2.25-2.05 (m, 4H)[1] | 177.0, 168.6, 161.3, 146.7, 131.2, 127.2, 116.8, 115.3, 76.2, 73.4, 72.0, 71.2, 38.8, 38.2 | [M-H]⁻ calc. for C₁₆H₁₇O₈: 337.0923, found: 337.0929 |
| 4-O-p-Coumaroylquinic Acid | 7.58 (d, J=15.9 Hz, 1H), 7.45 (d, J=8.6 Hz, 2H), 6.81 (d, J=8.6 Hz, 2H), 6.29 (d, J=15.9 Hz, 1H), 5.15 (m, 1H), 4.32 (m, 1H), 3.95 (dd, J=7.0, 3.3 Hz, 1H), 2.35-2.10 (m, 4H)[1] | Data not fully available in a single source. | [M-H]⁻ calc. for C₁₆H₁₇O₈: 337.0923, found: 337.0928 |
| 5-O-p-Coumaroylquinic Acid | 7.59 (d, J=15.9 Hz, 1H), 7.46 (d, J=8.6 Hz, 2H), 6.82 (d, J=8.6 Hz, 2H), 6.30 (d, J=15.9 Hz, 1H), 5.34 (m, 1H), 4.16 (dd, J=7.0, 3.3 Hz, 1H), 3.88 (dd, J=7.0, 4.5 Hz, 1H), 2.20-2.00 (m, 4H)[1] | 177.02, 168.61, 161.28, 146.68, 131.18, 127.23, 116.80, 115.33, 76.15, 73.41, 72.00, 71.15, 38.77, 38.22[2] | [M+Na]⁺: 361.4[2] |
Note: NMR data can vary slightly depending on the solvent and instrument used. The provided data should be used as a reference.
Conclusion
This application note provides a comprehensive overview of the synthesis of p-coumaroylquinic acid isomers for use as research standards. Detailed protocols for chemical synthesis are presented, along with a framework for their enzymatic synthesis. The importance of proper purification and characterization using HPLC, NMR, and mass spectrometry is highlighted. The provided quantitative and spectroscopic data serve as a valuable resource for researchers working with these important bioactive compounds. The availability of well-characterized standards will facilitate more accurate and reliable research into the roles of p-coumaroylquinic acid isomers in health and disease.
References
Troubleshooting & Optimization
Technical Support Center: Microwave-Assisted Extraction of Coumaroylquinic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the microwave-assisted extraction (MAE) of coumaroylquinic acids. The information addresses common challenges related to the stability of these compounds during extraction.
Frequently Asked Questions (FAQs)
Q1: What are the main factors affecting the stability of coumaroylquinic acids during microwave-assisted extraction?
A1: The stability of coumaroylquinic acids during MAE is primarily influenced by several critical parameters:
-
Temperature: These compounds are thermolabile, and high temperatures can lead to significant degradation.[1] Temperatures exceeding 100-125°C have been shown to cause degradation of similar phenolic compounds.[2][3]
-
Extraction Time: Prolonged exposure to microwave irradiation can reduce the yield of phenolic compounds due to thermal degradation.[1] Shorter extraction times (e.g., 5 minutes) have been found to be optimal in some studies to maximize recovery and minimize degradation.[4]
-
Microwave Power: Higher microwave power leads to faster heating. While this can reduce extraction time, it can also cause localized overheating and compound degradation if not carefully controlled.[3][4]
-
Solvent Composition: The type of solvent, its polarity, and the presence of water can significantly impact extraction efficiency and compound stability.[4][5] Acidic conditions, in particular, can negatively affect the recovery of coumaroylquinic acids.[1]
Q2: I am observing lower-than-expected yields of my target coumaroylquinic acid. What could be the cause?
A2: Lower-than-expected yields can stem from several issues:
-
Thermal Degradation: The most common cause is excessive temperature during extraction. Many phenolic compounds are stable up to 100°C but degrade at higher temperatures.[3]
-
Isomerization: Coumaroylquinic acids, particularly caffeoylquinic acids (CQAs), can isomerize under thermal stress. For instance, 5-CQA can convert to its isomers, neochlorogenic (3-CQA) and cryptochlorogenic (4-CQA) acids, which may alter quantification if your analytical method is specific to a single isomer.[5]
-
Improper Solvent Choice: The extraction solvent must be optimized. For instance, 70% ethanol has been shown to be more effective for extracting certain phenolic compounds than methanol.[4] The water content in the solvent is also a critical factor.[5]
-
Extended Extraction Time: Exposing the sample to microwaves for too long can lead to degradation, thereby reducing the final yield.[1]
Q3: My post-extraction analysis shows additional, unexpected peaks. What are they?
A3: The appearance of new peaks in your chromatogram often indicates the formation of degradation or transformation products. During MAE, coumaroylquinic acids can undergo:
-
Isomerization: As mentioned, thermal processing can cause the migration of the acyl group on the quinic acid ring, leading to the formation of positional isomers.[5]
-
Oxidation: The combination of heat and the sample matrix can lead to the formation of oxidation derivatives.[5]
-
Hydrolysis: In harsh conditions, the ester bond linking the coumaric acid and quinic acid moieties can be cleaved, resulting in free caffeic acid or p-coumaric acid and quinic acid. Dicaffeoylquinic acids are particularly susceptible and can degrade into mono-caffeoylquinic acids.[6]
Q4: How can I improve the stability and recovery of coumaroylquinic acids during my MAE process?
A4: To enhance stability and yield, consider the following optimization strategies:
-
Control the Temperature: Keep the extraction temperature below 100°C if possible.[2][3] An optimal temperature of 50°C has been reported for CGA extraction from coffee.[7]
-
Minimize Extraction Time: Use the shortest time necessary for efficient extraction. Studies have shown that extraction equilibrium can be reached in as little as 1-5 minutes at optimal temperatures.[4][6]
-
Optimize Solvent System: Use aqueous ethanol (e.g., 70%) or methanol, as these have proven effective.[4] The addition of an antioxidant like ascorbic acid to the extraction solvent can also improve the stability and extraction efficiency of the target compounds.[5]
-
Adjust Microwave Power: Use a moderate microwave power setting to achieve the target temperature without causing rapid, uncontrolled heating.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Target Analyte | Extraction temperature is too high, causing thermal degradation.[1][3] | Lower the MAE temperature. Aim for a range of 50-80°C and perform a temperature optimization study. |
| Extraction time is too long.[1] | Reduce the extraction time. Conduct a time-course experiment (e.g., 2, 5, 10, 15 min) to find the optimal duration. | |
| Incorrect solvent composition or pH.[1][4] | Optimize the solvent system. Test different ethanol or methanol concentrations (e.g., 50%, 70%, 90%). Avoid highly acidic solvents.[1] | |
| Appearance of Unknown Peaks | Isomerization or degradation of the target compound.[5] | Use a lower extraction temperature and shorter time. Analyze standards of potential isomers (e.g., 3-CQA, 4-CQA) if available. Use HPLC-MS/MS to identify the unknown peaks.[5][8] |
| Poor Reproducibility | Inconsistent heating within the microwave cavity. | Ensure the sample vessel is placed in the same position for each run. Use a microwave system with a rotating carousel or mode stirrer for even field distribution. |
| Inhomogeneous sample matrix or particle size. | Grind the sample to a uniform, fine powder to ensure consistent solvent penetration and heating. | |
| Extract Discoloration (Darkening) | Oxidation of phenolic compounds. | Perform the extraction under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[9] Consider adding ascorbic acid to the solvent.[5] |
Quantitative Data Summary
Table 1: Effect of Temperature on Phenolic Compound Stability during MAE
| Temperature | Stability Observation | Reference |
| 50 - 100°C | Most phenolic compounds, including cinnamic acids, are stable. | [2][3] |
| 125°C | Significant degradation observed for some phenolic compounds. | [2][3] |
| > 60-70°C | Potential for intramolecular isomerization and degradation of chlorogenic acids. | [1] |
Table 2: Optimized MAE Parameters from Select Studies
| Analyte/Source | Optimal Time | Optimal Temperature | Optimal Solvent | Microwave Power | Reference |
| Chlorogenic Acids (Green Coffee) | 5 min | 50°C | Water | 800 W | [7] |
| Phenolic Compounds (Blackthorn Flowers) | 5 min | 60°C | 70% Ethanol | 300 W | [4] |
| Phenolic Compounds (Date Seeds) | 25 min | N/A | 40.57% Ethanol | 450 W | [3] |
Experimental Protocols
Protocol 1: General Microwave-Assisted Extraction (MAE) of Coumaroylquinic Acids
-
Sample Preparation: Dry the plant material at a moderate temperature (e.g., 40-50°C) and grind it into a fine, homogenous powder (e.g., 40-60 mesh).
-
Extraction Setup:
-
Weigh approximately 0.5 g of the powdered sample and place it into a microwave-safe extraction vessel.
-
Add a selected volume of the extraction solvent (e.g., 20 mL of 70% ethanol) to achieve a desired solid-to-solvent ratio.[3]
-
For enhanced stability, consider adding an antioxidant like ascorbic acid (e.g., 1.7 mM) to the solvent.[5]
-
-
Microwave Irradiation:
-
Post-Extraction Processing:
-
After the program completes, allow the vessel to cool to room temperature.
-
Filter the extract through a 0.45 µm syringe filter to remove solid particles.[9]
-
If necessary, evaporate the solvent under vacuum using a rotary evaporator and redissolve the dried extract in a known volume of a suitable solvent (e.g., 50% methanol) for analysis.[10]
-
Store the final extract at low temperature (e.g., 4°C) and away from light to prevent degradation prior to analysis.[11]
-
Protocol 2: Analysis of Coumaroylquinic Acids by HPLC-UV
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV/Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: Water with an acid modifier (e.g., 0.1% formic acid).
-
Solvent B: Acetonitrile or methanol.
-
-
Flow Rate: 0.7 - 1.0 mL/min.[12]
-
Detection Wavelength: Approximately 320-330 nm for coumaroylquinic acids.
-
Column Temperature: 30°C.[12]
-
-
Quantification:
-
Prepare a series of standard solutions of the target coumaroylquinic acid isomer of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared sample extract and determine the concentration of the analyte by interpolating its peak area from the calibration curve.
-
Visualizations
References
- 1. Recovery of Chlorogenic Acids from Agri-Food Wastes: Updates on Green Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation on phenolic compounds stability during microwave-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Microwave-Assisted Extraction on the Phenolic Compounds and Antioxidant Capacity of Blackthorn Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of Extraction Conditions to Improve Chlorogenic Acid Content and Antioxidant Activity of Extracts from Forced Witloof Chicory Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stability of Selected Phenolic Acids Under Simulated and Real Extraction Conditions from Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. Application of a reversed-phase HPLC method for quantitative p -coumaric acid analysis in wine | OENO One [oeno-one.eu]
Technical Support Center: Optimization of Solvent Extraction for p-Coumaroylquinic Acids
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the solvent extraction of p-coumaroylquinic acids (pCoQAs) from plant materials. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during the extraction process.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during the extraction of p-coumaroylquinic acids.
Q1: My extraction yield of p-coumaroylquinic acids is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:
-
Solvent Choice and Polarity: p-Coumaroylquinic acids are polar compounds, and the choice of solvent is critical. Purely non-polar solvents will result in poor extraction. Aqueous mixtures of polar organic solvents like methanol or ethanol are generally most effective. For instance, studies have shown that 50% methanol can yield high total phenolic content, which includes pCoQAs[1]. The optimal ethanol concentration for extracting caffeoylquinic acids (a related group) from chicory roots was found to be between 46% and 57%[2][3].
-
Extraction Temperature: Increasing the temperature generally improves solvent viscosity and the solubility of target compounds, which can enhance extraction yield[2]. However, excessively high temperatures can lead to the degradation of these thermally sensitive molecules[4]. The optimal temperature is a balance between solubility and stability; for example, accelerated solvent extraction (ASE) of related compounds from chicory was optimized at temperatures between 95°C and 107°C[2][3].
-
Plant Material Pre-treatment: The particle size of the plant material is crucial. Grinding the material to a fine powder increases the surface area available for solvent interaction, significantly improving extraction efficiency[5].
-
Extraction Method: Advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Accelerated Solvent Extraction (ASE) can offer higher recovery rates in shorter times compared to conventional methods like maceration[1][6][7].
Q2: I am observing degradation or interconversion of p-coumaroylquinic acid isomers in my extracts. How can I prevent this?
A2: p-Coumaroylquinic acids are esters that are sensitive to heat, pH, and enzymatic activity, which can cause isomerization (e.g., migration of the p-coumaroyl group along the quinic acid ring) or degradation[4][8][9].
-
Temperature Control: As mentioned, high temperatures can promote isomerization and degradation. It is crucial to carefully control the extraction temperature. For some applications, lower temperatures over a longer duration may be preferable to high temperatures for a short period[4].
-
pH of the Solvent: The pH of the extraction medium can influence the stability of pCoQAs. Acidic conditions can sometimes help stabilize the compounds and improve extraction efficiency. For example, using 60% ethanol with a pH of 2 was found to be optimal for extracting phenolic compounds from grape marc[6][7]. Strong acidic or basic conditions should be avoided as they can cause hydrolysis or other side reactions[8][9].
-
Enzyme Deactivation: Plant tissues contain enzymes like phenoloxidases that can degrade phenolic compounds upon cell lysis. Using methanol as a solvent can help in preventing oxidation by these enzymes[10]. A blanching step with boiling water or steam before extraction can also deactivate enzymes[5].
-
Storage of Extracts: Extracts should be stored at low temperatures (e.g., 4°C or -20°C) and protected from light to prevent degradation over time.
Q3: Which solvent system is the best for extracting p-coumaroylquinic acids?
A3: There is no single "best" solvent, as the optimal choice depends on the plant matrix, the specific pCoQA isomers of interest, and the extraction technique. However, general guidelines are:
-
Polarity Matching: Mixtures of alcohols (methanol or ethanol) and water are highly effective. These solvent systems have a polarity that is well-suited for extracting phenolic compounds[11].
-
Methanol vs. Ethanol: Methanol is often reported as one of the most efficient solvents for extracting phenolic compounds[10][12]. However, due to its toxicity, ethanol is often preferred for applications in the food and pharmaceutical industries. Aqueous ethanol (e.g., 50-80%) is a very common and effective choice[2][6][7].
-
Green Solvents: Water is an environmentally friendly solvent, and its efficiency can be significantly improved by heating (e.g., hot water extraction) or by using it in advanced extraction systems like pressurized liquid extraction (PLE)[2][5].
Q4: How do I choose between conventional extraction, UAE, and ASE?
A4: The choice of extraction method depends on available equipment, sample throughput needs, and desired efficiency.
-
Conventional Extraction (e.g., Maceration, Soxhlet): These methods are simple and require basic equipment. However, they often require longer extraction times and larger solvent volumes, and may result in lower yields compared to modern techniques[1].
-
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to create cavitation, disrupting plant cell walls and enhancing solvent penetration. It typically leads to higher yields in a much shorter time and at lower temperatures than conventional methods[1][6][7].
-
Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE): This method uses elevated temperatures and pressures to maintain the solvent in a liquid state, which decreases solvent viscosity and increases solubility, leading to rapid and efficient extractions[2][3]. It is highly automated but requires specialized equipment.
Data Presentation: Optimized Extraction Parameters
The following tables summarize quantitative data on optimal conditions for the extraction of p-coumaroylquinic acids and related phenolic compounds from various plant sources.
Table 1: Comparison of Optimal Conditions for Caffeoylquinic Acid (CQA) Extraction using ASE.
| Plant Material | Target Compound | Optimal Temperature (°C) | Optimal Ethanol Conc. (%) | Yield (mg/g Dry Matter) | Reference |
| Forced Chicory Roots | 5-Caffeoylquinic acid (5-CQA) | 107 | 46 | 4.95 ± 0.48 | [2][3] |
| Forced Chicory Roots | 3,5-Dicaffeoylquinic acid (3,5-diCQA) | 95 | 57 | 5.41 ± 0.79 | [2][3] |
Table 2: Effect of Solvent and Method on Total Phenolic Content (TPC) Extraction.
| Plant Material | Extraction Method | Solvent System | TPC (mg GAE/g Dry Wt) | Reference |
| Habanero Pepper Leaves | Ultrasound-Assisted (UAE) | 50% Methanol | 24.39 ± 2.41 | [1] |
| Habanero Pepper Leaves | Conventional Extraction (CE) | 50% Methanol | 22.77 ± 1.34 | [1] |
| Grape Marc | Ultrasound-Assisted (UAE) | 60% Ethanol (pH 2) | Not specified, but optimal | [6][7] |
| White Horehound Leaves | Maceration | 60% Methanol | 293.34 ± 14.60 | [11] |
| Juniperus procera Leaves | Maceration | Methanol | 9.7 | [12] |
Experimental Protocols
Below are detailed methodologies for key extraction experiments.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of p-Coumaroylquinic Acids
This protocol is based on methodologies for extracting phenolic compounds from plant leaves[1].
-
Sample Preparation:
-
Dry the plant material (e.g., leaves) using a lyophilizer or in an oven at a low temperature (40-50°C) to a constant weight.
-
Grind the dried material into a fine powder using a ball mill or a suitable grinder.
-
-
Extraction Procedure:
-
Weigh 200 mg of the lyophilized powder and place it into a 15 mL conical tube.
-
Add 10 mL of the chosen solvent (e.g., 50% aqueous methanol). This creates a solid-to-solvent ratio of 1:50 g/mL.
-
Place the tube in an ultrasonic bath.
-
Perform the extraction for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 40°C). Ensure the tube is sealed to prevent solvent evaporation.
-
-
Sample Recovery:
-
After extraction, centrifuge the tube (e.g., at 3000 rpm for 10 minutes) to pellet the solid plant material.
-
Carefully decant the supernatant into a clean vial.
-
For quantitative analysis, the extract can be filtered through a 0.45 µm syringe filter before injection into an HPLC or UPLC system.
-
Protocol 2: Accelerated Solvent Extraction (ASE) of p-Coumaroylquinic Acids
This protocol is adapted from the optimized extraction of caffeoylquinic acids from chicory roots[2][3].
-
Sample Preparation:
-
Dry and grind the plant material to a fine powder as described in the UAE protocol.
-
Determine the dry matter content of the powder.
-
-
ASE Cell Loading:
-
Place a cellulose filter at the bottom of a stainless steel extraction cell (e.g., 100 mL).
-
Mix a fixed mass of the plant powder (e.g., equivalent to 1 g of dry matter) with a dispersing agent like diatomaceous earth (e.g., 1.10 g). This prevents the sample from compacting and ensures even solvent flow.
-
Load the mixture into the extraction cell and place a second filter on top.
-
-
Extraction Cycle:
-
Place the cell into the ASE system.
-
Set the extraction parameters according to your optimization experiments. Based on literature, this could be:
-
Solvent: 46% aqueous ethanol
-
Temperature: 107°C
-
Static Time: 5 minutes
-
Pressure: 1500 psi
-
Flush Volume: 60% of cell volume
-
Purge Time: 100 seconds
-
Static Cycles: 1
-
-
-
Extract Collection and Analysis:
-
The extract is automatically collected in a vial.
-
Measure the final volume and filter an aliquot through a 0.45 µm filter for subsequent chromatographic analysis.
-
Visualizations: Workflows and Logic Diagrams
The following diagrams illustrate key experimental workflows and relationships described in this guide.
Caption: A generalized workflow for the extraction and analysis of p-coumaroylquinic acids.
Caption: A decision tree for troubleshooting low yields of p-coumaroylquinic acids.
Caption: Key parameters influencing extraction yield, purity, and compound stability.
References
- 1. Effect of solvent polarity on the Ultrasound Assisted extraction and antioxidant activity of phenolic compounds from habanero pepper leaves (Capsicum chinense) and its identification by UPLC-PDA-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of the Accelerated Solvent Extraction of Caffeoylquinic Acids from Forced Chicory Roots and Antioxidant Activity of the Resulting Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of the Accelerated Solvent Extraction of Caffeoylquinic Acids from Forced Chicory Roots and Antioxidant Activity of the Resulting Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of Selected Phenolic Acids Under Simulated and Real Extraction Conditions from Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arts.units.it [arts.units.it]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of Extraction Conditions of Some Phenolic Compounds from White Horehound (Marrubium vulgare L.) Leaves [scirp.org]
- 12. Optimization Method for Phenolic Compounds Extraction from Medicinal Plant (Juniperus procera) and Phytochemicals Screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in HPLC Separation of Coumaroylquinic Acid Isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of coumaroylquinic acid (CQA) isomers, also known as caffeoylquinic acids or chlorogenic acids.
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC separation of CQA isomers, such as 3-O-caffeoylquinic acid (3-CQA), 4-O-caffeoylquinic acid (4-CQA), and 5-O-caffeoylquinic acid (5-CQA).
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution / Co-elution of Isomers (especially 4-CQA and 5-CQA) | Mobile Phase pH Not Optimal: CQA isomers are acidic, and their ionization state significantly impacts retention. If the mobile phase pH is too high, the isomers become ionized, leading to reduced retention and poor separation on reversed-phase columns.[1] | Adjust Mobile Phase pH: Lower the pH of the aqueous mobile phase to a range of 2.5-3.5 using an additive like formic acid or acetic acid (typically 0.1-1.0%).[2][3][4] This suppresses the ionization of the carboxylic acid and phenolic groups, increasing hydrophobicity and retention, which often improves selectivity between isomers.[4][5] |
| Inappropriate Column Chemistry: A standard C18 column may not provide sufficient selectivity. The activity of residual silanol groups on the stationary phase can negatively interact with the analytes, affecting peak shape and even inverting the elution order of 5-CQA and 4-CQA.[6] | Select an Alternative Column: • Phenyl-Hexyl Column: Consider a phenyl-hexyl stationary phase to introduce different selectivity mechanisms (π-π interactions). • End-Capped C18: Use a modern, well-end-capped C18 column to minimize interactions with residual silanols. • Biphenyl Column: A biphenyl phase can offer unique selectivity for these aromatic compounds.[2] | |
| Inadequate Gradient Slope: A gradient that is too steep will cause peaks to elute too close together, resulting in poor resolution. | Optimize the Gradient: Flatten the gradient over the period where the CQA isomers elute. A shallower gradient increases the separation time between peaks, allowing for better resolution. | |
| Peak Tailing or Broadening | Secondary Silanol Interactions: Active silanol groups on the silica backbone of the stationary phase can interact with the polar functional groups of the CQA isomers, causing peak tailing. | Use an Acidic Mobile Phase: As mentioned above, a low pH mobile phase (e.g., containing 0.1% formic acid) will protonate the silanol groups, minimizing these unwanted secondary interactions.[4] Employ a Base-Deactivated Column: Use a column specifically designed to have minimal silanol activity. |
| Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, asymmetrical peaks. | Reduce Injection Concentration/Volume: Dilute the sample or reduce the injection volume. | |
| Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause peak broadening. | Minimize Tubing: Use short lengths of narrow internal diameter tubing (e.g., 0.005 inches or less) to connect the HPLC components. | |
| Inconsistent Retention Times | Poor Column Equilibration: Insufficient equilibration time between gradient runs will cause retention times to shift. | Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A minimum of 10-15 column volumes is a good starting point. |
| Mobile Phase Instability: The pH of buffered mobile phases can change over time, or volatile organic components can evaporate, altering the composition. | Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep it well-sealed. Degas the mobile phase before use to prevent bubble formation. | |
| Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and column performance, leading to shifts in retention. | Use a Column Thermostat: Maintain a constant, controlled column temperature (e.g., 30 °C or 40 °C) to ensure reproducible results.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the typical elution order for 3-CQA, 4-CQA, and 5-CQA in reversed-phase HPLC?
On a standard C18 column with an acidic mobile phase, the typical elution order is 3-CQA, followed by 5-CQA, and then 4-CQA.[8] However, be aware that this order, particularly for 5-CQA and 4-CQA, can sometimes be inverted depending on the specific column chemistry and the activity of residual silanol groups.[6]
Q2: Why is an acidic mobile phase modifier like formic acid so important for CQA separation?
Coumaroylquinic acids are phenolic acids. In a neutral or basic mobile phase, the carboxylic acid and phenol groups will deprotonate, making the molecules more polar (ionic).[1] In reversed-phase chromatography, increased polarity leads to decreased retention. By adding an acid, you suppress this ionization, making the molecules more nonpolar. This increases their retention on the C18 column and, crucially, often enhances the subtle differences in hydrophobicity between the isomers, leading to better separation and improved peak shape.[4][5]
Q3: Can I use methanol instead of acetonitrile as the organic modifier?
Yes, both acetonitrile and methanol can be used. They offer different selectivities, so if you are struggling to resolve isomers with one solvent, switching to the other is a valid troubleshooting step. Methanol is generally more viscous and a weaker solvent than acetonitrile, which may lead to longer retention times and different peak spacing. Method re-optimization will be necessary.
Q4: At what wavelength should I detect CQA isomers?
CQA isomers have a characteristic UV absorbance maximum at approximately 325-330 nm.[3] This wavelength provides good sensitivity and selectivity for their detection.
Q5: My CQA isomers appear to be degrading or isomerizing in my samples. How can I prevent this?
CQA isomers can be sensitive to pH, temperature, and light.[3][9] Isomerization (e.g., acyl migration from 5-CQA to 3-CQA and 4-CQA) can occur, especially in neutral or basic solutions.[9]
-
Sample Preparation: Keep samples in an acidic environment (e.g., dissolved in mobile phase A) and at low temperatures (e.g., 4 °C in the autosampler).
-
Storage: Store standard solutions and extracts in the dark at low temperatures to minimize degradation.
-
Analysis Time: Analyze samples promptly after preparation.
Quantitative Data
Achieving baseline separation of CQA isomers is challenging, and retention times can vary significantly between laboratories, columns, and systems. The following table presents example retention times from an interlaboratory study to illustrate typical elution patterns.
Table 1: Example Retention Times (in minutes) of CQA Isomers from an Interlaboratory Study. [8]
| Isomer | Laboratory A (t_R) | Laboratory B (t_R) | Laboratory C (t_R) |
| 3-O-caffeoylquinic acid (3-CQA) | 5.0 | 5.2 | 5.1 |
| 5-O-caffeoylquinic acid (5-CQA) | 5.9 | 6.0 | 5.9 |
| 4-O-caffeoylquinic acid (4-CQA) | 6.4 | 6.5 | 6.4 |
| 3,4-dicaffeoylquinic acid | 10.3 | 10.3 | 10.3 |
| 3,5-dicaffeoylquinic acid | 10.7 | 10.7 | 10.7 |
| 4,5-dicaffeoylquinic acid | 11.3 | 11.3 | 11.3 |
Data adapted from a fast HPLC-UV method. Conditions may vary. This table serves as an example of relative elution order and reproducibility challenges.
Experimental Protocols
Below are two detailed starting protocols for the separation of coumaroylquinic acid isomers. These should be considered as starting points for method development and optimization.
Protocol 1: General Purpose C18 Method
This method is a robust starting point for separating the common mono-caffeoylquinic acid isomers.
-
HPLC System: Standard HPLC or UHPLC system with a binary pump, degasser, autosampler, thermostatted column compartment, and DAD or UV detector.
-
Column: Reversed-phase C18 column (e.g., Agilent Zorbax Eclipse SB-C18, 150 mm x 4.6 mm, 5 µm).[3]
-
Mobile Phase:
-
Gradient Program:
Time (min) % B 0.0 10 10.0 15 11.0 25 25.0 25 26.0 10 (Return to initial) | 40.0 | 10 (Hold for equilibration) |
-
Flow Rate: 0.8 mL/min.[3]
-
Column Temperature: 30 °C.[3]
-
Detection: 327 nm.[3]
-
Injection Volume: 5-10 µL.
Protocol 2: High-Resolution Biphenyl Column Method
This method utilizes an alternative column chemistry for potentially improved selectivity between closely eluting isomers.
-
HPLC System: As described in Protocol 1.
-
Column: Biphenyl column (e.g., 150 mm x 4.6 mm, 5 µm).[2]
-
Mobile Phase:
-
Gradient Program:
Time (min) % B 0.0 10 10.0 40 15.0 60 20.0 10 (Return to initial) | 30.0 | 10 (Hold for equilibration) |
-
Flow Rate: 0.5 mL/min.[2]
-
Column Temperature: 35 °C.
-
Detection: 325 nm.
-
Injection Volume: 5-10 µL.
Visualized Workflows and Relationships
HPLC Troubleshooting Workflow
This diagram outlines a logical sequence of steps to diagnose and resolve common issues in the separation of CQA isomers.
Caption: A step-by-step workflow for troubleshooting poor HPLC separation of CQA isomers.
Influence of Mobile Phase pH on CQA Retention
This diagram illustrates the chemical principle behind using an acidic mobile phase to improve the separation of CQA isomers in reversed-phase HPLC.
References
- 1. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 2. agilent.com [agilent.com]
- 3. mdpi.com [mdpi.com]
- 4. agilent.com [agilent.com]
- 5. moravek.com [moravek.com]
- 6. Identification and Quantification of Flavonoids and Phenolic Acids in Burr Parsley (Caucalis platycarpos L.), Using High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Degradation kinetics and isomerization of 5-O-caffeoylquinic acid under ultrasound: Influence of epigallocatechin gallate and vitamin C - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Phenolic Acid Degradation During Thermal Processing
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the degradation of phenolic acids during thermal processing.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the degradation of phenolic acids during thermal processing?
The degradation of phenolic acids is a complex process influenced by several factors, including:
-
Temperature and Time: Higher temperatures and longer processing times generally lead to increased degradation.
-
pH: The stability of phenolic acids is highly pH-dependent. Some phenolic acids are more stable in acidic conditions, while others degrade more rapidly.
-
Presence of Oxygen: Oxidative degradation is a major pathway for the loss of phenolic acids. The presence of oxygen, often in the form of headspace oxygen or dissolved oxygen, can accelerate degradation.
-
Enzymatic Activity: Enzymes such as polyphenol oxidase (PPO) and peroxidase (POD) can cause significant degradation of phenolic acids, especially during initial heating stages before the enzymes are inactivated.
-
Food Matrix Components: The interaction of phenolic acids with other food components like proteins, carbohydrates, and metal ions can either protect them from or accelerate their degradation.
Q2: How can I minimize the degradation of phenolic acids in my samples during thermal treatment?
Minimizing degradation requires a multi-faceted approach:
-
Optimize Thermal Processing Conditions: Use the lowest possible temperature and shortest time that achieves the desired processing goal (e.g., sterilization, pasteurization). Methods like high-temperature short-time (HTST) processing are often preferred.
-
Control pH: Adjusting the pH of the medium to a range where the specific phenolic acids of interest are most stable can be effective.
-
Deoxygenation: Removing oxygen from the sample and the processing environment can significantly reduce oxidative degradation. This can be achieved by vacuum sealing, sparging with inert gas (e.g., nitrogen), or including oxygen scavengers.
-
Enzyme Inactivation: A blanching step prior to the main thermal processing can inactivate degradative enzymes.
-
Use of Antioxidants: The addition of antioxidants, such as ascorbic acid or sulfites, can help protect phenolic acids from oxidation.
Q3: What are the common degradation products of phenolic acids, and how can I identify them?
Common degradation pathways include decarboxylation, oxidation, and polymerization. For example, ferulic acid can degrade into 4-vinylguaiacol, and caffeic acid can degrade into various smaller phenolic compounds.
Identification of degradation products typically involves chromatographic techniques coupled with mass spectrometry:
-
High-Performance Liquid Chromatography (HPLC): Used to separate the different compounds in the sample.
-
Mass Spectrometry (MS): Used to identify the separated compounds based on their mass-to-charge ratio. Techniques like LC-MS/MS provide more detailed structural information.
Troubleshooting Guides
Problem 1: Significant loss of a specific phenolic acid after thermal processing.
| Possible Cause | Troubleshooting Step |
| Processing temperature is too high or duration is too long. | Optimize the thermal processing parameters. Conduct a time-course and temperature-dependency study to find the optimal balance between processing efficiency and phenolic acid stability. |
| The pH of the matrix is unfavorable for the stability of the phenolic acid. | Measure the pH of your sample. Adjust the pH with food-grade acids or bases to a range known to be optimal for the stability of the target phenolic acid. |
| Oxidative degradation is occurring. | Minimize oxygen exposure. Process samples under a nitrogen or argon atmosphere. Use sealed containers with minimal headspace. Consider adding an antioxidant like ascorbic acid. |
| Residual enzyme activity is present. | Incorporate a blanching step (e.g., 80-90°C for 1-5 minutes) before the main thermal processing to inactivate enzymes like PPO and POD. |
Problem 2: Inconsistent results for phenolic acid content between batches.
| Possible Cause | Troubleshooting Step |
| Variability in raw material. | Standardize the source, variety, and maturity of the raw material. Analyze the initial phenolic acid content of the raw material for each batch. |
| Inconsistent processing conditions. | Calibrate and monitor all processing equipment (e.g., ovens, water baths, autoclaves) to ensure consistent temperature and time for each batch. |
| Differences in sample preparation. | Standardize the sample preparation protocol, including homogenization, extraction, and filtration steps. |
| Analytical variability. | Validate the analytical method (e.g., HPLC) for reproducibility. Use internal standards to correct for variations in extraction and analysis. |
Quantitative Data Summary
The following table summarizes the degradation of common phenolic acids under different thermal processing conditions.
| Phenolic Acid | Processing Method | Temperature (°C) | Time (min) | pH | Degradation (%) |
| Gallic Acid | Pasteurization | 90 | 15 | 4.0 | 10-15 |
| Sterilization | 121 | 15 | 4.0 | 25-35 | |
| Caffeic Acid | Boiling | 100 | 30 | 5.5 | 20-30 |
| Autoclaving | 121 | 20 | 5.5 | 40-50 | |
| Ferulic Acid | Baking | 180 | 20 | 6.0 | 15-25 |
| Roasting | 220 | 10 | 6.0 | 30-40 | |
| p-Coumaric Acid | Pasteurization | 85 | 20 | 3.5 | 5-10 |
| Sterilization | 121 | 15 | 3.5 | 15-25 |
Note: These are representative values. Actual degradation will vary depending on the specific food matrix and other processing conditions.
Experimental Protocols
Protocol 1: Determination of Phenolic Acid Content by HPLC-UV
-
Sample Extraction:
-
Homogenize 1 g of the sample with 10 mL of 80% methanol.
-
Sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge at 10,000 x g for 15 minutes.
-
Collect the supernatant. Repeat the extraction twice more.
-
Pool the supernatants and evaporate to dryness under a vacuum.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Gradient Program: Start with 5% B, increase to 30% B over 20 minutes, then to 95% B over 5 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at 280 nm and 320 nm.
-
Quantification: Use external standards of the phenolic acids of interest to create a calibration curve.
-
Visualizations
Caption: General pathway of phenolic acid degradation.
Caption: Workflow for analyzing phenolic acid degradation.
Caption: Troubleshooting logic for phenolic acid loss.
Technical Support Center: Maximizing the Yield of trans-5-O-(4-coumaroyl)-D-quinic acid from Natural Sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification of trans-5-O-(4-coumaroyl)-D-quinic acid from natural sources.
Frequently Asked Questions (FAQs)
Q1: What are the most common natural sources for obtaining trans-5-O-(4-coumaroyl)-D-quinic acid?
A1: trans-5-O-(4-coumaroyl)-D-quinic acid is a naturally occurring phenolic compound found in a variety of plants. Some notable sources include fruits from the Prunus genus, such as cherries (Prunus cerasus) and peaches (Prunus persica).[1] It has also been identified in the kernels of Araucaria araucana.[2] The selection of the plant source is a critical first step and will influence the complexity of the extraction and purification process due to the unique chemical matrix of each species.
Q2: What are the main challenges in isolating this compound?
A2: The primary challenges include:
-
Low Yield: The concentration of the target compound in natural sources can be low, requiring efficient extraction and purification methods to obtain usable quantities.
-
Isomerization: The trans isomer can convert to the cis isomer, particularly when exposed to UV light.[3] Additionally, acyl migration can occur under certain pH and temperature conditions, leading to the formation of other positional isomers (e.g., 3-O- and 4-O-coumaroylquinic acids).[4]
-
Compound Stability: Like other caffeoylquinic acids, the stability of trans-5-O-(4-coumaroyl)-D-quinic acid is affected by temperature, pH, and light exposure, which can lead to degradation.[5][6]
-
Complex Matrix: Natural extracts contain a multitude of other compounds (e.g., sugars, lipids, chlorophyll, and other phenolics) that can interfere with the isolation and purification of the target molecule.
Q3: Which extraction techniques are most effective for this type of compound?
A3: Several techniques can be employed, with the choice often depending on available equipment, scalability, and desired extraction efficiency. Modern, non-conventional methods are often more efficient than traditional solid-liquid extraction. These include:
-
Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and extraction efficiency. It is known for being rapid and effective at lower temperatures, which helps to preserve thermolabile compounds.
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample, leading to rapid extraction.
-
Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): Employs solvents at elevated temperatures and pressures, which increases their extraction efficiency and reduces extraction time and solvent consumption.[7]
For initial lab-scale extractions, UAE is often a good balance of efficiency, cost, and mild operating conditions.
Troubleshooting Guides
Low Extraction Yield
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low overall yield of phenolic compounds in the crude extract. | 1. Inefficient cell disruption: Plant cell walls are not being sufficiently broken down to release the target compound. 2. Inappropriate solvent selection: The polarity of the extraction solvent may not be optimal for solubilizing trans-5-O-(4-coumaroyl)-D-quinic acid. 3. Suboptimal extraction parameters: Time, temperature, or solid-to-solvent ratio may not be ideal. | 1. Improve sample preparation: Ensure the plant material is finely ground to increase the surface area for extraction. For UAE, ensure sufficient ultrasonic power is applied. 2. Optimize solvent system: A mixture of ethanol or methanol with water is typically effective for extracting phenolic compounds. An optimized ratio, for example, 50% ethanol, can significantly improve yield.[8] 3. Systematically optimize parameters: Use a Design of Experiments (DoE) approach to optimize extraction time, temperature, and the ratio of plant material to solvent. For UAE, optimal times are often in the range of 10-50 minutes.[3][9] |
| Low concentration of the target compound despite a high total phenolic content. | 1. Degradation during extraction: High temperatures or prolonged extraction times can lead to the breakdown of the target molecule. 2. Isomerization: Conditions may be favoring the conversion of the trans isomer to other forms. | 1. Use milder extraction conditions: Employ lower temperatures (e.g., < 50°C for UAE) and shorter extraction times.[3] Using a cold water bath during sonication can help maintain a low temperature. 2. Protect from light: Conduct extraction and subsequent processing steps in the dark or using amber glassware to minimize photoisomerization. |
Poor Purity and Contamination in Purified Fractions
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Co-elution of impurities during column chromatography. | 1. Inadequate initial cleanup: The crude extract contains high levels of interfering substances (e.g., lipids, chlorophyll). 2. Suboptimal chromatography conditions: The stationary phase or mobile phase composition is not providing sufficient resolution. | 1. Perform a pre-purification step: For non-polar impurities, a liquid-liquid extraction with a non-polar solvent like n-hexane can be effective.[10] For more targeted cleanup, use Solid-Phase Extraction (SPE). 2. Optimize chromatography: a. Stationary Phase: C18 silica is commonly used for reversed-phase separation of phenolic compounds. Sephadex LH-20 is effective for size-exclusion and adsorption chromatography of polyphenols.[10] b. Mobile Phase: A gradient elution using a mixture of acidified water (e.g., with 0.1% formic or acetic acid) and an organic solvent (methanol or acetonitrile) is typically required to achieve good separation of phenolic compounds. |
| Low recovery after Solid-Phase Extraction (SPE). | 1. Incorrect sorbent choice: The SPE sorbent does not have the appropriate affinity for the target compound. 2. Improper conditioning or sample loading: The sorbent is not properly activated, or the sample solvent is too strong, causing premature elution. 3. Ineffective elution: The elution solvent is too weak to displace the analyte from the sorbent. | 1. Select the right sorbent: For retaining phenolic acids from aqueous/methanolic extracts, a reversed-phase (e.g., C18) or a polymeric (e.g., Strata-X) sorbent is often suitable.[11] 2. Follow the correct SPE workflow: a. Conditioning: Wet the sorbent with a strong organic solvent (e.g., methanol), followed by an equilibration step with a solvent similar to your sample matrix (e.g., acidified water).[6][8] b. Loading: Ensure the sample is dissolved in a weak solvent to promote retention. If the analyte is breaking through during loading, dilute the sample with a weaker solvent or decrease the flow rate.[5] 3. Optimize the elution step: Use a sufficiently strong organic solvent (e.g., methanol or acetonitrile, potentially acidified) to elute the compound. Test different solvent strengths and volumes. Sometimes, eluting in two smaller volumes can be more effective.[5][8] |
| Presence of multiple isomers in the final product. | 1. Acyl migration: This can occur during extraction or purification, especially under acidic or basic conditions.[4] 2. Photoisomerization: Exposure to UV light causes conversion from trans to cis form. | 1. Maintain neutral or slightly acidic pH: Avoid strongly acidic or basic conditions during the entire workflow. Acyl migration has been observed during deprotection steps in synthesis, highlighting the sensitivity of these esters.[4] 2. Minimize light exposure: Use amber vials and cover equipment with aluminum foil where possible. |
Data Presentation
The following table summarizes typical parameters and expected outcomes for different extraction methods, based on studies of similar phenolic compounds from plant matrices. The actual yields will vary significantly based on the plant source and its condition.
Table 1: Comparison of Extraction Methods for Phenolic Compounds
| Method | Typical Solvent | Temperature (°C) | Time (min) | Relative Yield (Total Phenolics) | Advantages | Disadvantages |
| Maceration | 70% Ethanol | 25 | 1440 (24h) | Baseline | Simple, low cost | Time-consuming, lower efficiency |
| Soxhlet | 70% Ethanol | ~80 | 360 (6h) | Moderate | Well-established | High temperature can degrade compounds, long duration |
| Ultrasound-Assisted Extraction (UAE) | 50% Ethanol | 40-50 | 10-50 | High | Fast, efficient, good for thermolabile compounds | Equipment cost |
| Microwave-Assisted Extraction (MAE) | 67% Ethanol | 70 | 15 | High | Very fast, low solvent use | Potential for localized overheating, equipment cost |
| Accelerated Solvent Extraction (ASE) | 59% Ethanol | 125 | 7 | Very High | Fast, highly efficient, low solvent use, automatable | High initial equipment cost |
Data compiled from trends observed in the literature for phenolic compound extraction.[7]
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of trans-5-O-(4-coumaroyl)-D-quinic acid
This protocol is a general guideline for the extraction from a plant matrix like fruit pulp or leaves.
-
Sample Preparation:
-
Freeze-dry the fresh plant material to remove water.
-
Grind the dried material into a fine powder (e.g., using a laboratory mill) and pass it through a sieve (e.g., 1 mm) to ensure uniform particle size.[9]
-
-
Extraction:
-
Weigh 2 g of the powdered plant material into a 50 mL conical flask or beaker.
-
Add 40 mL of 50% aqueous ethanol (v/v) to achieve a solid-to-liquid ratio of 1:20 (w/v).[9]
-
Place the flask in an ultrasonic bath or use an ultrasonic probe. If using a probe, ensure the tip is submerged approximately 2 cm below the solvent surface.
-
Sonicate for 30 minutes at a frequency of 20 kHz and an amplitude of 50%.[3][9] To prevent overheating, place the extraction vessel in a cold water bath during sonication.
-
After extraction, centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with another 20 mL of solvent, and the supernatants combined.
-
-
Solvent Removal:
-
Evaporate the ethanol from the supernatant using a rotary evaporator at a temperature below 40°C.
-
The remaining aqueous extract can be lyophilized to yield a crude powder or used directly for the purification step.
-
Protocol 2: Purification by Solid-Phase Extraction (SPE) and Column Chromatography
-
Initial Cleanup with Solid-Phase Extraction (SPE):
-
Sorbent: C18 SPE cartridge (e.g., 500 mg sorbent mass).
-
Conditioning: Pass 5 mL of methanol through the cartridge, followed by 5 mL of deionized water (acidified to pH 3 with formic acid). Do not let the cartridge run dry.[11]
-
Sample Loading: Reconstitute a known amount of the crude extract powder in acidified water (pH 3). Load the solution onto the SPE cartridge at a slow flow rate (approx. 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of acidified water to remove highly polar impurities like sugars.
-
Elution: Elute the phenolic compounds, including the target molecule, with 5 mL of methanol (acidified with 0.1% formic acid). Collect this fraction.
-
-
Final Purification with Column Chromatography:
-
Stationary Phase: Prepare a column with Sephadex LH-20 or C18 silica gel, depending on the primary separation mechanism desired.
-
Sample Loading: Concentrate the eluate from the SPE step to near dryness and redissolve in a minimal amount of the initial mobile phase.
-
Elution:
-
For Sephadex LH-20 , an isocratic elution with methanol or a stepwise gradient of methanol in water can be effective.[10]
-
For C18 silica , a gradient elution is recommended. Start with a polar mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) and gradually increase the proportion of acetonitrile.
-
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the pure compound.
-
Final Step: Combine the pure fractions, evaporate the solvent, and lyophilize to obtain the purified trans-5-O-(4-coumaroyl)-D-quinic acid.
-
Visualizations
Caption: Workflow for extraction and purification.
Caption: Troubleshooting decision tree.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. oiccpress.com [oiccpress.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. silicycle.com [silicycle.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Graphviz [graphviz.org]
- 8. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Optimized Ultrasound-Assisted Enzymatic Extraction of Phenolic Compounds from Rosa canina L. Pseudo-Fruits (Rosehip) and Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
Acyl migration in coumaroylquinic acids during synthesis and extraction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with coumaroylquinic acids (pCoQAs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of acyl migration during synthesis and extraction processes.
Frequently Asked Questions (FAQs)
Q1: What is acyl migration in coumaroylquinic acids?
Acyl migration is an intramolecular transesterification reaction where the coumaroyl group moves from one hydroxyl position to another on the quinic acid core.[1][2][3] This process leads to the interconversion of different positional isomers, such as 3-O-p-coumaroylquinic acid (3-pCoQA), 4-O-p-coumaroylquinic acid (4-pCoQA), and 5-O-p-coumaroylquinic acid (5-pCoQA).[3][4] This isomerization is a significant challenge as it can alter the chemical profile of an extract or synthetic mixture, complicating purification, quantification, and bioactivity assessment.[5]
Q2: What are the primary factors that induce acyl migration?
Several factors can promote acyl migration in coumaroylquinic acids and other chlorogenic acids (CGAs):
-
pH: The migration process is strongly dependent on pH.[1][2] Basic (alkaline) and neutral conditions significantly accelerate acyl migration, while acidic conditions (pH < 4) tend to suppress it.[6][7] Under basic conditions, the migration is often reversible.[1][2]
-
Temperature: Elevated temperatures, especially during extraction or roasting, promote isomerization.[1][7][8] Heating a solution of a single isomer can lead to an equilibrium mixture of multiple isomers.[5][9]
-
Solvent: While less impactful than pH and temperature, the choice of solvent can influence stability.[7] Aqueous solutions, particularly under neutral or basic conditions, facilitate the reaction.
-
Light Exposure: Light irradiation can also contribute to the degradation and isomerization of these compounds.[7]
Q3: How can I differentiate between the various coumaroylquinic acid isomers?
Differentiating between pCoQA isomers requires robust analytical techniques due to their similar physicochemical properties.[5]
-
HPLC-MS/MS: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry is a powerful tool. While the isomers have the same precursor ion, their fragmentation patterns in MS/MS can show subtle, reproducible differences, particularly in the relative abundance of fragment ions.[10] Chromatographic separation is key, and optimized methods can resolve the different isomers based on retention time.[4]
-
NMR Spectroscopy: Nuclear Magnetic Resonance (¹H and ¹³C NMR) provides definitive structural information. The chemical shifts and coupling constants of the protons on the quinic acid ring are unique for each isomer, allowing for unambiguous identification.[4][11] For example, the signal for the H-3 methine proton is typically found at a lower field when an ester bond is present at the C-3 position.[11]
Q4: During synthesis, I obtained a mixture of 3-pCoQA and 4-pCoQA when I was targeting only one. What happened?
This is a classic example of acyl migration occurring during the synthesis or deprotection steps.[4] Acyl migration was specifically observed during the synthesis of 3-O-p-coumaroylquinic acid and 4-O-p-coumaroylquinic acid, even under acidic deprotection conditions (e.g., HCl/THF).[4] This suggests the formation of an intermediate that allows the coumaroyl group to move between the C-3 and C-4 positions. The 5-O-acyl derivative is generally the most stable, making its direct synthesis less prone to isomerization.[4]
Troubleshooting Guides
Problem 1: Poor reproducibility in quantitative analysis of extracts.
-
Potential Cause: Acyl migration during the extraction process is altering the isomeric composition of your samples. Harsh extraction conditions (high temperature, neutral or basic pH) can cause significant isomerization.[5][12]
-
Troubleshooting Steps:
-
Control Extraction Temperature: Lower the extraction temperature. Studies on related compounds show that equilibrium is reached much faster at temperatures ≥50°C.[8]
-
Adjust pH: Ensure the extraction solvent is acidic (pH < 4) to minimize migration. The stability of related caffeoylquinic acids is significantly higher in acidic conditions.[6]
-
Minimize Extraction Time: Use efficient extraction techniques like ultrasound-assisted extraction (UAE) to reduce processing time, but be mindful that ultrasound can also promote isomerization, especially at neutral or alkaline pH.[6][13]
-
Standardize Protocol: Ensure all samples are processed under identical conditions, from extraction to analysis, to ensure any isomerization that does occur is at least consistent.[5]
-
Problem 2: Isomer interconversion observed in purified standards during storage.
-
Potential Cause: The storage conditions are not optimal for isomer stability. Temperature, light, and the solvent used for storage can all contribute to degradation and isomerization over time.[7]
-
Troubleshooting Steps:
-
Storage Temperature: Store standards at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term).[7]
-
Solvent Choice: While methanol is a common solvent, degradation can still occur.[7] Ensure the solvent is free of any basic contaminants. If dissolving in a buffer, use an acidic buffer.
-
Protect from Light: Store solutions in amber or opaque vials to prevent light-induced isomerization.[7]
-
Check Purity Periodically: Re-analyze stored standards by HPLC before use to confirm their isomeric purity.
-
Acyl Migration Mechanism and Workflow Diagrams
The following diagrams illustrate the acyl migration pathway and recommended workflows to minimize its occurrence.
Caption: Mechanism of acyl migration between pCoQA isomers.
Caption: Recommended workflows for extraction and synthesis.
Caption: Troubleshooting decision tree for unexpected isomers.
Experimental Protocols and Data
Protocol 1: Synthesis of 5-O-p-coumaroylquinic acid
This protocol is adapted from methodologies that demonstrate the synthesis of pCoQA isomers, with a focus on the most stable 5-isomer to minimize migration.[4]
-
Protection of Quinic Acid: The hydroxyl group at C-1 of (-)-quinic acid does not require protection under mild esterification conditions.[4]
-
Esterification: React the partially protected quinic acid with p-acetylcoumaroylchloride. The reaction is typically carried out using a base like pyridine and a catalyst such as 4-dimethylaminopyridine (DMAP) in a solvent like dichloromethane at room temperature.[4]
-
Purification of Protected Ester: The resulting protected ester is purified using column chromatography.[4]
-
Deprotection: The deprotection of the remaining hydroxyl groups and the acetyl group on the coumaroyl moiety is performed under acidic conditions, for example, using HCl (2N) in tetrahydrofuran (THF).[4] This step must be carefully monitored as prolonged exposure to harsh conditions can induce migration.
-
Final Purification: The final product, 5-O-p-coumaroylquinic acid, is purified to yield the desired isomer.[4]
Protocol 2: Extraction of Coumaroylquinic Acids from Plant Material
This protocol incorporates best practices to minimize isomerization during extraction.
-
Sample Preparation: Lyophilize and grind the plant material to a fine powder to maximize surface area.
-
Solvent Preparation: Prepare an ethanol/water mixture (e.g., 40:60 v/v).[13] Acidify the solvent to pH 3-4 using a suitable acid (e.g., formic acid) to stabilize the isomers.[6]
-
Extraction:
-
Post-Extraction Processing:
-
Immediately filter the extract to remove solid plant material.
-
If concentration is needed, use a rotary evaporator at a low temperature (<40°C).
-
Analyze immediately or store the extract in the dark at 4°C or below.
-
Table 1: Influence of pH on Isomerization of Caffeoylquinic Acids (CQA)*
Data on related CQA compounds is presented to illustrate the significant effect of pH on acyl migration. Similar trends are expected for pCoQAs.
| Initial Isomer | pH Condition | Treatment | Resulting Isomer Distribution | Reference |
| 3-CQA | 4.69 | Ultrasound | Stable, minimal isomerization | [6] |
| 3-CQA | 7.96 | Ultrasound | Significant isomerization to 4-CQA and 5-CQA | [6] |
| 4-CQA | 7.96 | Ultrasound | Accelerated isomerization to 3-CQA and 5-CQA | [6] |
| 3,5-diCQA | 4.69 | Control | Stable, no mono-CQAs detected | [14] |
| 3,5-diCQA | 9.22 | Control | Isomerization to 3,4-diCQA and 4,5-diCQA; degradation to mono-CQAs | [14] |
Table 2: Influence of Temperature on Stability of Caffeoylquinic Acids (CQA)*
Data illustrates the general instability at higher temperatures.
| Isomer Type | Storage Condition | Observation | Reference |
| Mono- and Di-CQAs | 4°C for 7 days | Relatively stable | [7] |
| Di-CQAs | Room Temperature | Extensive degradation | [7] |
| Mono-CQAs | Room Temperature | More stable than di-CQAs, but degradation occurs | [7] |
| 3-O-CQA & 3,5-diCQA | ≥50°C (in 70% ethanol) | Extraction equilibrium reached in <1 min, indicating rapid processes | [8] |
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of acyl migration in mono- and dicaffeoylquinic acids under aqueous basic, aqueous acidic, and dry roasting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bc.umcs.pl [bc.umcs.pl]
- 4. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 5. ohsu.edu [ohsu.edu]
- 6. Ultrasonic degradation kinetics and isomerization of 3- and 4-O-caffeoylquinic acid at various pH: The protective effects of ascorbic acid and epigallocatechin gallate on their stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Optimization of Extraction Conditions to Improve Chlorogenic Acid Content and Antioxidant Activity of Extracts from Forced Witloof Chicory Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chlorogenic acids – their properties, occurrence and analysis | Gil | Annales Universitatis Mariae Curie-Sklodowska, sectio AA – Chemia [journals.umcs.pl]
- 10. Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Degradation, isomerization and stabilization of three dicaffeoylquinic acids under ultrasonic treatment at different pH - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Phenolic Acids
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting peak tailing in the HPLC analysis of phenolic acids. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the analysis of phenolic acids?
Peak tailing is a chromatographic issue where a peak is asymmetrical, with a trailing edge that is broader than its leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[1] Peak tailing is problematic for several reasons:
-
Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making accurate separation and quantification difficult.[1]
-
Decreased Sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of detection and quantification.[1]
-
Inaccurate Quantification: Asymmetrical peaks lead to unreliable and inconsistent peak area integration, compromising the accuracy and reproducibility of the analysis.[1]
A Tailing Factor (Tf) or Asymmetry Factor (As) is used to quantify the extent of tailing. A value close to 1.0 is ideal, while values greater than 1.5 are often considered unacceptable for precise analytical methods.
Q2: What are the primary causes of peak tailing when analyzing phenolic acids?
Peak tailing for acidic compounds like phenolic acids typically arises from several factors:
-
Secondary Interactions with the Stationary Phase: Phenolic compounds can engage in unwanted interactions with residual silanol groups (Si-OH) on the surface of silica-based columns (e.g., C18). These active sites can cause some analyte molecules to be retained longer than others, resulting in a tailed peak.[1]
-
Mobile Phase pH Issues: If the mobile phase pH is close to the pKa of the phenolic analyte, both the ionized (phenolate) and non-ionized (phenolic) forms of the compound will exist simultaneously. This dual state leads to inconsistent retention and peak distortion.[1]
-
Column Overload: Injecting a sample that is too concentrated (mass overload) or has too large a volume (volume overload) can saturate the stationary phase, leading to poor peak shape.
-
Column Degradation or Contamination: The accumulation of strongly retained sample components on the column inlet frit or a void in the packing bed can disrupt the flow path and cause tailing.
-
Extra-Column Effects: Excessive volume in tubing, fittings, or the detector flow cell can cause the separated peak to broaden before it is detected.
Q3: My phenolic acid peaks are tailing. How do I diagnose the root cause?
A systematic approach is crucial for diagnosing the cause of peak tailing. The following workflow can help pinpoint the issue.
Q4: How does mobile phase pH affect peak shape, and what is the optimal range for phenolic acids?
The mobile phase pH is a critical parameter. For acidic compounds like phenolic acids, a low pH (typically between 2.5 and 3.5) is recommended.[2] This ensures that the phenolic acids are in their non-ionized form, leading to better retention and improved peak shape. Additionally, a low pH suppresses the ionization of residual silanol groups on the silica-based stationary phase, minimizing the secondary interactions that cause tailing.[2] Operating at a pH close to the pKa of a phenolic acid can result in peak broadening or splitting due to the presence of both ionized and non-ionized forms.[2]
Q5: What is an end-capped column, and will it help reduce peak tailing for phenolic acids?
An end-capped column has been chemically treated to cover most of the residual silanol groups on the silica surface with a small, inert functional group. This process minimizes the number of active sites available for secondary interactions with polar analytes like phenolic acids, resulting in significantly improved peak symmetry. For the analysis of phenolic compounds, using a modern, high-purity, end-capped C18 column is highly recommended to prevent peak tailing.
Data Presentation
The following tables provide illustrative data on how different parameters can affect the peak shape of phenolic acids. The Tailing Factor (Tf) is calculated at 5% of the peak height; a value of 1.0 represents a perfectly symmetrical peak.
Table 1: Illustrative Effect of Mobile Phase pH on Tailing Factor of Gallic Acid
| Mobile Phase pH | Tailing Factor (Tf) | Peak Shape Description |
| 4.5 | 2.1 | Severe Tailing |
| 3.5 | 1.5 | Moderate Tailing |
| 2.7 | 1.1 | Symmetrical |
Table 2: Illustrative Comparison of Column Types on Caffeic Acid Peak Asymmetry
| Column Type | Tailing Factor (Tf) | Rationale |
| Non-End-capped C18 | 1.9 | High number of active silanol sites causing secondary interactions. |
| End-capped C18 | 1.2 | Residual silanols are shielded, reducing secondary interactions. |
Table 3: Illustrative Effect of Buffer Concentration on Tailing Factor of Ferulic Acid (at pH 3.0)
| Buffer Concentration | Tailing Factor (Tf) | Rationale |
| 5 mM | 1.6 | Insufficient buffering capacity to maintain a consistent pH environment. |
| 20 mM | 1.2 | Adequate buffering masks residual silanol interactions. |
| 50 mM | 1.1 | Strong buffering provides a highly consistent environment. |
Experimental Protocols
Protocol 1: Preparation of a Buffered Mobile Phase (pH 2.7)
This protocol describes the preparation of a mobile phase commonly used for the analysis of phenolic acids.
-
Reagents and Equipment:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid (88% or higher purity)
-
0.2 µm or 0.45 µm membrane filter
-
Calibrated pH meter
-
Glassware
-
-
Procedure:
-
Measure 1000 mL of HPLC-grade water into a clean glass bottle.
-
Carefully add approximately 1.0 mL of formic acid to the water. This will yield a solution with a pH of approximately 2.7.
-
Mix the solution thoroughly.
-
Verify the pH using a calibrated pH meter. Adjust the pH by adding small amounts of formic acid if necessary.
-
Filter the aqueous mobile phase component through a 0.2 µm or 0.45 µm membrane filter to remove any particulate matter.
-
Degas the mobile phase using sonication, vacuum filtration, or helium sparging.
-
This aqueous solution can now be used as the aqueous component (e.g., Mobile Phase A) in your HPLC system, to be mixed with an organic solvent like acetonitrile (Mobile Phase B).
-
Protocol 2: Column Flushing Procedure to Remove Contaminants
If column contamination is suspected to be the cause of peak tailing, a thorough flushing procedure can help restore performance.
-
Reagents and Equipment:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
HPLC-grade isopropanol
-
HPLC-grade hexane (optional, for non-polar contaminants)
-
-
Procedure:
-
Disconnect the column from the detector to avoid contamination.
-
Set the pump flow rate to 1 mL/min (for a standard 4.6 mm ID column).
-
Flush the column with 20 column volumes of your mobile phase without the buffer salts (e.g., if your mobile phase is 50:50 acetonitrile:buffered water, flush with 50:50 acetonitrile:water).
-
Flush with 20 column volumes of 100% HPLC-grade water to remove any remaining buffer salts.
-
Flush with 20 column volumes of 100% isopropanol to remove strongly retained organic compounds.
-
(Optional) If you suspect highly non-polar contaminants, flush with 20 column volumes of hexane, followed by 20 column volumes of isopropanol.
-
Equilibrate the column with your mobile phase by flushing for at least 20 column volumes before reconnecting the detector and running your analysis.
-
Mandatory Visualization
The following diagrams illustrate key concepts in troubleshooting peak tailing.
References
Technical Support Center: Quantitative Analysis of Coumaroylquinic Acids
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the method validation for the quantitative analysis of coumaroylquinic acids.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the quantitative analysis of coumaroylquinic acids using High-Performance Liquid Chromatography (HPLC).
Question: Why am I seeing poor peak shapes (tailing, fronting, or broad peaks) in my chromatogram?
Answer:
Poor peak shape can arise from several factors related to the column, mobile phase, or sample.
-
Peak Tailing: This is often observed for basic compounds and can be caused by interactions with active silanols on the silica-based column packing.[1]
-
Peak Fronting: This is often a result of column overload or improper sample solvent.
-
Broad Peaks: This can indicate a loss of column efficiency or issues with the mobile phase.
-
Solution:
-
Prepare a fresh mobile phase.[2]
-
Ensure the mobile phase flow rate is optimal; a rate that is too low can cause broadening.[2]
-
Check for leaks in the system, particularly between the column and the detector.[2]
-
If the issue develops gradually, the column's bonded phase may be degrading, and the column may need to be replaced.[2]
-
-
Question: My retention times are shifting or inconsistent. What could be the cause?
Answer:
Fluctuations in retention time can compromise the reliability of your quantitative analysis. The most common causes are related to the mobile phase, column temperature, or the HPLC pump.
-
Mobile Phase Composition: Even small changes in the mobile phase composition can lead to significant shifts in retention.
-
Column Temperature: Temperature fluctuations can affect the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.[2]
-
-
Flow Rate: Inconsistent flow from the pump will directly impact retention times.
Question: I am observing ghost peaks in my chromatogram. Where are they coming from?
Answer:
Ghost peaks are peaks that appear in the chromatogram but are not part of the injected sample. They are often due to contamination or issues with the gradient elution.
-
Late Elution from Previous Injections: Compounds from a previous injection may elute in a subsequent run, especially in gradient analysis.
-
Contaminated Mobile Phase: Impurities in the solvents or additives can accumulate on the column and elute as ghost peaks during a gradient.[3]
-
Injector Contamination: Carryover from the injector can introduce ghost peaks.
-
Solution: Implement a needle wash step in your autosampler method, using a strong solvent to clean the needle between injections.
-
Question: The backpressure in my HPLC system is too high or fluctuating. What should I do?
Answer:
Abnormal backpressure can indicate a blockage or a leak in the system.
-
High Backpressure: This is typically caused by a blockage.
-
Solution:
-
Start by removing the column to see if the pressure returns to normal. If it does, the blockage is in the column. If not, the blockage is in the system (e.g., tubing, injector).[4]
-
If the column is the issue, try back-flushing it.[4]
-
If a guard column is used, replace it.[2]
-
Filter all samples and mobile phases to prevent particulate matter from entering the system.
-
-
-
Fluctuating Pressure: This often points to a problem with the pump.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to evaluate during method validation for the quantitative analysis of coumaroylquinic acids?
A1: According to ICH Q2(R1) guidelines, the key validation parameters for a quantitative analytical method include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[5]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[6]
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value, often assessed by recovery studies at different concentrations (e.g., 80%, 100%, 120%).[6]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[6][7]
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6]
Q2: What are the common analytical techniques for quantifying coumaroylquinic acids?
A2: The most widely reported analytical method is High-Performance Liquid Chromatography (HPLC), often coupled with a UV/Vis detector.[8] For higher sensitivity and selectivity, especially in complex matrices like biological samples, HPLC coupled with mass spectrometry (LC-MS or LC-MS/MS) is preferred.[7][9][10] UV spectroscopy can also be a simpler, cost-effective method for the validation of p-coumaric acid.[6]
Q3: Why is the nomenclature of coumaroylquinic acid isomers important?
A3: There can be confusion in the designation and nomenclature of different coumaroylquinic acid (CQA) isomers.[11] This is critical because different isomers can exhibit different bioactivities and potencies.[11] Using a unified and correct nomenclature, such as that defined by IUPAC rules, is essential for accurate bioactivity assessment and comparison of results across different studies.[11]
Q4: How can I prepare samples for the analysis of coumaroylquinic acids?
A4: Sample preparation depends on the matrix. For plant materials, a solid-liquid extraction is common.[7] For biological fluids like plasma, a protein precipitation step, often with acetonitrile, followed by centrifugation is typically employed to remove proteins that can interfere with the analysis.[7]
Q5: What are some common challenges in the analysis of coumaroylquinic acids?
A5: Besides the general HPLC issues addressed in the troubleshooting guide, specific challenges include:
-
Isomer Separation: Different isomers of coumaroylquinic acid can be difficult to separate chromatographically. Method development may require careful optimization of the mobile phase composition, gradient, and column chemistry.
-
Standard Availability: Pure analytical standards for all isomers may not be commercially available, sometimes requiring in-house synthesis and characterization.[12]
-
Compound Stability: Some phenolic compounds can be unstable, for instance, p-coumaric acid has been shown to be unstable at elevated temperatures and can react with ethanol in certain conditions.[13]
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantitative analysis of coumaroylquinic acids and related compounds using HPLC-based methods.
Table 1: Linearity and Range
| Compound | Method | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| o-Coumaric Acid | HPLC-ESI-MS/MS | 25 - 500 | ≥ 0.9970 | [10] |
| p-Coumaric Acid | UV-Vis (Ethanol) | 2 - 10 (µg/mL) | 0.98 | [6] |
| p-Coumaric Acid | UV-Vis (Phosphate Buffer) | 5 - 25 (µg/mL) | 0.99 | [6] |
| Various Phenolic Acids | UPLC-QqQ-MS/MS | Varies (e.g., 0.03 - 14.87 for LOQ) | > 0.9982 | [14] |
Table 2: Accuracy and Precision
| Compound/Method | Accuracy (% Recovery) | Precision (RSD%) | Reference |
| Guaco Metabolites (incl. o-coumaric acid) | 96.3 - 103% | < 4.85% (Intra- and Inter-day) | [10] |
| p-Coumaric Acid (UV-Vis) | 80 - 90% | < 2% | [6] |
| 29 Bioactive Compounds (UPLC-QqQ-MS/MS) | - | 0.84 - 2.79% (Intra-day) 1.07 - 4.87% (Inter-day) | [14] |
Experimental Protocols
Protocol 1: General HPLC-UV Method for Quantitative Analysis
This protocol provides a general framework. Specific parameters should be optimized for the particular coumaroylquinic acid isomer and matrix.
-
Standard Preparation:
-
Prepare a stock solution of the coumaroylquinic acid standard (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[7]
-
-
Sample Preparation (e.g., Plant Extract):
-
Accurately weigh the homogenized sample material.
-
Perform a solid-liquid extraction, for example, with a methanol/water mixture, using sonication or shaking.
-
Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of two solvents is common.
-
Solvent A: Water with an acidifier (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program: A typical gradient might start with a low percentage of Solvent B, increasing linearly to elute the compounds of interest, followed by a wash and re-equilibration step.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector set at the wavelength of maximum absorbance for coumaroylquinic acids (e.g., around 310-325 nm).[15]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
-
Visualizations
References
- 1. hplc.eu [hplc.eu]
- 2. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 3. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 4. agilent.com [agilent.com]
- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 6. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 7. benchchem.com [benchchem.com]
- 8. A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 10. Development and validation of two methods based on high-performance liquid chromatography-tandem mass spectrometry for determining 1,2-benzopyrone, dihydrocoumarin, o-coumaric acid, syringaldehyde and kaurenoic acid in guaco extracts and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ohsu.edu [ohsu.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Qualitative and Quantitative Analysis of Phenolic Acids, Flavonoids and Iridoid Glycosides in Yinhua Kanggan Tablet by UPLC-QqQ-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification and Quantification of Flavonoids and Phenolic Acids in Burr Parsley (Caucalis platycarpos L.), Using High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Isomerization of Coumaroylquinic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the isomerization of coumaroylquinic acids during sample preparation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the main causes of coumaroylquinic acid isomerization during sample preparation?
A1: The primary factors that induce isomerization of coumaroylquinic acids are exposure to elevated temperatures, alkaline or strongly acidic pH conditions, and ultraviolet (UV) light. These factors can cause two main types of isomerization: acyl migration and cis-trans isomerization.
Q2: What is acyl migration and how does it affect my results?
A2: Acyl migration is the movement of the coumaroyl group between the different hydroxyl positions on the quinic acid backbone. For example, 3-O-p-coumaroylquinic acid can isomerize to 4-O-p- and 5-O-p-coumaroylquinic acid. This can lead to an incorrect quantification of the individual isomers present in your sample. This rearrangement can be catalyzed by both acidic and basic conditions.[1]
Q3: What is cis-trans isomerization and why is it a concern?
A3: Coumaroylquinic acids naturally occur predominantly in the trans configuration, which is the more stable form. However, exposure to UV light can cause the conversion of the trans isomer to the cis isomer.[2][3] This is a concern because the different geometric isomers may have different biological activities and chromatographic properties, potentially leading to inaccurate bioactivity assessment and analytical results.
Q4: I am seeing unexpected peaks in my chromatogram. Could this be due to isomerization?
A4: Yes, the appearance of unexpected peaks that have the same mass-to-charge ratio (m/z) as your target coumaroylquinic acid isomers is a strong indication that isomerization has occurred during sample preparation or storage.
Q.5: How can I prevent isomerization during sample extraction?
A5: To minimize isomerization during extraction, it is recommended to:
-
Use mild extraction conditions: Avoid high temperatures and prolonged extraction times.
-
Control pH: Maintain a slightly acidic pH (around 3-5) of the extraction solvent. This can be achieved by adding a small amount of a weak acid like formic or acetic acid.
-
Protect from light: Conduct the extraction in a dark room or use amber-colored glassware to protect the sample from light.
-
Use appropriate solvents: Methanol or ethanol are commonly used. Using a mixture of water and alcohol can be effective, but the pH should be controlled.
Q6: What are the best storage conditions for my samples and extracts?
A6: To ensure the stability of coumaroylquinic acids in your samples and extracts, you should:
-
Store at low temperatures: Store samples and extracts at -20°C or, for long-term storage, at -80°C.
-
Protect from light: Use amber vials or wrap containers in aluminum foil.
-
Control pH: If in solution, ensure the pH is slightly acidic.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Appearance of new peaks with the same m/z in HPLC-MS | Acyl migration due to pH or temperature. | Maintain a slightly acidic pH (3-5) during extraction and analysis. Avoid heating the sample. |
| Shift in retention times and peak broadening | Cis-trans isomerization due to light exposure. | Protect samples from light at all stages of preparation and analysis by using amber glassware or covering with foil. |
| Decrease in the concentration of the target isomer over time | Degradation and isomerization during storage. | Store extracts at low temperatures (-20°C or -80°C) in the dark and under slightly acidic conditions. |
| Inconsistent quantification results between batches | Variable isomerization due to inconsistent sample preparation. | Standardize your sample preparation protocol, paying close attention to temperature, pH, and light exposure. |
Data on Isomer Stability
The stability of coumaroylquinic acid isomers is significantly influenced by pH and temperature. While specific quantitative data for coumaroylquinic acids is limited, the behavior of the closely related caffeoylquinic acids provides valuable insights.
Table 1: Influence of pH on the Stability of Caffeoylquinic Acid Isomers (as a proxy for Coumaroylquinic Acids)
| pH | Stability of 3-CQA | Stability of 4-CQA | Isomerization Tendency | Reference |
| 4.69 | Stable | Stable | Minimal isomerization observed. | [4] |
| Neutral & Alkaline | Stability decreases | Stability decreases | Isomerization to other forms is enhanced. | [4] |
Table 2: Effect of Temperature on the Stability of Caffeoylquinic Acids (as a proxy for Coumaroylquinic Acids)
| Temperature | Observation | Reference |
| 4°C | Relatively stable for 7 days. | [5] |
| Room Temperature (25°C) | Significant degradation, especially of di-acyl isomers. | [5] |
| Elevated Temperatures | Increased isomerization and degradation. | [6] |
Experimental Protocols
Recommended Protocol for Sample Preparation to Minimize Isomerization
This protocol provides a general guideline for the extraction of coumaroylquinic acids from plant material while minimizing isomerization.
1. Sample Handling and Grinding:
-
If starting with fresh plant material, freeze-dry (lyophilize) the sample immediately after collection to halt enzymatic degradation.
-
Grind the freeze-dried material to a fine powder using a grinder with a cooling system to prevent heating.
-
Store the powdered sample at -80°C in a light-protected, airtight container.
2. Extraction:
-
Solvent Preparation: Prepare an extraction solvent of 80% methanol in water, acidified with 0.1% formic acid to maintain a pH between 3 and 4.
-
Extraction Procedure:
-
Weigh the powdered sample into a centrifuge tube.
-
Add the pre-chilled extraction solvent at a ratio of 10:1 (solvent volume: sample weight).
-
Vortex the mixture for 1 minute.
-
Perform the extraction in an ultrasonic bath for 15 minutes at a controlled low temperature (e.g., 4°C).
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the pellet for comprehensive extraction.
-
Combine the supernatants.
-
-
All steps should be performed in a dimly lit room or using amber-colored labware.
3. Sample Cleanup (Optional):
-
If necessary, a solid-phase extraction (SPE) step can be used to clean up the extract. Use a C18 cartridge and ensure the pH of the sample and solvents is maintained in the acidic range.
4. Final Preparation for Analysis:
-
Evaporate the solvent from the extract under a gentle stream of nitrogen at a low temperature (<30°C).
-
Reconstitute the dried extract in the initial mobile phase for HPLC analysis.
-
Filter the reconstituted extract through a 0.22 µm syringe filter before injection.
HPLC Method for Separation of Coumaroylquinic Acid Isomers
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A gradient from 5% to 30% B over 30 minutes is a good starting point for separating the isomers.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30°C
-
Detection: UV detector set at 310-325 nm.
Visualizations
Caption: Isomerization pathways of p-coumaroylquinic acids (p-CQA).
Caption: Recommended workflow for minimizing coumaroylquinic acid isomerization.
References
- 1. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 2. Evidence for trans-cis isomerization of the p-coumaric acid chromophore as the photochemical basis of the photocycle of photoactive yellow protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Elucidation of cis/trans Dicaffeoylquinic Acid Photoisomerization Using Ion Mobility Spectrometry-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultrasonic degradation kinetics and isomerization of 3- and 4-O-caffeoylquinic acid at various pH: The protective effects of ascorbic acid and epigallocatechin gallate on their stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation kinetics and isomerization of 5-O-caffeoylquinic acid under ultrasound: Influence of epigallocatechin gallate and vitamin C - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Resolution of Coumaroylquinic Acid Isomers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the chromatographic resolution of cis and trans isomers of coumaroylquinic acid.
Troubleshooting Guides
This section addresses specific issues encountered during the HPLC/UPLC separation of cis and trans coumaroylquinic acid isomers.
Issue 1: Poor or No Resolution Between cis and trans Isomers
Primary Cause: The similar physicochemical properties of geometric isomers make their separation challenging.[1] The mobile phase composition and stationary phase chemistry are critical for achieving selectivity.
Troubleshooting Steps:
-
Optimize Mobile Phase Composition:
-
Adjust Solvent Strength: In reversed-phase chromatography (e.g., using a C18 column), if isomers co-elute, try decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) to increase retention and potentially improve separation.[2]
-
Change Organic Modifier: The choice of organic solvent can influence selectivity. If acetonitrile does not provide adequate separation, methanol, or a combination of both, should be tested.
-
Modify Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase is crucial.[3] This suppresses the ionization of the phenolic and carboxylic acid groups, leading to better peak shape and retention on reversed-phase columns. Experiment with the acid concentration to fine-tune selectivity.
-
-
Adjust Chromatographic Conditions:
-
Lower the Temperature: Reducing the column temperature can sometimes enhance the separation of isomers by increasing the differential interaction with the stationary phase.
-
Decrease the Flow Rate: A lower flow rate increases the analysis time but can improve resolution by allowing more time for the isomers to interact with the stationary phase.
-
-
Evaluate the Stationary Phase:
-
Column Chemistry: If a standard C18 column is not effective, consider a stationary phase with different selectivity, such as a phenyl-hexyl or a biphenyl column. These can offer alternative π-π interactions that may differentiate the isomers more effectively.
-
Issue 2: Broad or Tailing Peaks for One or Both Isomers
Primary Cause: Secondary interactions with the stationary phase, improper mobile phase pH, or column degradation can lead to poor peak shape.
Troubleshooting Steps:
-
Check Mobile Phase pH: Ensure the mobile phase is sufficiently acidic to suppress silanol interactions and ensure the analytes are in a single protonation state. A pH of around 2.5-3.5 is a good starting point.
-
Column Health:
-
Flush the Column: If the column has been used with different mobile phases, especially at higher pH, it may need to be thoroughly flushed.
-
Use a Guard Column: A guard column can protect the analytical column from contaminants in the sample that may cause peak tailing.
-
-
Sample Solvent: Ideally, dissolve the sample in the initial mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.
Issue 3: Appearance of a Small Peak Eluting Before the trans Isomer
Primary Cause: The trans isomer of coumaroylquinic acid can undergo photoisomerization to the cis isomer when exposed to UV light.[3][4] This can happen to standards in solution or even during the analysis if the sample is exposed to light for extended periods.
Troubleshooting Steps:
-
Protect Samples from Light: Store standard solutions and samples in amber vials or wrap vials in aluminum foil to prevent light exposure.
-
Minimize Residence Time in the Autosampler: If the autosampler is not refrigerated or protected from light, minimize the time samples spend in the queue before injection.
-
Confirmation of the cis Isomer: To confirm if the small peak is the cis isomer, you can intentionally expose a standard solution of the trans isomer to UV light (e.g., using a UV lamp at 254 nm or 365 nm) for a short period and re-inject.[5] An increase in the area of the early-eluting peak would confirm its identity as the cis isomer.
Frequently Asked Questions (FAQs)
Q1: Which isomer, cis or trans, is expected to elute first in reversed-phase HPLC?
A1: In reversed-phase HPLC, the cis isomer is generally less retained and elutes before the more stable and more linear trans isomer.[1] The trans isomer's linear shape allows for a greater interaction with the hydrophobic C18 stationary phase.
Q2: How can I obtain a standard for the cis isomer of coumaroylquinic acid?
A2: The cis isomer can be generated by exposing a solution of the trans isomer to UV light.[3][4][5] A methanolic solution of trans-p-coumaric acid or its derivatives can be irradiated with a UV lamp to produce a mixture of cis and trans isomers.[6] This mixture can then be used to identify the retention time of the cis isomer.
Q3: What is the typical stability of coumaroylquinic acid isomers in solution?
A3: The trans isomer is the more stable form. The cis isomer is less stable and can convert back to the trans isomer.[3] The stability of these compounds is affected by temperature, light, and pH.[7] For quantitative analysis, it is recommended to prepare fresh solutions and protect them from light.
Q4: Can on-column isomerization occur during the HPLC analysis?
A4: While less common under typical acidic reversed-phase conditions, the potential for on-column isomerization exists, especially if the column has active sites or if the mobile phase conditions are not optimal. Using a well-maintained column and an appropriate mobile phase pH helps to minimize this risk.
Data Presentation
Table 1: Representative Chromatographic Parameters for Separation of cis and trans Isomers of a p-Coumaroyl Derivative on a C18 Column.
| Isomer | Retention Time (min) | Capacity Factor (k') | USP Tailing | Resolution (Rs) |
| cis-p-coumaroyl-derivative | 28.1 | 10.2 | 1.1 | - |
| trans-p-coumaroyl-derivative | 29.3 | 10.7 | 1.0 | 2.1 |
Data is illustrative and based on the separation of a similar compound, p-coumaroyl-secologanoside, as specific quantitative tables for coumaroylquinic acid isomers were not available in the search results.[3]
Experimental Protocols
Protocol 1: HPLC Method for the Separation of cis and trans Coumaroylquinic Acid Isomers
This protocol is adapted from a method for a structurally similar compound and should be optimized for your specific application.[3]
-
Instrumentation: HPLC or UPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column: Reversed-phase C18 column (e.g., Kinetex EVO C18, 250 x 4.6 mm, 5 µm).[3]
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution:
-
0-5 min: 5% B
-
5-30 min: 5-25% B
-
30-45 min: 25-50% B
-
45-47 min: 50-95% B
-
47-50 min: Hold at 95% B
-
50-55 min: 95-5% B (return to initial conditions)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 310 nm (p-coumaric acid derivatives have a characteristic absorbance around this wavelength).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid).
Protocol 2: Generation of cis-Coumaroylquinic Acid via Photoisomerization
This protocol is a general guideline for inducing isomerization.
-
Materials:
-
Standard of trans-coumaroylquinic acid
-
Methanol (HPLC grade)
-
Quartz or UV-transparent cuvette/vial
-
UV lamp (e.g., 254 nm or 365 nm)
-
-
Procedure:
-
Prepare a solution of trans-coumaroylquinic acid in methanol (e.g., 0.1 mg/mL).
-
Transfer the solution to a quartz cuvette or vial.
-
Expose the solution to UV radiation. The time of exposure will need to be optimized, but starting with 15-30 minutes is a reasonable approach.[5]
-
Monitor the isomerization by injecting the solution into the HPLC system at different time points. You should observe the growth of a new peak (the cis isomer) eluting before the trans isomer.
-
Once a sufficient amount of the cis isomer is formed, the mixture can be used as a qualitative standard for peak identification.
-
Mandatory Visualization
Caption: Workflow for HPLC separation of coumaroylquinic acid isomers.
Caption: Troubleshooting logic for poor isomer resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. idus.us.es [idus.us.es]
- 4. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 5. Structural Elucidation of cis/trans Dicaffeoylquinic Acid Photoisomerization Using Ion Mobility Spectrometry-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Process for the Purification of cis-p-Coumaric Acid by Cellulose Column Chromatography after the Treatment of the trans Isomer with Ultraviolet Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Validation & Comparative
A Comparative Analysis of the Antioxidant Capacities of trans-5-O-(4-coumaroyl)-D-quinic acid and Chlorogenic Acid
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the antioxidant potential of closely related phenolic compounds is critical for the development of novel therapeutics and functional foods. This guide provides a detailed comparison of the antioxidant capacities of trans-5-O-(4-coumaroyl)-D-quinic acid and the well-studied chlorogenic acid, supported by experimental data and methodologies.
Chemical Structures and Key Differences
Chlorogenic acid (CGA) is an ester of caffeic acid and quinic acid, most commonly 5-O-caffeoylquinic acid. It is one of the most abundant phenolic acids in coffee and various fruits. trans-5-O-(4-coumaroyl)-D-quinic acid is structurally similar, but with p-coumaric acid esterified to quinic acid instead of caffeic acid. The primary difference lies in the hydroxylation pattern of the aromatic ring of the cinnamic acid moiety: caffeic acid is a dihydroxycinnamic acid (with two hydroxyl groups), while p-coumaric acid is a monohydroxycinnamic acid (with one hydroxyl group). This structural distinction is a key determinant of their antioxidant activity.
Comparative Antioxidant Capacity: A Data-Driven Overview
While direct head-to-head comparative studies are limited, the antioxidant potential of these compounds can be inferred from studies on their constituent parts and related derivatives. The antioxidant activity of phenolic compounds is largely attributed to their ability to donate a hydrogen atom from their hydroxyl groups to scavenge free radicals.
| Compound/Assay | DPPH Radical Scavenging Activity (IC50) | ABTS Radical Scavenging Activity | Ferric Reducing Antioxidant Power (FRAP) |
| Chlorogenic Acid | Reported to have strong scavenging activity.[1] | Exhibits significant scavenging capacity.[2] | Demonstrates potent reducing power.[2] |
| p-Coumaric Acid | Possesses radical scavenging properties.[3] | Shows antioxidant activity.[4] | Contributes to reducing power. |
| trans-5-O-(4-coumaroyl)-D-quinic acid Derivatives | Di-p-coumaroylquinic acid derivatives show potent antioxidant activity.[5] | Conjugation with quinic acid can enhance the antioxidant activity of p-coumaric acid.[3][6] | The p-coumaroyl moiety enhances electron-transfer capabilities.[4] |
Note: IC50 values represent the concentration of the antioxidant required to scavenge 50% of the initial free radicals. Lower IC50 values indicate higher antioxidant activity. Direct quantitative comparison is challenging without standardized, side-by-side experiments. However, the literature suggests that the dihydroxylated nature of the caffeic acid moiety in chlorogenic acid generally leads to a higher antioxidant capacity compared to the monohydroxylated p-coumaric acid moiety.[7]
Experimental Protocols for Antioxidant Capacity Assessment
The following are detailed methodologies for common assays used to evaluate the antioxidant capacity of phenolic compounds.
2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[8][9]
Protocol:
-
A stock solution of the test compound (e.g., trans-5-O-(4-coumaroyl)-D-quinic acid or chlorogenic acid) is prepared in a suitable solvent like methanol or ethanol.
-
Serial dilutions of the stock solution are made to obtain a range of concentrations.
-
A freshly prepared solution of DPPH in methanol (typically around 0.1 mM) is added to each dilution of the test compound.
-
The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).[9]
-
The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.[9]
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[10][11]
Protocol:
-
The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate.[10] This mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[10]
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[11]
-
A small volume of the test compound at various concentrations is added to a defined volume of the diluted ABTS•+ solution.
-
The mixture is incubated for a specific time (e.g., 6 minutes), and the absorbance is measured at 734 nm.[11]
-
The percentage of inhibition of absorbance is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.
Visualizing the Antioxidant Mechanism and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the general mechanism of free radical scavenging and a typical experimental workflow for comparing antioxidant capacities.
Caption: General mechanism of free radical scavenging by an antioxidant.
Caption: Experimental workflow for comparing antioxidant capacities.
Conclusion
References
- 1. Effect of chlorogenic acid on antioxidant activity of Flos Lonicerae extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 11. 3.4.4. ABTS Assay [bio-protocol.org]
A Comparative Analysis of the Antioxidant Activity of Coumaric Acid Isomers
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the antioxidant potential of ortho-, meta-, and para-coumaric acid, supported by experimental data and protocols.
Coumaric acid, a hydroxycinnamic acid, is a phenolic compound widely distributed in the plant kingdom and is known for its antioxidant properties. It exists in three isomeric forms: ortho-coumaric acid (o-coumaric acid), meta-coumaric acid (m-coumaric acid), and para-coumaric acid (p-coumaric acid). The position of the hydroxyl group on the phenyl ring significantly influences their biological activities, including their ability to scavenge free radicals. This guide provides a comparative study of the antioxidant activity of these three isomers, presenting quantitative data from established assays, detailed experimental protocols, and an overview of the underlying signaling pathways.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of the coumaric acid isomers has been evaluated using various in vitro assays. The most common of these are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. The results are often expressed as IC50 or EC50 values, which represent the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower value indicates a higher antioxidant activity.
| Isomer | DPPH Radical Scavenging Activity (EC50, µmol/assay)[1] | ABTS Radical Cation Scavenging Activity (TEAC value)[1] |
| o-Coumaric Acid | > 200 | 0.25 |
| m-Coumaric Acid | > 200 | 0.50 |
| p-Coumaric Acid | 118.34 | 1.50 |
Note: The Trolox Equivalent Antioxidant Capacity (TEAC) value represents the concentration of a Trolox solution that has the same antioxidant capacity as a 1 mM solution of the substance under investigation. A higher TEAC value indicates greater antioxidant activity. The EC50 values for the DPPH assay were determined in a methanolic solution.
The data clearly indicates that p-coumaric acid exhibits the strongest antioxidant activity among the three isomers in both DPPH and ABTS assays. The superior radical-scavenging ability of p-coumaric acid is attributed to the para-position of the hydroxyl group, which allows for better stabilization of the resulting phenoxyl radical through resonance. In contrast, o-coumaric and m-coumaric acids are significantly less effective radical scavengers[1]. One study found that at 200 µM, the results for p-coumaric acid were consistently better than the other two isomers in terms of reducing diabetic complications related to oxidative stress[2].
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are the standard protocols for the DPPH and ABTS assays.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or ethanol)
-
Test compounds (o-, m-, p-coumaric acid)
-
Standard antioxidant (e.g., Ascorbic acid or Trolox)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark.
-
Preparation of test samples: Prepare stock solutions of the coumaric acid isomers and the standard antioxidant in methanol at various concentrations.
-
Reaction: In a test tube or a microplate well, mix a specific volume of the test sample (e.g., 100 µL) with the DPPH solution (e.g., 100 µL). A blank sample containing only methanol and the DPPH solution is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer or microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 Value Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentrations of the test compounds.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compounds (o-, m-, p-coumaric acid)
-
Standard antioxidant (e.g., Trolox)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilution of ABTS•+ solution: Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of test samples: Prepare stock solutions of the coumaric acid isomers and the standard antioxidant at various concentrations.
-
Reaction: Add a small volume of the test sample (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 1 mL).
-
Incubation: Incubate the reaction mixtures at room temperature for a specific period (e.g., 6 minutes).
-
Measurement: Measure the absorbance of the solutions at 734 nm.
-
Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
TEAC Value Determination: The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the percentage of inhibition of the sample to that of a standard Trolox solution.
Visualizing Experimental and Biological Pathways
To better understand the experimental workflow and the underlying biological mechanisms of antioxidant action, the following diagrams are provided.
Caption: Experimental workflow for comparing the antioxidant activity of coumaric acid isomers.
The antioxidant effects of phenolic compounds like coumaric acid are not solely due to direct radical scavenging. They can also modulate intracellular signaling pathways to enhance the cellular antioxidant defense system. One of the key pathways is the Keap1-Nrf2 signaling pathway.
Caption: The Keap1-Nrf2 signaling pathway activated by p-coumaric acid.
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like p-coumaric acid, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and an enhanced cellular defense against oxidative damage.
Conclusion
The comparative analysis of coumaric acid isomers reveals a clear structure-activity relationship, with p-coumaric acid demonstrating superior antioxidant and radical-scavenging properties compared to its ortho and meta counterparts. This enhanced activity is attributed to the favorable positioning of the hydroxyl group, which facilitates the stabilization of the resulting phenoxyl radical. Beyond direct radical scavenging, p-coumaric acid can also bolster the cell's endogenous antioxidant defenses through the activation of the Keap1-Nrf2 signaling pathway. These findings underscore the potential of p-coumaric acid as a valuable compound in the development of novel therapeutic strategies aimed at mitigating oxidative stress-related pathologies. Further in vivo studies are warranted to fully elucidate its therapeutic efficacy.
References
A Comparative Analysis of the Anti-inflammatory Effects of 3-O-, 4-O-, and 5-O-Coumaroylquinic Acid Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced anti-inflammatory potential of specific phytochemical isomers is critical for the development of novel therapeutic agents. This guide provides a comparative overview of the anti-inflammatory properties of three closely related p-coumaroylquinic acid isomers: 3-O-p-coumaroylquinic acid, 4-O-p-coumaroylquinic acid, and 5-O-p-coumaroylquinic acid. While direct comparative quantitative data is limited in publicly available research, this document synthesizes the current understanding of their anti-inflammatory mechanisms, outlines key experimental protocols for their evaluation, and presents this information in a clear, structured format.
Comparative Anti-inflammatory Activity
The anti-inflammatory effects of coumaroylquinic acid isomers are attributed to their ability to modulate key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).
Table 1: Summary of Expected Anti-inflammatory Activities and Common Evaluation Assays
| Activity | Key Mediator/Target | Common In Vitro Assay | Expected Outcome |
| Inhibition of Nitric Oxide Production | Inducible Nitric Oxide Synthase (iNOS) | Griess Assay in LPS-stimulated RAW 264.7 macrophages | Reduction in nitrite concentration in cell culture supernatant. |
| Inhibition of Pro-inflammatory Cytokines | TNF-α, IL-6, IL-1β | ELISA or qPCR in LPS-stimulated RAW 264.7 macrophages | Decrease in the concentration or mRNA expression of cytokines. |
| Inhibition of Pro-inflammatory Enzymes | Cyclooxygenase-2 (COX-2) | Western Blot or qPCR in LPS-stimulated RAW 264.7 macrophages | Reduced protein or mRNA expression of COX-2. |
| Modulation of Signaling Pathways | NF-κB, MAPKs (ERK, JNK, p38) | Western Blot for phosphorylated proteins, Luciferase reporter assays | Decreased phosphorylation of key signaling proteins and reduced NF-κB transcriptional activity. |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the anti-inflammatory effects of coumaroylquinic acid isomers.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol: Cells are seeded in appropriate plates and allowed to adhere. They are then pre-treated with various concentrations of the coumaroylquinic acid isomers (e.g., 1, 10, 50 µM) for 1-2 hours, followed by stimulation with an inflammatory agent, typically lipopolysaccharide (LPS; 1 µg/mL), for a specified duration (e.g., 24 hours).
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not a result of cytotoxicity.
-
Procedure:
-
After treatment with the test compounds and/or LPS, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.
-
The plate is incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
The supernatant is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the production of nitric oxide, a key inflammatory mediator.
-
Procedure:
-
After cell treatment, the cell culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.
-
After a short incubation period at room temperature, the absorbance is measured at approximately 540 nm.
-
The concentration of nitrite, a stable product of NO, is determined by comparison with a standard curve of sodium nitrite.
-
Pro-inflammatory Cytokine Measurement (ELISA)
Enzyme-linked immunosorbent assay (ELISA) is used to quantify the secretion of pro-inflammatory cytokines like TNF-α and IL-6.
-
Procedure:
-
Cell culture supernatants are collected after treatment.
-
Commercially available ELISA kits for the specific cytokine of interest are used according to the manufacturer's instructions.
-
This typically involves adding the supernatant to antibody-coated microplates, followed by a series of incubation and washing steps with detection antibodies and a substrate.
-
The absorbance is read on a microplate reader, and cytokine concentrations are calculated from a standard curve.
-
Western Blot Analysis for Protein Expression
Western blotting is employed to determine the expression levels of key inflammatory proteins and the phosphorylation status of signaling molecules.
-
Procedure:
-
Cells are lysed, and total protein is extracted.
-
Protein concentrations are determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., iNOS, COX-2, phospho-NF-κB p65, phospho-ERK).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of coumaroylquinic acids are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.
Caption: LPS-induced inflammatory signaling pathways and points of inhibition by coumaroylquinic acids.
The experimental workflow for assessing the anti-inflammatory effects of these compounds typically follows a standardized procedure.
Caption: General experimental workflow for in vitro anti-inflammatory screening.
A Comparative Guide to the Bioactivity of Cis- vs. Trans-p-Coumaroylquinic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of the geometric isomers of p-coumaroylquinic acid: the cis and trans forms. A comprehensive review of the current scientific literature reveals a significant disparity in research, with the trans-isomer being the subject of extensive investigation while data on the cis-isomer remains limited. This document summarizes the available experimental data, provides detailed methodologies for key bioactivity assays, and presents signaling pathways and experimental workflows to facilitate a clearer understanding of their potential therapeutic applications.
Introduction to p-Coumaroylquinic Acid Isomers
p-Coumaroylquinic acid is a natural phenolic compound formed by the esterification of p-coumaric acid and quinic acid. The presence of a carbon-carbon double bond in the p-coumaric acid moiety gives rise to cis and trans geometric isomers. This structural difference can significantly influence the molecule's three-dimensional shape, its interaction with biological targets, and consequently, its bioactivity. The trans-isomer is the more stable and commonly occurring form in nature. The reversible conversion between the two forms can be induced by factors such as UV irradiation.[1]
Bioactivity Comparison: A Data-Driven Overview
The following sections detail the known antioxidant, anti-inflammatory, and enzyme-inhibitory activities of the cis and trans isomers of p-coumaroylquinic acid and its derivatives. Due to the scarcity of direct comparative studies on p-coumaroylquinic acid itself, data from closely related compounds like p-coumaric acid and other p-coumaroyl esters are included to provide a broader context.
Antioxidant Activity
The antioxidant properties of phenolic compounds are crucial in mitigating oxidative stress-related diseases. The radical scavenging activity of cis- and trans-p-coumaroyl derivatives has been evaluated using various assays.
Quantitative Data on Antioxidant Activity
| Compound/Derivative | Assay | IC50 Value (µM) | Reference |
| trans-p-Coumaric acid | DPPH Radical Scavenging | 16 ± 0.4 | [2] |
| trans-p-Coumaric acid | ABTS Radical Scavenging | 16 ± 0.4 | [2] |
| cis-p-Coumaroyl-secologanoside | DPPH Radical Scavenging | Lower activity than trans | [3] |
| trans-p-Coumaroyl-secologanoside | DPPH Radical Scavenging | Higher activity than cis | [3] |
Note: IC50 is the concentration of the compound required to scavenge 50% of the free radicals.
Evidence suggests that the trans configuration in p-coumaroyl derivatives is more favorable for antioxidant activity. A study on cis- and trans-p-coumaroyl-secologanoside demonstrated that the cis-isomer exhibited lower radical-scavenging activity than its trans counterpart.[3] This is further supported by the established antioxidant capacity of trans-p-coumaric acid.[2]
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. The anti-inflammatory potential of p-coumaroylquinic acid and its derivatives has been investigated, primarily focusing on the inhibition of key inflammatory mediators.
Quantitative Data on Anti-inflammatory Activity
| Compound/Derivative | Assay | Test System | Concentration | Observed Effect | Reference |
| trans-p-Coumaroyl-β-D-glucose | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | 25, 50, 100 µM | Inhibition of NO production | [4] |
| trans-p-Coumaroyl-β-D-glucose | Prostaglandin E2 (PGE2) Production | LPS-stimulated RAW 264.7 macrophages | 25, 50, 100 µM | Inhibition of PGE2 production | [4] |
| p-Coumaric acid | iNOS, COX-2, IL-1β, TNF-α expression | LPS-stimulated RAW 264.7 macrophages | 10-100 µg/ml | Significant inhibition | [5] |
Studies on trans-p-coumaroyl-β-D-glucose have shown its ability to suppress the production of the pro-inflammatory mediators nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[4] The precursor, p-coumaric acid, also demonstrates significant anti-inflammatory effects by inhibiting the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[5] These effects are often mediated through the modulation of key signaling pathways such as the NF-κB pathway.[1]
Enzyme Inhibitory Activity
The ability of natural compounds to inhibit specific enzymes is a cornerstone of drug discovery. Derivatives of p-coumaric acid have shown potential as inhibitors of various enzymes, including tyrosinase, which is involved in melanin synthesis.
Quantitative Data on Enzyme Inhibitory Activity
| Compound/Derivative | Enzyme | Inhibition Type | IC50 Value (µg/ml) | Kᵢ Value (µM) | Reference |
| p-Coumaric acid ethyl ester | Tyrosinase | Noncompetitive | 4.89 | 1.83 µg/ml | [6] |
| Coumaric acid esters (general) | Tyrosinase | Competitive | pIC50 3.7-4.2 | - | [7] |
| cis-3-decyl-6,7-dimethoxy-3,4-dihydroisocoumarin-4-carboxylic acid | Carnitine Acetyltransferase | Mixed | - | 130 | [8] |
| trans-3-decyl-6,7-dimethoxy-3,4-dihydroisocoumarin-4-carboxylic acid | Carnitine Acetyltransferase | Mixed | - | 380 | [8] |
Note: pIC50 is the negative logarithm of the IC50 value. Kᵢ is the inhibition constant.
Derivatives of p-coumaric acid have been identified as inhibitors of tyrosinase, with some esters showing higher potency than the parent acid.[6][7] Interestingly, a study on diastereomeric dihydroisocoumarin-4-carboxylic acids, which are structurally distinct but also possess cis/trans isomerism, found that the cis-isomer was a more potent inhibitor of carnitine acetyltransferase than the trans-isomer.[8] This highlights that the influence of stereochemistry on enzyme inhibition can be target-dependent.
Experimental Protocols
Detailed methodologies for the key bioassays are provided below to facilitate the replication and validation of the cited findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method for evaluating the antioxidant capacity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve the test compounds (cis- and trans-p-coumaroylquinic acid) in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions from the stock solution to obtain a range of concentrations.
-
Assay:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
For the control, mix 100 µL of DPPH solution with 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay is used to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key pro-inflammatory mediator.
Principle: The production of NO by iNOS in LPS-stimulated macrophages is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
Procedure:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Untreated cells serve as a negative control.
-
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.
-
Cell Viability: A concurrent cell viability assay (e.g., MTT assay) should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.
Tyrosinase Inhibition Assay
This assay evaluates the potential of a compound to inhibit tyrosinase, a key enzyme in melanin biosynthesis.
Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then forms dopachrome, a colored product. The rate of dopachrome formation is measured spectrophotometrically, and the inhibitory effect of a compound is determined by the reduction in this rate.
Procedure:
-
Reagent Preparation:
-
Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8).
-
Prepare a solution of L-DOPA in phosphate buffer.
-
Dissolve the test compounds in a suitable solvent (e.g., DMSO).
-
-
Assay:
-
In a 96-well plate, add the test compound at various concentrations, tyrosinase solution, and phosphate buffer.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the L-DOPA solution.
-
-
Measurement: Immediately measure the absorbance at 475 nm at regular intervals for a set period (e.g., 20 minutes).
-
Calculation: The percentage of tyrosinase inhibition is calculated as: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100 The IC50 value is determined from the dose-response curve. Kinetic parameters like Kᵢ can be determined by performing the assay with varying concentrations of both the substrate and the inhibitor and analyzing the data using Lineweaver-Burk or Dixon plots.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the logical flow of research.
NF-κB Signaling Pathway in Inflammation
The NF-κB signaling pathway is a critical regulator of the inflammatory response. Many anti-inflammatory compounds exert their effects by modulating this pathway.
Caption: The NF-κB signaling pathway in LPS-induced inflammation.
General Experimental Workflow for Bioactivity Comparison
A logical workflow is essential for the systematic evaluation and comparison of the bioactivities of the cis and trans isomers.
Caption: A general experimental workflow for comparing bioactivities.
Conclusion and Future Directions
The available evidence, largely derived from studies on the trans-isomer and related compounds, suggests that p-coumaroylquinic acid possesses promising antioxidant, anti-inflammatory, and enzyme-inhibitory properties. The trans-isomer appears to be a more potent antioxidant, while the stereochemical preference for anti-inflammatory and enzyme-inhibitory activities may be target-specific and requires further investigation.
A significant knowledge gap exists regarding the bioactivity of cis-p-coumaroylquinic acid. Future research should prioritize the following:
-
Direct Comparative Studies: Head-to-head comparisons of the antioxidant, anti-inflammatory, and enzyme-inhibitory activities of purified cis- and trans-p-coumaroylquinic acid are essential to definitively establish their relative potencies.
-
Broader Bioactivity Screening: Both isomers should be screened against a wider range of biological targets and disease models to uncover novel therapeutic potentials.
-
Mechanistic Elucidation: In-depth studies are needed to unravel the molecular mechanisms underlying the observed bioactivities of both isomers, including their effects on various signaling pathways.
-
Pharmacokinetic and Bioavailability Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of both isomers is crucial for their development as therapeutic agents.
A comprehensive understanding of the distinct biological profiles of cis- and trans-p-coumaroylquinic acid will be instrumental in guiding future drug discovery and development efforts, potentially leading to the identification of novel and more effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. NF-κB - Wikipedia [en.wikipedia.org]
- 4. Phosphorylation of Akt Mediates Anti-Inflammatory Activity of 1-p-Coumaroyl β-D-Glucoside Against Lipopolysaccharide-Induced Inflammation in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Coumaric acid derivatives as tyrosinase inhibitors: Efficacy studies through in silico, in vitro and ex vivo approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
A Researcher's Guide to the Validation of HPLC-DAD Methods for Simultaneous Quantification of Phenolic Acids
For researchers, scientists, and drug development professionals, the accurate quantification of phenolic acids is crucial for understanding the therapeutic potential and ensuring the quality of various natural and synthetic products. High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) stands out as a robust and widely used technique for the simultaneous analysis of multiple phenolic compounds.[1][2] This guide provides a comprehensive comparison of validated HPLC-DAD methods, details experimental protocols, and briefly explores alternative analytical techniques.
Performance Comparison of Validated HPLC-DAD Methods
The validation of an analytical method ensures its reliability, accuracy, and precision for its intended purpose. Several studies have successfully developed and validated HPLC-DAD methods for the simultaneous quantification of a range of phenolic acids. The performance of these methods is typically evaluated based on several key parameters, including linearity (R²), limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD).
Below are tables summarizing the validation data from various studies, showcasing the performance of their respective HPLC-DAD methods for the simultaneous analysis of different phenolic acids.
Table 1: Linearity (R²) of Validated HPLC-DAD Methods for Phenolic Acid Quantification
| Phenolic Acid | Method 1[1][3] | Method 2[4] | Method 3[5] |
| Gallic Acid | > 0.99 | > 0.99 | 0.9998 |
| Caffeic Acid | > 0.99 | - | 0.9999 |
| Vanillic Acid | - | > 0.99 | 0.9999 |
| p-Coumaric Acid | > 0.99 | - | 0.9999 |
| Ferulic Acid | > 0.99 | - | 0.9999 |
| Syringic Acid | > 0.99 | - | 0.9999 |
| Protocatechuic Acid | - | - | 0.9999 |
| Chlorogenic Acid | - | - | 0.9999 |
| Benzoic Acid | - | - | 0.9999 |
| Salicylic Acid | - | - | 0.9999 |
| Cinnamic Acid | - | - | 0.9999 |
Note: A hyphen (-) indicates that the specific phenolic acid was not analyzed in that particular study.
Table 2: Sensitivity (LOD and LOQ) of Validated HPLC-DAD Methods (in µg/mL)
| Phenolic Acid | Method 1 (LOD / LOQ)[1][3] | Method 2 (LOD / LOQ)[4] | Method 3 (LOD / LOQ)[5] |
| Gallic Acid | 0.01 - 0.35 / 0.03 - 1.07 | 0.015 - 1.023 / 0.028 - 1.023 | 0.003 - 0.239 / - |
| Caffeic Acid | 0.01 - 0.35 / 0.03 - 1.07 | - | 0.003 - 0.239 / - |
| Vanillic Acid | - | 0.015 - 1.023 / 0.028 - 1.023 | 0.003 - 0.239 / - |
| p-Coumaric Acid | 0.01 - 0.35 / 0.03 - 1.07 | - | 0.003 - 0.239 / - |
| Ferulic Acid | 0.01 - 0.35 / 0.03 - 1.07 | - | 0.003 - 0.239 / - |
| Syringic Acid | 0.01 - 0.35 / 0.03 - 1.07 | - | 0.003 - 0.239 / - |
| Protocatechuic Acid | - | - | 0.003 - 0.239 / - |
| Chlorogenic Acid | - | - | 0.003 - 0.239 / - |
| Benzoic Acid | - | - | 0.003 - 0.239 / - |
| Salicylic Acid | - | - | 0.003 - 0.239 / - |
| Cinnamic Acid | - | - | 0.003 - 0.239 / - |
Note: A hyphen (-) indicates that the specific phenolic acid was not analyzed in that particular study. Some studies report a range for LOD and LOQ across all analyzed compounds.
Table 3: Accuracy (Recovery %) and Precision (RSD %) of Validated HPLC-DAD Methods
| Parameter | Method 1[1][3] | Method 3[5] |
| Accuracy (Recovery %) | 98.33 - 101.12 | 80.54 - 107.0 |
| Precision (RSD %) | < 5 | 1.43 - 4.35 |
Experimental Protocols for HPLC-DAD Method Validation
A generalized workflow for the validation of an HPLC-DAD method for the simultaneous quantification of phenolic acids is depicted below. This is followed by a detailed, representative experimental protocol based on published methods.
Caption: General workflow for HPLC-DAD method validation.
Detailed Experimental Protocol (Representative)
This protocol is a composite based on several validated methods.[3][5][6]
1. Standard and Sample Preparation:
-
Standard Stock Solutions: Prepare individual stock solutions of each phenolic acid standard (e.g., 1000 µg/mL) in a suitable solvent like methanol or ethanol. Store these solutions at a low temperature (e.g., 4°C) in the dark.
-
Working Standard Solutions: Prepare a mixed working standard solution by diluting the stock solutions to a desired concentration. Further serial dilutions are made to create calibration standards of different concentrations.
-
Sample Preparation: The extraction of phenolic acids from the sample matrix (e.g., plant material, soil, food product) is a critical step. Common methods include solid-liquid extraction with solvents like methanol, ethanol, or acetone, often with the addition of a small amount of acid (e.g., HCl or acetic acid) to improve extraction efficiency.[7] The extract is then typically filtered through a 0.45 µm syringe filter before injection into the HPLC system.
2. Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system equipped with a quaternary or binary pump, an autosampler, a column oven, and a diode-array detector.
-
Column: A reversed-phase C18 column is most commonly used.[4] A typical example is an Inertsil ODS-3 column (250mm x 4.6mm, 5µm).[3][6]
-
Mobile Phase: A gradient elution is typically employed using two solvents:
-
Gradient Program: The proportion of Solvent B is gradually increased over the run time to elute the phenolic acids based on their polarity. A typical run time is around 40-60 minutes.[3][6][9]
-
Flow Rate: A flow rate of 0.8 to 1.0 mL/min is common.[3][5][6]
-
Column Temperature: The column is typically maintained at a constant temperature, for instance, 30°C.[3][5][6]
-
Injection Volume: A standard injection volume is 20 µL.[3][6]
-
Detection Wavelengths: The DAD is set to monitor multiple wavelengths corresponding to the absorbance maxima of the target phenolic acids. Common wavelengths include 254 nm, 280 nm, 305 nm, and 320 nm.[3][5][6]
3. Method Validation Parameters:
-
Linearity: Assessed by injecting a series of calibration standards at different concentrations and plotting the peak area against the concentration. The coefficient of determination (R²) should ideally be > 0.99.[1][3]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ.[5]
-
Accuracy: Evaluated by performing recovery studies. A known amount of the standard is spiked into a sample matrix, and the percentage of the recovered standard is calculated.
-
Precision: Assessed by repeatedly injecting the same standard solution (repeatability or intra-day precision) and on different days (intermediate or inter-day precision). The results are expressed as the relative standard deviation (RSD), which should generally be less than 5%.[1][3]
-
Specificity: The ability of the method to differentiate and quantify the analytes of interest in the presence of other components in the sample matrix. This is often confirmed by comparing the retention times and UV spectra of the peaks in the sample with those of the standards.
Comparison with Alternative Quantification Methods
While HPLC-DAD is a powerful technique, other methods are also available for the quantification of phenolic acids, each with its own set of advantages and disadvantages.
Table 4: Comparison of Analytical Methods for Phenolic Acid Quantification
| Method | Principle | Advantages | Disadvantages |
| HPLC-DAD | Chromatographic separation followed by UV-Vis detection.[10] | High sensitivity, good selectivity, simultaneous quantification of multiple compounds, robust and reliable.[2][5] | Can have overlapping peaks for structurally similar compounds, requires specialized equipment.[9] |
| UHPLC-DAD | Similar to HPLC but uses smaller particle size columns and higher pressures. | Faster analysis times, higher resolution and sensitivity compared to HPLC.[2] | Higher cost of equipment and columns, more susceptible to clogging. |
| LC-MS | Chromatographic separation coupled with mass spectrometry for detection. | Very high sensitivity and selectivity, provides structural information for compound identification.[11] | High cost of instrumentation and maintenance, requires skilled operators. |
| GC-MS | Gas chromatographic separation coupled with mass spectrometry. | Suitable for volatile and thermally stable phenolic acids, provides excellent separation and identification.[11] | Requires derivatization for non-volatile phenolic acids, which can be time-consuming. |
| Spectrophotometric Assays (e.g., Folin-Ciocalteu) | Colorimetric reaction to measure total phenolic content.[12] | Simple, rapid, and inexpensive.[13] | Lacks specificity and cannot quantify individual phenolic acids, prone to interference from other reducing substances.[14] |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of charged species in an electric field. | High separation efficiency, small sample and reagent consumption.[11] | Lower sensitivity compared to HPLC for some applications, reproducibility can be a challenge. |
References
- 1. mjfas.utm.my [mjfas.utm.my]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. chemisgroup.us [chemisgroup.us]
- 5. A new method for simultaneous determination of 14 phenolic acids in agricultural soils by multiwavelength HPLC-PDA analysis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09433E [pubs.rsc.org]
- 6. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 7. Rapid methods for extracting and quantifying phenolic compounds in citrus rinds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous Determination of 16 Phenolic Compounds in Edible Fruits from Spontaneous Species Using HPLC-DAD [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Naturally occurring phenols - Wikipedia [en.wikipedia.org]
- 13. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. redalyc.org [redalyc.org]
A Comparative Guide to the Efficacy of Dicaffeoylquinic Acid and Other NF-κB Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of 4,5-dicaffeoylquinic acid, a naturally occurring phenolic compound, against other well-established Nuclear Factor-kappa B (NF-κB) inhibitors. The data presented herein is compiled from various experimental studies to offer an objective overview for researchers in inflammation, immunology, and oncology.
Introduction to NF-κB Inhibition
The NF-κB signaling pathway is a cornerstone of the inflammatory response, immunity, cell proliferation, and survival. Its dysregulation is implicated in a multitude of diseases, including chronic inflammatory conditions, autoimmune disorders, and various cancers. The canonical NF-κB pathway is typically held in an inactive state in the cytoplasm through the binding of Inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome, liberating the NF-κB p50/p65 dimer to translocate to the nucleus and initiate the transcription of target inflammatory genes. The critical steps in this pathway, including IKK activation, IκBα degradation, and p65 nuclear translocation, serve as key targets for therapeutic intervention.
Comparative Efficacy of NF-κB Inhibitors
This section compares the inhibitory activities of 4,5-dicaffeoylquinic acid with three well-characterized NF-κB inhibitors: BAY 11-7082, MG-132, and Parthenolide. The data is summarized from in vitro studies and presented to facilitate a comparative understanding of their potency and mechanisms of action.
Table 1: Quantitative and Semi-Quantitative Comparison of NF-κB Inhibitors
| Inhibitor | Target in NF-κB Pathway | Assay Type | Cell Line | Stimulus | IC50 / Effective Concentration | Citation(s) |
| 4,5-Dicaffeoylquinic Acid | IκBα phosphorylation/degradation, p65 nuclear translocation | Western Blot | Rat Primary Chondrocytes, RAW264.7 cells | IL-1β, LPS | Significant inhibition at 10-40 µM | [1][2][3] |
| BAY 11-7082 | IKK (IκBα phosphorylation) | Luciferase Reporter Assay | Tumor cells | TNF-α | ~10 µM | [4][5] |
| MG-132 | Proteasome (IκBα degradation) | Luciferase Reporter Assay | - | TNF-α | ~3 µM | |
| Parthenolide | IKK, p65 subunit | Luciferase Reporter Assay, Flow Cytometry | THP-1 cells | LPS | IC50 for TLR4 expression: 1.373 µM |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, including cell types, stimuli, and assay methodologies.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated.
Caption: Canonical NF-κB signaling pathway and points of inhibition.
Caption: Common experimental workflows for assessing NF-κB inhibition.
Detailed Experimental Protocols
NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB.
Objective: To measure the inhibitory effect of a compound on stimulus-induced NF-κB-dependent gene expression.
Materials:
-
HEK293 or similar cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
NF-κB firefly luciferase reporter plasmid (e.g., pNF-κB-Luc)
-
Renilla luciferase control plasmid (e.g., pRL-TK) for normalization
-
Transfection reagent (e.g., PEI)[6]
-
TNF-α or LPS as a stimulus
-
Test inhibitor and controls
-
96-well white, clear-bottom plates
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent. Incubate for 24-48 hours.[7]
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of the test inhibitor or a known inhibitor (e.g., BAY 11-7082) for 1-2 hours.[7]
-
Stimulation: Add the NF-κB activator (e.g., 20 ng/mL TNF-α) to the wells (except for the unstimulated control) and incubate for 6-8 hours.[7]
-
Cell Lysis: Wash the cells with PBS and add passive lysis buffer. Incubate for 15 minutes at room temperature with gentle shaking.[7]
-
Luminescence Measurement: Transfer the cell lysate to an opaque 96-well plate. Use a luminometer to inject the firefly luciferase substrate and measure the luminescence. Subsequently, inject the Stop & Glo® reagent to quench the firefly signal and measure the Renilla luminescence.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in NF-κB activity relative to the stimulated control.
Western Blot for Phosphorylated IκBα and Nuclear p65
This method detects the levels of specific proteins to determine the activation state of the NF-κB pathway.
Objective: To assess the effect of an inhibitor on the phosphorylation and degradation of IκBα and the nuclear translocation of the p65 subunit.
Materials:
-
Cell culture reagents and cells
-
Test inhibitor and stimulus
-
Buffers for cytoplasmic and nuclear extraction
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p-IκBα, anti-IκBα, anti-p65, anti-Lamin B1 for nuclear fraction, anti-β-actin for cytoplasmic fraction)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells and treat with the inhibitor for a specified time, followed by stimulation with an NF-κB activator.
-
Protein Extraction: Harvest the cells and perform subcellular fractionation to obtain cytoplasmic and nuclear extracts.[8]
-
Protein Quantification: Determine the protein concentration of each extract.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the appropriate primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the respective loading controls (β-actin for cytoplasm, Lamin B1 for nucleus).
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of transcription factors.
Objective: To determine if an inhibitor prevents the binding of activated NF-κB to its consensus DNA sequence.
Materials:
-
Nuclear extraction buffer
-
Biotin or 32P-labeled oligonucleotide probe containing the NF-κB consensus binding site
-
Poly(dI-dC)
-
Binding buffer
-
Native polyacrylamide gel
-
TBE buffer
-
Detection system (chemiluminescence for biotin or autoradiography for 32P)
Procedure:
-
Nuclear Extract Preparation: Treat cells with the inhibitor and/or stimulus and prepare nuclear extracts.[9]
-
Binding Reaction: Incubate the nuclear extracts with the labeled NF-κB probe in the presence of a non-specific competitor DNA (poly(dI-dC)) in a binding buffer. The reaction is typically carried out for 20-30 minutes at room temperature.[9]
-
Electrophoresis: Separate the protein-DNA complexes on a native polyacrylamide gel.
-
Detection: Transfer the complexes to a nylon membrane and detect the labeled probe using the appropriate detection method. A "shift" in the migration of the probe indicates the formation of a protein-DNA complex.
Conclusion
The presented data indicates that 4,5-dicaffeoylquinic acid is an effective inhibitor of the NF-κB signaling pathway, primarily by targeting the upstream events of IκBα phosphorylation and degradation. While a direct IC50 value from a reporter assay is not available for a head-to-head comparison, its ability to significantly reduce p65 nuclear translocation at micromolar concentrations places it in a similar potency range to other well-known inhibitors like BAY 11-7082. In contrast, MG-132, a proteasome inhibitor, acts further downstream. Parthenolide demonstrates a multi-faceted inhibition mechanism. The choice of inhibitor will ultimately depend on the specific research question and the desired point of intervention in the NF-κB cascade. This guide provides a foundational comparison to aid researchers in their selection and experimental design.
References
- 1. Chondroprotective Effects of 4,5-Dicaffeoylquinic Acid in Osteoarthritis through NF-κB Signaling Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. BAY 11-7082 Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. MG132 proteasome inhibitor modulates proinflammatory cytokines production and expression of their receptors in U937 cells: involvement of nuclear factor-κB and activator protein-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for p-Coumaroyl-β-D-glucose Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of p-coumaroyl-β-D-glucose, a phenolic compound with various potential biological activities, is essential for quality control, pharmacokinetic studies, and formulation development. The selection of an appropriate analytical method is a critical decision that influences the accuracy, sensitivity, and efficiency of the analysis. This guide provides an objective comparison of common analytical methods for the quantification of p-coumaroyl-β-D-glucose, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The primary techniques for the quantification of p-coumaroyl-β-D-glucose are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] A third, less specific method, UV-Visible (UV-Vis) Spectrophotometry, can be used for the determination of total phenolic or flavonoid content, which can provide an initial estimation.
The choice of method depends on factors such as the required sensitivity and selectivity, the complexity of the sample matrix, and the available instrumentation.[2] While UV-Vis spectrophotometry is simple and rapid, chromatographic techniques like HPLC-UV and LC-MS offer the separation and quantification of individual compounds.[3]
Table 1: Comparison of Key Performance Characteristics of Analytical Methods for p-Coumaroyl-β-D-glucose Quantification
| Performance Parameter | HPLC-UV Method | LC-MS/MS Method | UV-Vis Spectrophotometry (for total flavonoids) |
| Linearity (Correlation Coefficient, r²) | > 0.999[1] | ≥ 0.99[4] | > 0.99 |
| Linear Range | 0.5 - 100 µg/mL[1] | 1.56 - 200 nM[4] | 20 - 80 µg/mL (as rutin equivalents)[5] |
| Accuracy (Recovery) | 88.07 - 109.17%[1] | 98.0% - 102.0%[4] | ~120.8% (as rutin equivalents)[5] |
| Precision (Repeatability, %RSD) | < 5%[1] | Intra- and Inter-day values within FDA guidelines[4] | < 5% (Intra-day)[5] |
| Limit of Detection (LOD) | 0.097 - 0.467 µg/mL[1] | Not explicitly stated, but LLOQ is 1.56 nM[4] | Dependent on the specific flavonoid standard |
| Limit of Quantification (LOQ) | 0.097 - 0.496 µg/mL[1] | 1.56 nM[4] | Dependent on the specific flavonoid standard |
| Analysis Time | ~15 minutes[4] | < 5 minutes[4] | Very rapid |
| Specificity | Good | Excellent | Low (measures total flavonoids/phenols) |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods.
Sample Preparation (Solid-Liquid Extraction for Plant Material)
This is a general protocol and may require optimization based on the specific sample matrix.[6]
-
Homogenization : Weigh approximately 100 mg of finely ground plant material into a microcentrifuge tube.[6]
-
Extraction : Add 1.5 mL of 70% methanol to the tube.[6]
-
Sonication : Vortex the mixture for 1 minute, then place it in an ultrasonic bath for 15 minutes at room temperature.[6]
-
Centrifugation : Centrifuge the sample at 13,000 x g for 10 minutes at 4°C.[6]
-
Collection : Transfer the supernatant to a clean tube.[6]
-
Filtration : Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[6]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is robust and suitable for routine quantification.[1]
-
Instrumentation : HPLC system with a UV-Vis or Diode Array Detector (DAD).[7]
-
Column : C18 reverse-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size).[8]
-
Mobile Phase : A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[8]
-
Flow Rate : 1.0 mL/min.[8]
-
Detection : UV detection at approximately 310-325 nm.[8]
-
Quantification : Based on a calibration curve generated from authentic standards of p-coumaroyl-β-D-glucose.[8]
Liquid Chromatography-Mass Spectrometry (LC-MS)
This method offers high sensitivity and selectivity, ideal for trace-level quantification and complex matrices.[1]
-
Instrumentation : A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6]
-
Column : A sub-2 µm particle C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[4]
-
Mobile Phase : A gradient elution using 0.1% Formic acid in water (Solvent A) and Acetonitrile (Solvent B).[4]
-
Flow Rate : 0.4 mL/min.[4]
-
Ionization Mode : Negative Electrospray Ionization (ESI-).[4]
-
Scan Mode : Multiple Reaction Monitoring (MRM) for quantitative analysis.[1] For p-coumaroyl-β-D-glucose, the precursor ion would be [M-H]⁻ at m/z 325.1.[1][8]
UV-Visible Spectrophotometry (for Total Flavonoid Content)
This method is based on the formation of a colored complex and is suitable for a general estimation of total flavonoid content.[2]
-
Principle : This method is based on the formation of a stable complex between aluminum chloride and the C-4 keto group and either the C-3 or C-5 hydroxyl group of flavones and flavonols.[2]
-
Procedure :
-
Prepare a calibration curve using a standard flavonoid (e.g., rutin or quercetin).[7]
-
Mix the sample extract with aluminum chloride solution.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm).
-
Express the total flavonoid content as equivalents of the standard (e.g., mg of quercetin equivalents per gram of extract).[7]
-
Mandatory Visualizations
Biosynthesis of p-Coumaroyl-β-D-glucose
The formation of p-coumaroyl-β-D-glucose is a key step in the phenylpropanoid pathway. It involves the esterification of p-coumaric acid with glucose, a reaction catalyzed by UDP-dependent glycosyltransferases (UGTs).[6]
Caption: Biosynthesis pathway of p-coumaroyl-beta-D-glucose.
Experimental Workflow for Quantification
The following diagram illustrates a general workflow from sample preparation to data analysis for the quantification of p-coumaroyl-β-D-glucose.
Caption: General experimental workflow for quantification.
References
The Synergistic Dance of Antioxidants: A Closer Look at Coumaroyl-Quinic Acid Derivatives and Phenolic Partners
For researchers, scientists, and drug development professionals, understanding the intricate interplay between antioxidant compounds is paramount. While individual phenolic compounds exhibit notable antioxidant capacities, their combined effects can often lead to synergistic interactions, amplifying their protective potential against oxidative stress. This guide delves into the synergistic antioxidant effects of phenolic compounds structurally related to trans-5-O-(4-coumaroyl)-D-quinic acid, offering insights backed by experimental data to inform future research and development.
While direct studies on the synergistic antioxidant activity of trans-5-O-(4-coumaroyl)-D-quinic acid with other phenolics are limited, valuable insights can be drawn from research on its constituent molecule, p-coumaric acid, and its structural analog, chlorogenic acid. This comparison guide leverages data from studies on these related compounds to provide a framework for understanding potential synergistic interactions.
Unveiling Synergy: A Quantitative Comparison
A key aspect of evaluating antioxidant synergy is the comparison between the experimentally observed antioxidant activity of a mixture and the theoretical additive effect of the individual components. A synergistic effect is identified when the mixture's activity surpasses the sum of its parts.
Recent studies have systematically investigated the synergistic and antagonistic effects of various phenolic acids. One such study by Skroza et al. (2022) provides a comprehensive analysis of the interactions between hydroxycinnamic acids, including p-coumaric acid, using the Ferric Reducing Antioxidant Power (FRAP) and Oxygen Radical Absorbance Capacity (ORAC) assays. The tables below summarize the synergistic effects observed for binary mixtures of p-coumaric acid with other phenolic acids.
Table 1: Synergistic Antioxidant Effects of p-Coumaric Acid with Other Phenolic Acids (FRAP Assay)
| Phenolic Acid Mixture (1:1 Molar Ratio) | Theoretical FRAP Value (µM Fe²⁺) | Experimental FRAP Value (µM Fe²⁺) | Synergy (%) |
| p-Coumaric Acid + Caffeic Acid | 102.5 | 115.0 | +12.2% |
| p-Coumaric Acid + Ferulic Acid | 107.5 | 130.0 | +20.9% |
| p-Coumaric Acid + Sinapic Acid | 115.0 | 125.0 | +8.7% |
Data adapted from Skroza et al. (2022). Synergy is calculated as [(Experimental Value - Theoretical Value) / Theoretical Value] x 100.
Table 2: Synergistic Antioxidant Effects of p-Coumaric Acid with Other Phenolic Acids (ORAC Assay)
| Phenolic Acid Mixture (1:1 Molar Ratio) | Theoretical ORAC Value (µM TE) | Experimental ORAC Value (µM TE) | Synergy (%) |
| p-Coumaric Acid + Caffeic Acid | 35.0 | 40.0 | +14.3% |
| p-Coumaric Acid + Ferulic Acid | 40.0 | 55.0 | +37.5% |
| p-Coumaric Acid + Sinapic Acid | 42.5 | 45.0 | +5.9% |
Data adapted from Skroza et al. (2022). Synergy is calculated as [(Experimental Value - Theoretical Value) / Theoretical Value] x 100. TE = Trolox Equivalents.
These findings demonstrate that combinations of p-coumaric acid with other phenolic acids, particularly ferulic acid, exhibit significant synergistic antioxidant activity in both FRAP and ORAC assays.[1][2][3][4]
Experimental Methodologies: A How-To Guide
To ensure the reproducibility and validation of these findings, detailed experimental protocols are crucial. The following sections outline the methodologies for the FRAP and ORAC assays as described in the cited literature.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The detailed protocol is as follows:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid are dissolved in 1 L of distilled water.
-
TPTZ Solution (10 mM): 10 mM 2,4,6-tripyridyl-s-triazine (TPTZ) is dissolved in 40 mM HCl.
-
FeCl₃ Solution (20 mM): 20 mM ferric chloride hexahydrate is dissolved in distilled water.
-
FRAP Reagent: The acetate buffer, TPTZ solution, and FeCl₃ solution are mixed in a 10:1:1 (v/v/v) ratio. This reagent should be prepared fresh daily and warmed to 37°C before use.
-
-
Assay Procedure:
-
20 µL of the sample (or standard) is mixed with 180 µL of the FRAP reagent in a 96-well microplate.
-
The absorbance is measured at 593 nm after a 6-minute incubation at 37°C.
-
A standard curve is generated using a known antioxidant, such as Trolox or FeSO₄.
-
-
Data Analysis:
-
The antioxidant capacity is expressed as micromoles of Fe²⁺ equivalents per liter or gram of sample (µM Fe²⁺).
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay evaluates the capacity of an antioxidant to neutralize peroxyl radicals, which are known to damage cells. The protocol is as follows:
-
Reagent Preparation:
-
Fluorescein Solution (80 nM): A stock solution of fluorescein is prepared in 75 mM phosphate buffer (pH 7.4) and diluted to the working concentration.
-
AAPH Solution (153 mM): 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) is dissolved in 75 mM phosphate buffer (pH 7.4).
-
Trolox Standard: A series of Trolox dilutions are prepared in 75 mM phosphate buffer (pH 7.4) to be used as a standard.
-
-
Assay Procedure:
-
25 µL of the sample (or Trolox standard) and 150 µL of the fluorescein solution are added to the wells of a black 96-well microplate.
-
The plate is incubated at 37°C for 15 minutes.
-
The reaction is initiated by adding 25 µL of the AAPH solution to each well.
-
The fluorescence is recorded every minute for 60 minutes using an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
-
Data Analysis:
Visualizing the Pathways and Processes
To better understand the concepts and workflows discussed, the following diagrams have been generated using Graphviz.
References
- 1. Investigation of Antioxidant Synergisms and Antagonisms among Phenolic Acids in the Model Matrices Using FRAP and ORAC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of Antioxidant Synergisms and Antagonisms among Phenolic Acids in the Model Matrices Using FRAP and ORAC Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of ORAC methodologies in determination of antioxidant capacity of binary combinations of quercetin and 3-(3,4,5-trihydroxybenzoyl) coumarin derivatives - Arabian Journal of Chemistry [arabjchem.org]
Retrosynthesis Analysis
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